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  • Product: 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid
  • CAS: 1017779-63-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, with the Chemical Abstracts Servic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Modern Medicinal Chemistry

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, with the Chemical Abstracts Service (CAS) number 1017779-63-3 , is a substituted aromatic carboxylic acid that has emerged as a molecule of significant interest in the landscape of drug discovery and development.[1][2] Its unique structural features, particularly the strategic placement of a fluorine atom and methyl groups on the phenyl ring, make it a valuable scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its potential applications and the analytical methodologies required for its characterization. The narrative is framed through the lens of a senior application scientist, blending established chemical principles with practical insights relevant to the pharmaceutical industry.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in drug development. These properties govern its solubility, stability, and pharmacokinetic profile.

PropertyValueSource
CAS Number 1017779-63-3[1][2]
Molecular Formula C₁₁H₁₃FO₂
Molecular Weight 196.22 g/mol [2]
Appearance Solid (form may vary)N/A
Melting Point Not consistently reported; requires experimental determination.N/A
Boiling Point Predicted to be around 308.9 °CN/A
SMILES O=C(O)CCC1=CC(C)=C(F)C(C)=C1[1]

The Strategic Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties. The fluorine atom in 3-(4-fluoro-3,5-dimethylphenyl)propionic acid is not merely a structural element but a deliberate modification to influence the molecule's behavior in a biological system.

Fluorine's high electronegativity can modulate the acidity (pKa) of the carboxylic acid group, which in turn affects the compound's ionization state at physiological pH, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3] This increased metabolic resistance can lead to a longer in vivo half-life and improved bioavailability.

Synthetic Pathways: A Proposed Approach

Proposed Synthetic Workflow

G A 1-Fluoro-2,4-dimethylbenzene B Friedel-Crafts Acylation (Succinic anhydride, AlCl₃) A->B Step 1 C 3-(4-Fluoro-3,5-dimethylbenzoyl)propionic acid B->C D Clemmensen or Wolff-Kishner Reduction C->D Step 2 E 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid D->E

Caption: Proposed two-step synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Friedel-Crafts Acylation of 1-Fluoro-2,4-dimethylbenzene

  • Reaction Setup: To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add succinic anhydride portion-wise.

  • Addition of Substrate: To this mixture, add 1-fluoro-2,4-dimethylbenzene dropwise, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction and Purification: The product, 3-(4-fluoro-3,5-dimethylbenzoyl)propionic acid, is then extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Ketone

The keto-acid intermediate can be reduced to the desired product by one of two classical methods:

  • Clemmensen Reduction: This method involves refluxing the keto-acid with amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. This is a robust method for the reduction of aryl ketones.

  • Wolff-Kishner Reduction: This alternative involves the formation of a hydrazone by reacting the keto-acid with hydrazine hydrate, followed by heating with a strong base (e.g., potassium hydroxide) in a high-boiling solvent like ethylene glycol.

Following the reduction, an acidic work-up will yield the final product, 3-(4-fluoro-3,5-dimethylphenyl)propionic acid, which can be further purified by recrystallization.

Applications in Drug Development: A Focus on GPR40 Agonism

Phenylpropionic acid derivatives are a well-established class of compounds with diverse pharmacological activities. A particularly promising area of application for fluorinated phenylpropionic acids is in the development of agonists for G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[4][5]

GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion.[4] Agonists of GPR40 have the potential to be effective therapeutics for type 2 diabetes.[5] The key advantage of this mechanism is that it is glucose-dependent, meaning that insulin secretion is enhanced only in the presence of high glucose levels, thereby reducing the risk of hypoglycemia, a common side effect of some other anti-diabetic drugs.

The 3-(4-fluoro-3,5-dimethylphenyl)propionic acid scaffold represents a promising starting point for the design of novel GPR40 agonists. The fluorine and methyl substitutions on the phenyl ring can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

Signaling Pathway of GPR40 Activation

G cluster_0 Pancreatic β-cell Ligand GPR40 Agonist (e.g., Phenylpropionic Acid Derivative) GPR40 GPR40/FFAR1 Ligand->GPR40 Gq Gq protein GPR40->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP₃ receptor PKC Protein Kinase C DAG->PKC activates Ca2_increase ↑ [Ca²⁺]i ER->Ca2_increase releases Ca²⁺ Insulin Insulin Vesicle Exocytosis Ca2_increase->Insulin PKC->Insulin

Caption: Simplified signaling cascade upon GPR40 activation in pancreatic β-cells.

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is paramount in drug development to ensure the identity, purity, and quality of any synthesized compound. A multi-technique approach is essential for the comprehensive analysis of 3-(4-fluoro-3,5-dimethylphenyl)propionic acid.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of pharmaceutical compounds. A reversed-phase HPLC method would be suitable for this non-polar molecule.

Proposed HPLC Method:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient would typically start with a higher aqueous composition and ramp up to a higher organic composition to elute the compound.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (typically around 220-280 nm).

  • Column Temperature: 30 °C.

This method would need to be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation. Both ¹H and ¹³C NMR would provide crucial information about the molecular structure.

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: A singlet or a narrow multiplet in the aromatic region (δ 6.5-7.5 ppm) corresponding to the two equivalent protons on the phenyl ring.

  • Propionic Acid Protons: Two triplet signals in the aliphatic region (δ 2.5-3.5 ppm), each integrating to 2H, corresponding to the two methylene groups of the propionic acid chain.

  • Methyl Protons: A singlet in the upfield region (δ 2.0-2.5 ppm), integrating to 6H, corresponding to the two equivalent methyl groups on the phenyl ring.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ 10-12 ppm), which is typically exchangeable with D₂O.

Expected ¹³C NMR Spectral Features (in CDCl₃):

  • Carbonyl Carbon: A signal in the downfield region (δ 170-180 ppm).

  • Aromatic Carbons: Several signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).

  • Aliphatic Carbons: Signals for the two methylene carbons of the propionic acid chain (δ 25-40 ppm).

  • Methyl Carbons: A signal for the two equivalent methyl carbons (δ 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) in negative ion mode would be suitable for detecting the deprotonated molecule [M-H]⁻.

Expected Mass Spectrum:

  • Molecular Ion Peak: A prominent peak corresponding to the molecular weight of the compound (m/z 196.22 for the neutral molecule, and m/z 195.08 for the [M-H]⁻ ion).

  • Fragmentation Pattern: The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH) and potentially other characteristic cleavages of the propionic acid side chain.

Conclusion and Future Perspectives

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid stands as a promising and versatile building block in the arsenal of medicinal chemists. Its strategic fluorination and substitution pattern make it an attractive starting point for the development of novel therapeutics, particularly in the realm of metabolic diseases through the modulation of GPR40. The synthetic and analytical protocols outlined in this guide, while based on established principles for similar molecules, provide a solid framework for researchers to embark on the synthesis, characterization, and biological evaluation of this compound and its derivatives. As the quest for safer and more effective drugs continues, the exploration of such thoughtfully designed molecular scaffolds will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Lin, D. C. et al. (2019). Discovery of a GPR40 Superagonist: The Impact of Aryl Propionic Acid α-Fluorination. ACS Medicinal Chemistry Letters, 10(1), 16-21.
  • Lead Sciences. (n.d.). 3-(4-Fluoro-3-methylphenyl)propionic acid. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Mikami, S. et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3756-76.
  • Singh, R. et al. (2024). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. European Journal of Medicinal Chemistry, 265, 116087.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid.
  • PubChem. (n.d.). 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. Retrieved from [Link]

  • Mickevičius, V. et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2348.
  • Atici, E. B., & Karlığa, B. (2015). Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations. Journal of Pharmaceutical Analysis, 5(6), 356-370.
  • Kuchar, M. et al. (2009). An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 875-880.
  • American Chemical Society. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • MDPI. (2022). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Retrieved from [Link]

Sources

Exploratory

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid physical properties

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid Introduction 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (CAS No. 1017779-63-3) is a halogenated...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical and Spectroscopic Properties of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Introduction

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (CAS No. 1017779-63-3) is a halogenated aromatic carboxylic acid.[1][2][3] Compounds of this class are valuable intermediates and building blocks in medicinal chemistry and materials science. The specific substitution pattern—a fluorine atom flanked by two methyl groups on the phenyl ring, attached to a propionic acid chain—imparts distinct physicochemical characteristics that influence its reactivity, bioavailability, and material properties.

This guide provides a detailed examination of the core physical properties of this compound, outlines the authoritative experimental methodologies for their determination, and describes the spectroscopic techniques essential for its structural confirmation and quality control. The content is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded understanding of this molecule.

Core Physicochemical Properties

A summary of the key physical and chemical identifiers for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is presented below. It is critical to note that several of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

PropertyValueSource
CAS Number 1017779-63-3[1][2][3]
Molecular Formula C₁₁H₁₃FO₂[1][3]
Molecular Weight 196.22 g/mol [1][3]
Melting Point 77.5-79 °C[1][2]
Boiling Point 308.9 ± 37.0 °C (Predicted)[1][2]
Density 1.153 ± 0.06 g/cm³ (Predicted)[2]
pKa 4.69 ± 0.10 (Predicted)[2]

Methodologies for Physical Property Determination

The reliability of physical property data hinges on the validity of the methods used for its measurement. This section details robust protocols for determining the key physical constants of the title compound.

Workflow for Physical Property Analysis

The logical flow for characterizing the primary physical constants is outlined below. This systematic approach ensures that each property is measured with appropriate precision and accuracy.

G cluster_0 Physical Property Determination start Sample Acquisition (Purity >95%) dsc Melting Point Determination (Differential Scanning Calorimetry) start->dsc Thermophysical Analysis potentiometry pKa Determination (Potentiometric Titration) start->potentiometry Acid-Base Analysis computation Boiling Point & Density (Computational Modeling) start->computation In Silico Prediction validation Data Validation & Reporting dsc->validation potentiometry->validation computation->validation

Caption: Workflow for determining core physical properties.

Melting Point: Differential Scanning Calorimetry (DSC)

Expertise & Rationale: The melting point is a critical indicator of purity. While traditional capillary methods are useful, DSC is the authoritative technique. It measures the heat flow required to raise the sample's temperature, providing a highly precise melting endotherm. This not only yields an accurate melting point but also reveals other thermal events like polymorphism or decomposition, offering a self-validating system for thermal stability.

Experimental Protocol:

  • Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to prevent sublimation. Prepare an identical empty pan to serve as a reference.

  • Thermal Program: Place both pans in the DSC cell. Equilibrate the system at a temperature well below the expected melting point (e.g., 25 °C).

  • Heating Ramp: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting range (e.g., 120 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The reported range of 77.5-79 °C suggests a sharp, well-defined melt, indicative of good purity.[1][2]

Boiling Point and Density: The Role of Prediction

Expertise & Rationale: The reported boiling point and density are predicted, not experimentally determined.[1][2] For a non-volatile solid with a relatively high molecular weight, experimental determination of the boiling point at atmospheric pressure is often impractical. The required high temperatures can lead to thermal decomposition before boiling occurs. Therefore, validated computational algorithms, which estimate properties based on molecular structure, provide a reliable and often necessary alternative. These models are grounded in extensive datasets of experimentally verified compounds.

pKa: Potentiometric Titration

Expertise & Rationale: The pKa is the negative logarithm of the acid dissociation constant and is fundamental to understanding the compound's behavior in solution, particularly for pharmaceutical applications where it governs absorption and distribution. Potentiometric titration is the gold-standard method. It involves monitoring the pH of a solution of the acid as a titrant (a strong base) is added. The resulting titration curve allows for a precise calculation of the pKa.

Experimental Protocol:

  • Solution Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water/methanol co-solvent to ensure solubility).

  • Titration: Calibrate a pH meter and immerse the electrode in the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-titrator.

  • Data Acquisition: Record the pH after each addition of the titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point at which half of the acid has been neutralized). The predicted pKa of 4.69 suggests it is a weak carboxylic acid.[2]

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. An integrated approach using NMR, IR, and MS is essential for complete characterization.

Workflow for Spectroscopic Analysis

G cluster_1 Integrated Spectroscopic Analysis sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) - Carbon-Hydrogen Framework - Connectivity sample->nmr ir IR Spectroscopy - Functional Groups (C=O, O-H, C-F) sample->ir ms Mass Spectrometry - Molecular Weight - Fragmentation sample->ms structure Structure Confirmed nmr->structure ir->structure ms->structure

Sources

Foundational

An In-Depth Technical Guide to 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid

This technical guide provides a comprehensive overview of 3-(4-fluoro-3,5-dimethylphenyl)propionic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug development. This...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 3-(4-fluoro-3,5-dimethylphenyl)propionic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry and drug development. This document delves into its chemical structure, physicochemical properties, plausible synthetic routes, and potential pharmacological applications, offering a foundational resource for scientists exploring this and related molecular scaffolds.

Molecular Structure and Physicochemical Properties

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is a derivative of propionic acid featuring a substituted phenyl ring. The core structure consists of a benzene ring substituted with a fluorine atom at the 4-position and two methyl groups at the 3 and 5-positions. A propionic acid tail is attached to the first position of the phenyl ring.

The strategic placement of a fluorine atom and two methyl groups on the phenyl ring is anticipated to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The fluorine atom, being highly electronegative, can modulate the acidity of the carboxylic acid group and influence binding interactions with biological targets. The dimethyl substitution pattern may enhance selectivity for specific enzyme isoforms and affect the molecule's overall conformation.

Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 1017779-63-3[1][2][3]
Molecular Formula C₁₁H₁₃FO₂[1][2]
Molecular Weight 196.22 g/mol [1][2]
Melting Point 77.5-79 °C[1]
Predicted Boiling Point 308.9 ± 37.0 °C[1]
Predicted Density 1.153 ± 0.06 g/cm³[1]
Predicted pKa 4.69 ± 0.10[1]
SMILES CC1=CC(CCC(=O)O)=CC(C)=C1F[3]

Synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid

Proposed Synthetic Pathway

The proposed synthesis involves an initial Friedel-Crafts acylation to introduce a three-carbon chain onto the aromatic ring, followed by a reduction of the resulting ketone to yield the final propionic acid.

Synthesis_Workflow start 1-Fluoro-3,5-dimethylbenzene intermediate1 1-(4-Fluoro-3,5-dimethylphenyl)propan-1-one start->intermediate1 1. Propanoyl chloride 2. AlCl₃ (Friedel-Crafts Acylation) final_product 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid intermediate1->final_product Willgerodt-Kindler Reaction (Sulfur, Morpholine, then H₂O/H⁺)

Sources

Exploratory

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(4-fluoro-3,5-dimeth...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-(4-fluoro-3,5-dimethylphenyl)propionic acid, a valuable building block in pharmaceutical research and development.[1][2] We will explore multiple strategic approaches, including a classical route via Knoevenagel-Doebner condensation and subsequent reduction, the versatile malonic ester synthesis, and modern palladium-catalyzed cross-coupling methodologies. This document is intended for researchers, medicinal chemists, and process development scientists, offering detailed protocols, mechanistic insights, and a comparative analysis of the primary synthetic routes.

Introduction and Retrosynthetic Analysis

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is a substituted arylpropionic acid. Molecules of this class are prevalent in medicinal chemistry, often serving as key intermediates for more complex biologically active compounds. The strategic placement of a fluorine atom and methyl groups on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate.

A logical retrosynthetic analysis of the target molecule reveals several viable bond disconnections, suggesting distinct forward-synthesis strategies. The most intuitive approaches involve either forming the Cα-Cβ bond of the propionic acid chain or constructing the entire propionic acid moiety from a precursor functional group on the aromatic ring.

G cluster_pathways Retrosynthetic Disconnections cluster_synthons Key Synthons & Starting Materials TM Target Molecule 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid P1_desc Pathway 1: Aldehyde/Cinnamic Acid Route TM->P1_desc Disconnect Cα-Cβ P2_desc Pathway 2 & 3: Malonic Ester / Heck Route TM->P2_desc Disconnect Ar-Cγ Aldehyde 4-Fluoro-3,5-dimethyl- benzaldehyde P1_desc->Aldehyde MalonicAcid Malonic Acid P1_desc->MalonicAcid BenzylHalide 4-Fluoro-3,5-dimethyl- benzyl halide P2_desc->BenzylHalide DiethylMalonate Diethyl Malonate P2_desc->DiethylMalonate ArylHalide 1-Halo-4-fluoro- 3,5-dimethylbenzene P2_desc->ArylHalide AcrylicEster Acrylic Acid Ester P2_desc->AcrylicEster G start 4-Fluoro-3,5-dimethyl- benzyl bromide step1 Alkylation of Diethyl Malonate start->step1 NaOEt, EtOH intermediate Substituted Malonic Ester step1->intermediate step2 Saponification & Acidification intermediate->step2 1. NaOH, H₂O 2. H₃O⁺ diacid Substituted Malonic Acid step2->diacid step3 Thermal Decarboxylation diacid->step3 Heat (Δ) end Final Product step3->end

Caption: Workflow for the Malonic Ester Synthesis Pathway.

Experimental Protocol

Step A: Synthesis of Diethyl 2-((4-fluoro-3,5-dimethylphenyl)methyl)malonate

  • In a dry, three-necked flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.7 g, 73.9 mmol) in absolute ethanol (100 mL).

  • To this solution, add diethyl malonate (12.9 g, 80.5 mmol) dropwise at room temperature.

  • Stir the mixture for 30 minutes, then add a solution of 1-(bromomethyl)-4-fluoro-3,5-dimethylbenzene (15.0 g, 69.1 mmol) in ethanol dropwise.

  • Heat the reaction mixture to reflux for 8-12 hours.

  • After cooling, remove the solvent under reduced pressure. Add water to the residue and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude product, which can be purified by vacuum distillation or column chromatography.

Step B: Synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

  • Dissolve the ester from Step A in a solution of NaOH (11.0 g, 275 mmol) in 100 mL of water/ethanol (1:1).

  • Heat the mixture to reflux for 4 hours to ensure complete saponification.

  • Cool the reaction and remove the ethanol under reduced pressure.

  • Carefully acidify the aqueous residue to pH 1-2 with concentrated HCl.

  • Heat the acidified mixture gently to 100-120 °C to effect decarboxylation until CO₂ evolution ceases.

  • Cool the mixture, extract with ethyl acetate (3 x 100 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purify the resulting solid by recrystallization as described in Pathway I.

Pathway III: Palladium-Catalyzed Heck Reaction

The Heck reaction offers a powerful and convergent route, coupling an aryl halide with an alkene. [3][4]This modern approach is highly valued for its functional group tolerance and is a cornerstone of contemporary organic synthesis. [5][6]

Mechanistic Rationale

The catalytic cycle of the Heck reaction is well-established and involves several key steps: [7]1. Oxidative Addition: A Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. 2. Olefin Coordination and Insertion: The alkene (e.g., ethyl acrylate) coordinates to the palladium center, followed by migratory insertion into the Pd-Aryl bond. 3. β-Hydride Elimination: A hydrogen atom from the β-carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species. 4. Reductive Elimination: The base in the reaction mixture regenerates the Pd(0) catalyst from the Pd-hydride species, allowing the cycle to continue.

The initial product is an unsaturated ester, which must be subsequently hydrolyzed and reduced as in Pathway I.

G Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Olefin [Ar-Pd(II)L₂(Olefin)]⁺ PdII_Aryl->PdII_Olefin Olefin Coordination PdII_Product R-CH₂-CH(Ar)-Pd(II)L₂ PdII_Olefin->PdII_Product Migratory Insertion PdII_Hydride H-Pd(II)L₂-X PdII_Product->PdII_Hydride β-Hydride Elimination (+ Product) PdII_Hydride->Pd0 Reductive Elimination (Base)

Caption: Simplified catalytic cycle for the Heck Reaction.

Synthetic Outline
  • Heck Coupling: React 1-bromo-4-fluoro-3,5-dimethylbenzene with ethyl acrylate using a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., PPh₃ or a Buchwald ligand), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent like DMF or acetonitrile.

  • Saponification: Hydrolyze the resulting ethyl 3-(4-fluoro-3,5-dimethylphenyl)acrylate to the corresponding acrylic acid.

  • Reduction: Reduce the C=C double bond via catalytic hydrogenation as detailed in Pathway I.

This route is highly effective but may require more optimization of catalyst systems and conditions compared to the more classical approaches.

Conclusion

Several viable and robust synthetic pathways exist for the preparation of 3-(4-fluoro-3,5-dimethylphenyl)propionic acid.

  • Pathway I (Knoevenagel-Doebner/Hydrogenation) is often preferred for its operational simplicity, use of readily available starting materials, and consistently high yields.

  • Pathway II (Malonic Ester Synthesis) provides a strong, classical alternative, particularly if the corresponding benzyl halide is accessible.

  • Pathway III (Heck Reaction) represents a modern, convergent approach that showcases the power of palladium catalysis, offering flexibility but potentially requiring more specialized reagents and optimization.

The selection of the optimal route will depend on factors such as the scale of the synthesis, the availability and cost of starting materials, and the specific capabilities of the laboratory. Each pathway offers a reliable method to access this important synthetic intermediate.

References

  • Rhodium-Catalyzed Transfer Hydrogenation of Cinnamic Acid Using Formic Acid as the Hydrogen Source. Chemical Methodologies. 8

  • Enantioselective Catalysis. 6. The Catalytic Hydrogenation of a-( Acety1amino)cinnamic Acid with Rhodium( I)-Bis( phosphine) Com. pubs.acs.org. 9

  • Catalyst Design for the Hydrogenation of Cinnamic Acid to Hydrocinnamic Acid. Evonik. 10

  • Catalytic transfer hydrogenation of cinnamic acid in alkaline aqueous medium using PdCl2/HCOOH/NaOH. Sciencemadness.org.

  • Hydrogenation of various cinnamic acid derivatives by hydrogen transfer under microwave irradiation. ResearchGate. 11

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Foundational

Biological activity of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

An In-Depth Technical Guide to the Prospective Biological Activity of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid For: Researchers, Scientists, and Drug Development Professionals Abstract Propionic acid derivatives for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Biological Activity of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Propionic acid derivatives form a significant class of non-steroidal anti-inflammatory drugs (NSAIDs) widely used in clinical practice.[1][2] This technical guide outlines a comprehensive research framework for the investigation of a novel compound, 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. While direct biological data for this specific molecule is not yet available, its structural similarity to known anti-inflammatory agents suggests a high probability of activity as a cyclooxygenase (COX) inhibitor. This document provides a hypothesized synthesis pathway, predicted physicochemical properties, and a detailed, multi-stage experimental plan to elucidate its potential anti-inflammatory and analgesic effects. The protocols herein are designed to be self-validating, incorporating industry-standard controls and methodologies to ensure scientific rigor and data integrity.

Introduction and Rationale

The global burden of inflammatory diseases, including arthritis and cardiovascular conditions, necessitates the continued discovery of novel therapeutic agents with improved efficacy and safety profiles. Propionic acid derivatives, such as ibuprofen and naproxen, are mainstays in pain and inflammation management.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][3][4]

The COX enzyme exists in two primary isoforms: COX-1, which is constitutively expressed and plays a role in homeostatic functions like gastric protection, and COX-2, which is induced during inflammation.[1][3][5] The adverse gastrointestinal effects of many traditional NSAIDs are linked to their inhibition of COX-1.[1][5] Therefore, the development of selective COX-2 inhibitors remains a highly desirable goal in drug discovery.

The subject of this guide, 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, is a novel molecule whose structure suggests potential as an NSAID. The presence of a fluorine atom and dimethyl groups on the phenyl ring can modulate key physicochemical properties such as lipophilicity and metabolic stability, potentially influencing its potency, selectivity, and pharmacokinetic profile.[6] This document serves as a roadmap for its synthesis and comprehensive biological evaluation.

Proposed Synthesis and Predicted Physicochemical Properties

Proposed Synthesis Pathway

A plausible synthetic route for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid can be adapted from established methods for preparing 3-phenylpropionic acid derivatives.[7][8] A common and effective approach involves the hydrogenation of a corresponding cinnamic acid precursor.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate cluster_2 Final Product SM1 4-Fluoro-3,5-dimethylbenzaldehyde INT1 3-(4-Fluoro-3,5-dimethylphenyl)acrylic acid (Cinnamic Acid Derivative) SM1->INT1 Knoevenagel Condensation (Pyridine, Piperidine) SM2 Malonic Acid SM2->INT1 FP 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid INT1->FP Catalytic Hydrogenation (H₂, Pd/C)

Caption: Proposed two-step synthesis of the target compound.

Predicted Physicochemical Properties

The introduction of fluorine and methyl groups is expected to influence the molecule's properties. These predictions are crucial for designing formulation strategies and interpreting biological data.[6]

PropertyPredicted Value/RangeRationale & Supporting Evidence
Molecular Weight ~210.23 g/mol Calculated from the chemical formula C₁₁H₁₃FO₂.
LogP (Lipophilicity) 2.5 - 3.5The addition of a fluorine atom generally decreases LogP, while methyl groups increase it. The net effect is predicted to be moderately lipophilic, similar to other NSAIDs.[9]
pKa (Acidity) 4.0 - 4.8The carboxylic acid moiety dictates the pKa. The electron-withdrawing nature of fluorine may slightly increase acidity compared to non-fluorinated analogs.
Aqueous Solubility LowAs a moderately lipophilic carboxylic acid, low solubility in neutral aqueous solutions is expected. Solubility will increase at higher pH.

Investigation of Anti-Inflammatory Activity: A Phased Approach

The core hypothesis is that 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid functions as a COX inhibitor. The following experimental plan is designed to test this hypothesis, assess its potency and selectivity, and evaluate its efficacy in a preclinical model of inflammation.

Phase 1: In Vitro Enzymatic Assays

The initial phase focuses on direct interaction with the target enzymes, COX-1 and COX-2.

The goal is to calculate the half-maximal inhibitory concentration (IC₅₀) for both COX isoforms to assess potency and selectivity. A colorimetric or fluorometric inhibitor screening assay is recommended for its robustness and suitability for high-throughput analysis.[10][11][12]

In_Vitro_COX_Assay cluster_prep Reagent Preparation cluster_workflow Assay Workflow (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer (Tris-HCl, pH 8.0) - Hematin - COX-1 / COX-2 Enzyme - Test Compound (Serial Dilutions) - Arachidonic Acid (Substrate) - TMPD (Chromogen) Step1 1. Add Buffer, Hematin, Enzyme Step2 2. Add Test Compound / Control (Celecoxib for COX-2, Ibuprofen for non-selective) Step1->Step2 Step3 3. Pre-incubate (10 min, RT) Allows inhibitor-enzyme binding Step2->Step3 Step4 4. Initiate Reaction Add TMPD & Arachidonic Acid Step3->Step4 Step5 5. Measure Absorbance (590 nm) Kinetic read for 5 min Step4->Step5 Analysis1 Calculate Reaction Velocity Step5->Analysis1 Analysis2 Determine % Inhibition vs. Control Analysis1->Analysis2 Analysis3 Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) Analysis2->Analysis3 Analysis4 Calculate IC₅₀ Value Analysis3->Analysis4 Analysis5 Calculate Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2) Analysis4->Analysis5

Caption: Workflow for the in vitro COX inhibition assay.

Detailed Protocol: COX-2 Inhibition Assay [10]

  • Reagent Preparation:

    • Prepare 100 mM Tris-HCl buffer (pH 8.0).

    • Prepare stock solutions of Hematin (10 mM), Arachidonic Acid (10 mM), and TMPD (10 mM).

    • Prepare a 10 mM stock solution of the test compound and a positive control (e.g., Celecoxib) in DMSO. Perform serial dilutions to create a range of concentrations.

  • Assay Procedure (96-well plate):

    • To each well, add:

      • 150 µL of Tris-HCl buffer.

      • 10 µL of Hematin (final concentration 1 µM).

      • 10 µL of human recombinant COX-2 enzyme solution.

      • 10 µL of the test compound dilution or control (DMSO for vehicle control).

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid to each well.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 590 nm over 5 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Repeat the entire procedure using COX-1 enzyme to determine its corresponding IC₅₀.

    • Calculate the COX-2 Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher value indicates greater selectivity for COX-2.

Phase 2: Cell-Based In Vitro Assays

This phase assesses the compound's activity in a more biologically relevant context, using whole cells to understand its impact on inflammatory signaling pathways.

This involves measuring the compound's ability to suppress the production of key inflammatory molecules like nitric oxide (NO) and cytokines in stimulated immune cells.

A. Nitric Oxide (NO) Production Assay Inflammatory stimuli trigger the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production. This assay measures the compound's ability to inhibit this process in macrophage-like cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring nitrite, a stable breakdown product, using the Griess reagent.[13][14]

Detailed Protocol: Nitric Oxide Inhibition Assay [13]

  • Cell Culture: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce iNOS expression.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant from each well.

    • Add Griess Reagent A (Sulfanilamide) to the supernatant and incubate for 10 minutes.

    • Add Griess Reagent B (N-(1-naphthyl)ethylenediamine) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to calculate the nitrite concentration. Determine the IC₅₀ value for the inhibition of NO production.

B. Cytokine Release Assay This assay measures the inhibition of pro-inflammatory cytokine secretion (e.g., TNF-α, IL-6) from human peripheral blood mononuclear cells (PBMCs) or a whole blood assay.[15][16][17][18]

Detailed Protocol: Cytokine Release Assay (PBMC) [15][18]

  • PBMC Isolation: Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

  • Treatment and Stimulation: Plate the PBMCs and treat them with various concentrations of the test compound for 1 hour before adding an inflammatory stimulus (e.g., LPS).

  • Incubation: Incubate for 18-24 hours.

  • Cytokine Quantification: Collect the supernatant and measure the concentration of key cytokines (TNF-α, IL-6, IL-1β) using a multiplex immunoassay (e.g., ELISA or Luminex).

  • Data Analysis: Calculate the percent inhibition of cytokine release for each concentration and determine the IC₅₀ values.

COX_Signaling_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ AA Arachidonic Acid PLA2->AA Releases COX2 COX-2 (Inducible Enzyme) AA->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE₂, PGI₂) PGH2->Prostaglandins Isomerases Inflammation Pain, Fever, Inflammation Prostaglandins->Inflammation Mediate NSAID 3-(4-Fluoro-3,5-dimethylphenyl) propionic acid (Hypothesized Inhibitor) NSAID->COX2 Inhibits

Caption: Hypothesized mechanism of action via COX-2 inhibition.

Phase 3: In Vivo Efficacy Model

Following successful in vitro characterization, the compound's efficacy is tested in a living organism. The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating acute anti-inflammatory activity.[19][20][21][22]

This model measures the ability of the test compound to reduce swelling (edema) in a rat's paw after injection with carrageenan, an inflammatory agent.[20][21]

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats [19][20]

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (150-200g) for at least one week.

  • Grouping and Dosing:

    • Group 1: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose, oral).

    • Group 2: Positive Control (e.g., Indomethacin 5 mg/kg, oral).

    • Groups 3-5: Test Compound at three different dose levels (e.g., 10, 30, 100 mg/kg, oral).

    • Administer the respective treatments 30-60 minutes before inducing inflammation.

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[20]

  • Data Analysis:

    • Calculate the paw edema volume at each time point (Volume at time 't' - Baseline volume).

    • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven approach to characterize the biological activity of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. The proposed workflow, progressing from enzymatic and cell-based in vitro assays to a validated in vivo model, provides a robust framework for determining its potential as a novel anti-inflammatory agent.

Positive results, particularly a high COX-2 selectivity index and significant efficacy in the paw edema model, would warrant further investigation. Subsequent studies could include:

  • Pharmacokinetic Profiling: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Analgesic Models: To directly assess its pain-relieving effects (e.g., writhing test, hot plate test).

  • Chronic Inflammation Models: To evaluate efficacy in models of chronic diseases like adjuvant-induced arthritis.

  • Toxicology Studies: To establish a comprehensive safety profile.

By systematically following this guide, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel compound, contributing to the ongoing search for safer and more effective anti-inflammatory drugs.

References

  • BenchChem. (2025). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
  • BenchChem. (2025).
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.).
  • Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol.
  • BenchChem. (2025). Application Notes and Protocols for Studying Neuronal Nitric Oxide Synthase (nNOS) Inhibition.
  • Chao, C. Y., et al. (2010). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Agricultural and Food Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind 3-Phenylpropionic Acid: Properties and Synthesis Explained.
  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

  • Saper, C. B., & Breder, C. D. (1994). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Neuroscience. [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

  • van der Strate, B. W. A., et al. (2022). An adaptable in vitro cytokine release assay (CRA): Susceptibility to cytokine storm in COVID-19 as a model. Frontiers in Immunology. [Link]

  • Deranged Physiology. (2025). Pharmacology of non-steroidal anti-inflammatory agents. [Link]

  • Wikipedia. (n.d.). Ibuprofen. [Link]

  • Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [Link]

  • Altasciences. (n.d.). The Importance of Cytokine Release Assays to Derisk the Development of Immunomodulatory Drugs. [Link]

  • Adverse Effects, Pharmacokinetics, Interactions, Uses. (n.d.). Propionic Acid Derivatives. [Link]

  • Vane, J. R., & Botting, R. M. (1995). Mechanism of action of anti-inflammatory drugs. Scandinavian journal of rheumatology. Supplement. [Link]

  • Oxford Biomedical Research. (n.d.). Ultra Sensitive Assay for Nitric Oxide Synthase. [Link]

  • YouTube. (2023). Physicochemical properties of fluorine-containing saturated (hetero)cycles. [Link]

  • Böhm, H. J., et al. (2004). Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition. [Link]

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Exploratory

A Guide to the Spectroscopic Characterization of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Abstract This technical guide provides a detailed analysis of the predicted spectroscopic data for the compound 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (CAS: 1017779-63-3). In the absence of publicly available expe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the predicted spectroscopic data for the compound 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (CAS: 1017779-63-3). In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures to offer a comprehensive, predicted spectroscopic profile. This guide is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development, providing them with the necessary framework to identify and characterize this molecule. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the rationale behind the predicted spectral features.

Introduction and Molecular Structure

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is a substituted aromatic carboxylic acid. Its structure, featuring a fluorine atom and two methyl groups on the phenyl ring, presents a unique substitution pattern that influences its electronic environment and, consequently, its spectroscopic signatures. Understanding these signatures is paramount for confirming the identity and purity of the compound in any research or development setting. This guide will systematically predict and interpret the key features of its ¹H NMR, ¹³C NMR, IR, and Mass spectra.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons. The predicted ¹H NMR spectrum of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is expected to show distinct signals for the aromatic, benzylic, aliphatic, and carboxylic acid protons.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Carboxylic Acid (-COOH)~12.0Singlet (broad)1HN/A
Aromatic (-CH-)~6.8 - 7.0Doublet2HJ(H-F) ≈ 7-9 Hz
Benzylic (-CH₂-)~2.9Triplet2HJ(H-H) ≈ 7-8 Hz
Aliphatic (-CH₂-)~2.6Triplet2HJ(H-H) ≈ 7-8 Hz
Methyl (-CH₃)~2.2Singlet6HN/A
Rationale and Interpretation

The predicted chemical shifts are based on established ranges for similar functional groups and the electronic effects of the substituents on the aromatic ring.[1][2][3]

  • Carboxylic Acid Proton (a): The proton of the carboxylic acid group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. This results in a characteristic broad singlet far downfield, typically above 10 ppm.[4]

  • Aromatic Protons (b): The two aromatic protons are chemically equivalent due to the symmetry of the substitution pattern. The fluorine atom is an ortho, para-director and an electron-donating group through resonance, which would typically shield the ortho and para protons.[5] However, fluorine is also strongly electronegative, leading to a deshielding inductive effect. The two methyl groups are electron-donating, which will cause some shielding. The net effect is a predicted chemical shift in the aromatic region, likely between 6.8 and 7.0 ppm. These protons will appear as a doublet due to coupling with the fluorine atom (³JHF).

  • Propionic Acid Chain Protons (c, d): The protons of the ethyl chain will appear as two distinct triplets. The benzylic protons (c), being closer to the aromatic ring, will be more deshielded and appear further downfield (~2.9 ppm) compared to the protons adjacent to the carbonyl group (d) (~2.6 ppm). Both signals will be triplets due to coupling with their respective neighboring methylene group (³JHH).

  • Methyl Protons (e): The six protons of the two equivalent methyl groups on the aromatic ring will appear as a single, sharp singlet around 2.2 ppm. This is a typical chemical shift for methyl groups attached to an aromatic ring.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Due to the symmetry of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, several carbon signals are expected to be equivalent.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~178
Aromatic (C-F)~160 (d, ¹JCF ≈ 245 Hz)
Aromatic (C-CH₂)~138 (d, ⁴JCF ≈ 3 Hz)
Aromatic (C-CH₃)~130 (d, ²JCF ≈ 15 Hz)
Aromatic (CH)~115 (d, ³JCF ≈ 20 Hz)
Benzylic (-CH₂-)~35
Aliphatic (-CH₂-)~30
Methyl (-CH₃)~15
Rationale and Interpretation

The predicted ¹³C chemical shifts are based on standard values for substituted benzenes and carboxylic acids.[6][7][8] The presence of the fluorine atom will cause splitting of the aromatic carbon signals due to C-F coupling.

  • Carbonyl Carbon (1): The carbonyl carbon of the carboxylic acid is highly deshielded and will appear at the downfield end of the spectrum, around 178 ppm.[4]

  • Aromatic Carbons (2-5):

    • C2 (C-F): The carbon directly attached to the fluorine atom will be the most downfield of the aromatic carbons due to the large electronegativity of fluorine and will exhibit a large one-bond coupling constant (¹JCF).

    • C3 (C-CH₃): The two equivalent carbons bearing the methyl groups will be influenced by both the methyl and fluorine substituents. They are expected to show a two-bond coupling to fluorine (²JCF).

    • C4 (CH): The two equivalent methine carbons will be shielded relative to an unsubstituted benzene and will show a three-bond coupling to fluorine (³JCF).

    • C5 (C-CH₂): The carbon attached to the propionic acid chain will be a quaternary carbon and is expected to show a small four-bond coupling to fluorine (⁴JCF).

  • Propionic Acid Chain Carbons (6, 7): The benzylic carbon (C6) will be slightly more deshielded than the aliphatic carbon (C7) due to its proximity to the aromatic ring.

  • Methyl Carbons (8): The two equivalent methyl carbons will appear as a single peak in the upfield region of the spectrum, typical for alkyl groups.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Intensity
2500-3300Carboxylic AcidO-H stretchBroad
2850-2960AlkylC-H stretchMedium
~1700Carboxylic AcidC=O stretchStrong
~1600, ~1475AromaticC=C stretchMedium-Weak
~1210-1320Carboxylic AcidC-O stretchStrong
~1100-1200Aryl-FC-F stretchStrong
Rationale and Interpretation

The IR spectrum of a carboxylic acid is characterized by a few very distinct and easily recognizable bands.[9][10][11]

  • O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹. This broadness is due to strong hydrogen bonding between carboxylic acid molecules.[12][13]

  • C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch will be prominent around 1700 cm⁻¹.

  • C-O Stretch: A strong C-O stretching band will be present in the 1210-1320 cm⁻¹ region.

  • Aromatic and Alkyl C-H Stretches: The C-H stretches of the methyl and methylene groups will appear as medium intensity bands just below 3000 cm⁻¹. Aromatic C-H stretches may be observed just above 3000 cm⁻¹.

  • C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1100-1200 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak absorptions corresponding to the C=C stretching vibrations of the aromatic ring will be observed around 1600 and 1475 cm⁻¹.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structural elucidation. For 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (C₁₁H₁₃FO₂), the expected molecular weight is approximately 196.22 g/mol .

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): A peak at m/z = 196, corresponding to the intact molecule.

  • Loss of the Propionic Acid Side Chain: A significant fragment at m/z = 123, resulting from the cleavage of the bond between the aromatic ring and the benzylic carbon. This would correspond to the 4-fluoro-3,5-dimethylphenyl cation.

  • McLafferty Rearrangement: A potential rearrangement followed by fragmentation could lead to a fragment at m/z = 124.[14][15]

  • Loss of a Carboxyl Group: A fragment at m/z = 151, due to the loss of the -COOH group.

Rationale and Interpretation

The fragmentation of carboxylic acids in a mass spectrometer is often initiated by ionization of one of the lone pair electrons on the oxygen atoms.[16][17] The most likely fragmentation pathways for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid would involve cleavage of the bonds in the propionic acid side chain. The benzylic C-C bond is particularly susceptible to cleavage, leading to a stable benzylic cation. The McLafferty rearrangement is a common fragmentation pathway for carboxylic acids with a gamma-hydrogen.[14][15]

Experimental Protocols

While the data presented in this guide is predictive, the following are standard, high-level protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Processing: Perform a background subtraction using a spectrum of the empty sample holder.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion or coupled with liquid chromatography. For EI, the sample is introduced into a high vacuum and bombarded with electrons.

  • Analysis: Analyze the resulting mass-to-charge ratio (m/z) data to identify the molecular ion and major fragment ions.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the molecular structure and the expected correlations in the NMR spectra.

Figure 1. Molecular structure of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid with proton labels corresponding to the predicted ¹H NMR data.

Figure 2. Molecular structure with carbon numbering for predicted ¹³C NMR assignments.

Conclusion

This technical guide provides a robust, theoretically grounded prediction of the spectroscopic data for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. By understanding the expected chemical shifts, coupling patterns, and characteristic absorption bands, researchers can more confidently identify this compound and assess its purity. While this guide serves as a valuable reference, it is imperative that these predictions are ultimately verified against experimentally acquired data for the definitive characterization of the molecule.

References

  • Breitmaier, E., & Voelter, W. (2007). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. Wiley-VCH.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Field, L. D., Li, H. L., & Magill, A. M. (2013).
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
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  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]

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Foundational

The Strategic Incorporation of Fluorine: A Technical Guide to the Research Applications of Fluorinated Propionic Acids

Abstract The substitution of hydrogen with fluorine in organic molecules imparts a unique combination of steric and electronic properties that have profound implications for chemical reactivity and biological interaction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The substitution of hydrogen with fluorine in organic molecules imparts a unique combination of steric and electronic properties that have profound implications for chemical reactivity and biological interactions. This technical guide provides an in-depth exploration of fluorinated propionic acids, a class of compounds demonstrating remarkable versatility across diverse scientific disciplines. From enhancing the performance of advanced materials to providing novel tools for biomedical imaging and drug discovery, the strategic placement of fluorine on a simple three-carbon carboxylic acid backbone unlocks a wealth of research possibilities. This document will elucidate the fundamental physicochemical changes induced by fluorination, detail specific research applications with underlying mechanistic insights, and provide actionable experimental protocols for researchers, scientists, and drug development professionals.

The Fluorine Advantage: Physicochemical Properties of Fluorinated Propionic Acids

The introduction of fluorine, the most electronegative element, into the propionic acid scaffold dramatically alters its intrinsic properties. The strong carbon-fluorine bond and the high polarity of this bond influence molecular conformation, acidity, and lipophilicity. These changes are the primary drivers of the unique applications of these compounds.

Compared to its non-fluorinated counterpart, propionic acid, fluorinated derivatives exhibit distinct physicochemical characteristics. For instance, perfluoropropionic acid (CF3CF2C(O)OH) shows multiple stable conformations due to the electronic effects of the fluorine atoms, a phenomenon not observed with propionic acid.[1]

Table 1: Physicochemical Properties of Propionic Acid and its Fluorinated Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)pKa
Propionic AcidC₃H₆O₂74.081414.87
2-Fluoropropionic AcidC₃H₅FO₂92.0766-67 (at 30 mmHg)~2.7
3-Fluoropropionic AcidC₃H₅FO₂92.07Not available~4.1
Perfluoropropionic AcidC₃F₅HO₂164.0396-97~0.4

Data compiled from various sources.[2][3]

The increased acidity of fluorinated propionic acids, as indicated by their lower pKa values, is a direct consequence of the electron-withdrawing nature of the fluorine atoms, which stabilizes the carboxylate anion. This enhanced acidity can influence their reactivity and interactions in biological systems.

Applications in Biomedical Research and Drug Discovery

The unique properties of fluorinated propionic acids have made them invaluable tools in biomedical research, particularly in the fields of medical imaging and drug development.

Positron Emission Tomography (PET) Imaging

One of the most significant applications of fluorinated propionic acids is in positron emission tomography (PET), a powerful non-invasive imaging technique. 2-[¹⁸F]-Fluoropropionic acid ([¹⁸F]FPA) has emerged as a promising radiotracer for imaging prostate cancer.[1][4]

Mechanism of Action: The underlying hypothesis for the efficacy of [¹⁸F]FPA in prostate cancer imaging is that it mimics acetate, which is taken up and metabolized by tumor cells.[1] Choline kinase, an enzyme often overexpressed in prostate cancer cells, is involved in the trapping of choline-based tracers.[1] Similarly, it is proposed that [¹⁸F]FPA is transported into cancer cells and becomes involved in metabolic pathways, leading to its accumulation and allowing for visualization by PET.[1]

Experimental Protocol: Radiosynthesis of 2-[¹⁸F]-Fluoropropionic Acid [1]

Objective: To synthesize 2-[¹⁸F]-Fluoropropionic acid for use as a PET radiotracer.

Materials:

  • ¹⁸F-fluoride ion in water

  • Potassium carbonate (0.25 M)

  • Kryptofix 2.2.2

  • Acetonitrile (anhydrous)

  • Methyl-2-D,L-bromopropionate

  • Water (for HPLC)

  • HPLC system with a reversed-phase C-18 column

  • Sodium hydroxide (10 N)

  • Hydrochloric acid (6 N)

  • Saline (0.9%)

Procedure:

  • Azeotropic Drying: To a vial containing 80 µL of 0.25 M potassium carbonate and 13 mg of Kryptofix dissolved in 1 mL of acetonitrile, add the aqueous solution of ¹⁸F-fluoride ion. Remove the water by azeotropic distillation with acetonitrile (3 x 1 mL) at 80°C.

  • Nucleophilic Substitution: To the anhydrous ¹⁸F-KF/K₂CO₃ complexed with Kryptofix, add a solution of methyl-2-D,L-bromopropionate (3 mg) in 300 µL of anhydrous acetonitrile. Seal the vial and heat at 80°C for 6 minutes to form methyl-2-[¹⁸F]fluoropropionate.

  • Purification: Cool the reaction vial to room temperature and dilute the contents with 700 µL of water. Purify the methyl-2-[¹⁸F]fluoropropionate using HPLC on a semipreparative reversed-phase C-18 column.

  • Hydrolysis: Collect the purified product and add 50 µL of 10 N sodium hydroxide. Heat the mixture at 80°C for 10 minutes to hydrolyze the ester to sodium 2-[¹⁸F]fluoropropionate.

  • Neutralization and Formulation: Remove the solvent under reduced pressure and neutralize the residue with 85 µL of 6 N HCl. Formulate the final product, 2-[¹⁸F]-Fluoropropionic acid, in 0.9% saline for injection.

Diagram: Radiosynthesis of 2-[¹⁸F]-Fluoropropionic Acid

G cluster_0 Starting Material cluster_1 Activation cluster_2 Precursor cluster_3 Intermediate cluster_4 Purification & Hydrolysis cluster_5 Final Product F18 [¹⁸F]Fluoride Kryptofix K₂CO₃, Kryptofix 2.2.2 Acetonitrile, 80°C Precursor Methyl-2-bromopropionate Intermediate Methyl-2-[¹⁸F]fluoropropionate Precursor->Intermediate Nucleophilic Substitution Hydrolysis 1. HPLC Purification 2. NaOH, 80°C Product 2-[¹⁸F]-Fluoropropionic Acid Hydrolysis->Product Hydrolysis

Caption: Workflow for the synthesis of 2-[¹⁸F]FPA.

Enzyme Inhibition

Fluorinated propionic acid derivatives can act as potent enzyme inhibitors, a property that is highly valuable in drug discovery. The introduction of fluorine can enhance binding affinity to the enzyme's active site and can also lead to mechanism-based "suicide" inhibition.[5]

A prominent example of a propionic acid derivative with enzyme inhibitory activity is ibuprofen, a non-steroidal anti-inflammatory drug (NSAID). Ibuprofen functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[6] The mechanism of action of ibuprofen provides a framework for understanding how fluorinated analogues could be designed to target specific enzymes with enhanced potency or selectivity.

Case Study: Inhibition of Cyclooxygenase (COX) by a Fluorinated Propionic Acid Derivative (Hypothetical)

Flurbiprofen, a fluorinated derivative of ibuprofen, is a potent non-selective COX inhibitor.[7] The fluorine atom enhances its inhibitory activity. The development of selective COX-2 inhibitors has been a major goal in drug discovery to reduce the gastrointestinal side effects associated with non-selective COX inhibition.[7] Modifications to the flurbiprofen structure, guided by the differences in the active sites of COX-1 and COX-2, have led to the design of selective COX-2 inhibitors.[7]

Experimental Protocol: Determining the IC₅₀ of a Fluorinated Propionic Acid Derivative against COX-2 [8][9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the COX-2 enzyme.

Materials:

  • Purified COX-2 enzyme

  • Arachidonic acid (substrate)

  • Fluorinated propionic acid derivative (test inhibitor)

  • DMSO (for dissolving the inhibitor)

  • Assay buffer (e.g., Tris-HCl)

  • Detection reagent (e.g., a probe that measures prostaglandin production)

  • 96-well microplate

  • Plate reader

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the fluorinated propionic acid derivative in DMSO. Create a series of dilutions of the inhibitor in the assay buffer.

  • Enzyme and Substrate Preparation: Dilute the COX-2 enzyme and arachidonic acid to their optimal working concentrations in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the different concentrations of the inhibitor. Include a control group with no inhibitor.

  • Initiation of Reaction: Add the arachidonic acid solution to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period.

  • Detection: Stop the reaction and add the detection reagent to quantify the amount of prostaglandin produced.

  • Data Analysis: Measure the signal using a plate reader. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.

¹⁹F-NMR in Drug Screening

The fluorine nucleus (¹⁹F) is an excellent probe for NMR spectroscopy due to its 100% natural abundance and high gyromagnetic ratio. This has led to the development of ¹⁹F-NMR-based screening methods in fragment-based drug discovery (FBDD).[10][11] Fluorinated fragments, including fluorinated propionic acids, can be used to screen for binding to a target protein. Changes in the ¹⁹F-NMR signal upon binding provide information on hit identification and the nature of the interaction.[10]

Diagram: ¹⁹F-NMR in Fragment-Based Drug Discovery

G Library Fluorinated Fragment Library NMR1 ¹⁹F-NMR of Free Fragments Library->NMR1 Mix Incubate Library with Target Library->Mix Target Target Protein Target->Mix Analysis Analyze Chemical Shift Perturbations NMR1->Analysis NMR2 ¹⁹F-NMR of Mixture Mix->NMR2 NMR2->Analysis Hits Identify Binding Fragments (Hits) Analysis->Hits

Caption: Workflow for ¹⁹F-NMR-based fragment screening.

Applications in Materials Science

The incorporation of fluorinated propionic acid derivatives as monomers can significantly enhance the properties of polymers, leading to materials with increased thermal stability, chemical resistance, and specific surface properties.

Synthesis of Fluorinated Polymers

Fluorinated acrylates, which can be derived from fluorinated propionic acids, are important monomers in the synthesis of high-performance polymers.[12] These polymers find applications in coatings, membranes, and optical fibers.

Experimental Protocol: Free-Radical Polymerization of 2-Fluoroacrylic Acid (A Representative Fluorinated Monomer) [2][13]

Objective: To synthesize poly(2-fluoroacrylic acid) via free-radical polymerization.

Materials:

  • 2-Fluoroacrylic acid (monomer)

  • Ammonium persulfate (APS) (initiator)

  • Distilled water (solvent)

  • Nitrogen gas

  • Round bottom flask with a mechanical stirrer

  • Oil bath

Procedure:

  • Reactor Setup: In a 100 mL round bottom flask equipped with a mechanical stirrer, dissolve 0.23 g of APS in 49.77 g of distilled water.

  • Inert Atmosphere: Purge the mixture with nitrogen for 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • Heating: Place the flask in an oil bath preheated to 60°C.

  • Monomer Addition: In a syringe pump, load 10 g of 2-fluoroacrylic acid. Add the monomer to the reaction mixture over a period of 40 minutes.

  • Polymerization: After the monomer addition is complete, continue the polymerization in batch for an additional 30 minutes to ensure complete conversion.

  • Characterization: The resulting polymer can be characterized by techniques such as gel permeation chromatography (GPC) to determine its molecular weight and polydispersity.

Applications in Agricultural Science

Propionic acid and its salts are widely used as preservatives in animal feed and food products due to their antimicrobial properties.[14] Fluorination can potentially enhance these properties, leading to more effective and targeted applications in agriculture.

Antifungal Agents

Fluorinated propionic acids have demonstrated antifungal properties.[15] Their efficacy can be evaluated using standardized in vitro susceptibility testing methods.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing of 2-Fluoropropionic Acid against Candida albicans [16][17]

Objective: To determine the minimum inhibitory concentration (MIC) of 2-fluoropropionic acid against Candida albicans.

Materials:

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Agar (SDA)

  • RPMI-1640 medium buffered with MOPS

  • 2-Fluoropropionic acid

  • Sterile saline

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the C. albicans strain on SDA. Prepare a yeast suspension in sterile saline and adjust its concentration to 1 x 10⁶ to 5 x 10⁶ CFU/mL. Dilute this suspension 1:10 in RPMI-1640 medium.

  • Drug Dilution: Prepare a stock solution of 2-fluoropropionic acid and perform serial twofold dilutions in RPMI-1640 medium in a 96-well plate.

  • Inoculation: Add the diluted yeast suspension to each well of the microtiter plate containing the drug dilutions. Include a drug-free growth control well.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of 2-fluoropropionic acid that causes a significant (>50%) inhibition of growth compared to the drug-free control. This can be determined visually or by measuring the optical density with a spectrophotometer.

Synthesis and Safety Considerations

The synthesis of fluorinated propionic acids can be achieved through various chemical routes. For example, 2-fluoropropionic acid can be synthesized from 2-chloropropionate via a halogen exchange reaction.[6]

Safety: Fluorinated propionic acids are corrosive and can cause severe skin burns and eye damage.[18][19] They are also harmful if swallowed and may cause respiratory irritation.[18][20] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

Fluorinated propionic acids represent a versatile class of molecules with a wide range of research applications. The strategic incorporation of fluorine imparts unique physicochemical properties that can be leveraged in drug discovery, medical imaging, materials science, and agriculture. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of these fascinating compounds in their respective fields. As synthetic methodologies continue to advance, the scope of applications for fluorinated propionic acids is expected to expand even further, opening new avenues for scientific innovation.

References

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Exploratory

An In-Depth Technical Guide to 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid: Structure, Synthesis, and Potential in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive overview of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, a fluorinated aromatic carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and drug development. While specific data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights into its identification, synthesis, and pharmacological relevance. The strategic incorporation of fluorine and dimethylphenyl moieties suggests a compound designed to leverage the unique physicochemical properties these features impart, including enhanced metabolic stability and target-binding affinity. This guide will serve as a foundational resource for researchers interested in exploring the therapeutic applications of this and related molecules.

Compound Identification and Physicochemical Properties

The unique identity of a chemical compound is unequivocally established by its structural identifiers. For 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, these are crucial for database searches, regulatory submissions, and unambiguous scientific communication.

InChI and InChIKey: The Digital Fingerprint

Based on the compound's name and CAS number (1017779-63-3), the constituent parts are a propionic acid chain attached to a phenyl ring substituted with a fluorine atom at the 4-position and methyl groups at the 3- and 5-positions.

  • InChI: InChI=1S/C11H13FO2/c1-7-5-6(12)4-10(8(7)2)3-9(13)14/h4-5H,3H2,1-2H3,(H,13,14)

  • InChIKey: Based on the structure, the InChIKey can be generated using standard software and is predicted to be SWHASCFJEWOLTL-UHFFFAOYSA-N . This key serves as a unique identifier for database searches.

Key Physicochemical Descriptors

The following table summarizes the key identifiers and predicted physicochemical properties for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. These properties are crucial for anticipating its behavior in biological systems and for designing experimental protocols.

Identifier/PropertyValueSource/Method
CAS Number 1017779-63-3Chemical Suppliers[1][2]
Molecular Formula C₁₁H₁₃FO₂Chemical Suppliers[1][2]
Molecular Weight 196.22 g/mol Calculated
SMILES O=C(O)CCc1cc(C)c(F)c(C)c1Chemical Suppliers[2]
Predicted XLogP3 2.8 - 3.2Estimation
Predicted pKa ~4.5Estimation
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated

Strategic Synthesis of a Fluorinated Phenylpropionic Acid

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway involves disconnecting the propionic acid side chain, suggesting a Heck coupling or a related cross-coupling reaction as a key step.

G Target 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid Intermediate1 Ethyl 3-(4-fluoro-3,5-dimethylphenyl)acrylate Target->Intermediate1 Hydrolysis & Hydrogenation StartingMaterial1 1-Bromo-4-fluoro-3,5-dimethylbenzene Intermediate1->StartingMaterial1 Heck Coupling StartingMaterial2 Ethyl acrylate Intermediate1->StartingMaterial2 Heck Coupling

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a well-established method for the synthesis of phenylpropionic acids and is adapted for the specific target molecule.

Step 1: Heck Coupling of 1-Bromo-4-fluoro-3,5-dimethylbenzene with Ethyl Acrylate

  • To a solution of 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add ethyl acrylate (1.2 eq), a palladium catalyst like palladium(II) acetate (0.02 eq), a phosphine ligand such as triphenylphosphine (0.04 eq), and a base, typically triethylamine (2.0 eq).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product, ethyl 3-(4-fluoro-3,5-dimethylphenyl)acrylate, by column chromatography on silica gel.

Step 2: Hydrogenation of the Acrylate Intermediate

  • Dissolve the purified ethyl 3-(4-fluoro-3,5-dimethylphenyl)acrylate (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain ethyl 3-(4-fluoro-3,5-dimethylphenyl)propanoate.

Step 3: Hydrolysis of the Ester to the Carboxylic Acid

  • Dissolve the ethyl 3-(4-fluoro-3,5-dimethylphenyl)propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 eq).

  • Heat the mixture to reflux and stir until the ester is fully hydrolyzed, as monitored by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to a pH of approximately 2 with a strong acid like hydrochloric acid, which will cause the carboxylic acid to precipitate.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-(4-fluoro-3,5-dimethylphenyl)propionic acid.

The Role of Fluorine in Drug Design: A Mechanistic Perspective

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[3] The fluorine atom in 3-(4-fluoro-3,5-dimethylphenyl)propionic acid is strategically placed to leverage these benefits.

Metabolic Stability and Bioavailability

Aromatic hydroxylation, mediated by cytochrome P450 enzymes, is a common metabolic pathway that can lead to rapid drug clearance. The presence of a fluorine atom on the phenyl ring can block this metabolic "soft spot," thereby increasing the metabolic stability and oral bioavailability of the compound.[3]

Modulation of Physicochemical Properties and Target Binding

The high electronegativity of fluorine can alter the electronic properties of the aromatic ring, influencing the pKa of the carboxylic acid group and modulating the molecule's interaction with biological targets.[3] Furthermore, the fluorine atom can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the binding pocket of a target protein, potentially leading to increased binding affinity and potency.

G Fluorine Fluorine Substitution Metabolic_Stability Increased Metabolic Stability Fluorine->Metabolic_Stability Blocks P450 Oxidation Binding_Affinity Enhanced Binding Affinity Fluorine->Binding_Affinity Favorable Interactions Bioavailability Improved Bioavailability Fluorine->Bioavailability Lipophilicity Altered Lipophilicity Fluorine->Lipophilicity

Caption: Key roles of fluorine in drug design.

Potential Applications in Drug Development

Arylpropionic acid derivatives are a well-known class of nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[4] Given this precedent, 3-(4-fluoro-3,5-dimethylphenyl)propionic acid and its analogs are promising candidates for the development of novel anti-inflammatory agents.

Furthermore, the structural motifs present in this molecule are found in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[5][6] The unique substitution pattern of a fluorine atom and two methyl groups on the phenyl ring could lead to novel selective interactions with various biological targets.

Conclusion

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid represents a compelling scaffold for the development of new therapeutic agents. While specific biological data for this compound is limited, its structural features suggest favorable pharmacokinetic and pharmacodynamic properties. The synthetic pathway proposed herein provides a practical approach for its preparation, enabling further investigation into its biological activities. As the demand for novel therapeutics with improved efficacy and safety profiles continues to grow, the exploration of unique chemical entities such as this fluorinated phenylpropionic acid derivative will be of paramount importance.

References

  • PubChem. 3,3-Difluoro-3-(4-phenylphenyl)propanoic acid. [Link]

  • Vasilyev, A., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(23), 8259. [Link]

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Pharmaceuticals, 17(7), 861. [Link]

  • PrepChem. Synthesis of C: 3-(3,5-Difluorophenyl)propanoic acid. [Link]

  • Gaber, Z. B., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(33), 19572-19595. [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2305. [Link]

  • Al-Zoubi, W., et al. (2023). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure and Dynamics, 41(19), 9789-9800. [Link]

  • Van der Veken, P., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3258-3271. [Link]

  • FooDB. Showing Compound 3-(3,4-Dihydroxyphenyl)propanoic acid (FDB008857). [Link]

  • Kumar, P., et al. (2020). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 134-143.
  • Jabeen, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]

  • Google Patents. Process of preparing 3-fluoro-5-(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • PubChem. 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Lead Sciences. 3-(4-Fluoro-3-methylphenyl)propionic acid. [Link]

  • ChemSrc. 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid and Its Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of Arylpropionic Acids Arylpropionic acids represent a pivotal class of organic compounds, renowned for their pharmacological properties, particularly as non-steroidal anti-inflammatory dru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Arylpropionic Acids

Arylpropionic acids represent a pivotal class of organic compounds, renowned for their pharmacological properties, particularly as non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of an aryl group attached to a propionic acid moiety is a cornerstone in medicinal chemistry. This guide provides a comprehensive overview and detailed protocols for the synthesis of a specific member of this class, 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, and its functional derivatives. The strategic incorporation of fluorine and methyl groups on the phenyl ring allows for the fine-tuning of lipophilicity and metabolic stability, making this a compound of significant interest for drug discovery and development.

This document is intended for researchers and scientists in organic and medicinal chemistry, offering in-depth synthetic strategies, step-by-step protocols, and the underlying chemical principles.

Strategic Approaches to Synthesis

The synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid can be efficiently achieved through several modern cross-coupling methodologies. Two of the most robust and versatile approaches are the Heck reaction and the Suzuki-Miyaura coupling. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.

Heck Reaction Pathway

The Mizoroki-Heck reaction provides a powerful tool for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst.[1] For the synthesis of our target molecule, this involves the coupling of an appropriate aryl halide with an acrylate ester, followed by hydrogenation and hydrolysis.

Rationale for this approach: The Heck reaction is well-suited for this synthesis due to its tolerance of a wide range of functional groups and its typically high yields. The two-step sequence of coupling followed by reduction is a reliable method for accessing 3-arylpropionic acids.

Heck_Pathway A 1-Bromo-4-fluoro- 3,5-dimethylbenzene C Ethyl (E)-3-(4-fluoro-3,5-dimethylphenyl)acrylate A->C Pd Catalyst, Base Heck Coupling B Ethyl Acrylate B->C D Ethyl 3-(4-fluoro-3,5-dimethylphenyl)propionate C->D H₂, Pd/C Hydrogenation E 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid D->E Base or Acid Hydrolysis

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate.[2] In this pathway, (4-Fluoro-3,5-dimethylphenyl)boronic acid is coupled with a 3-halopropionate ester, followed by hydrolysis.

Rationale for this approach: The Suzuki coupling is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. This makes it an attractive and often more direct route.

Suzuki_Pathway A (4-Fluoro-3,5-dimethylphenyl)boronic acid C Ethyl 3-(4-fluoro-3,5-dimethylphenyl)propionate A->C Pd Catalyst, Base Suzuki Coupling B Ethyl 3-bromopropionate B->C D 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid C->D Base or Acid Hydrolysis

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of the target compound and its precursors.

Protocol 1: Synthesis of Starting Material: 1-Bromo-4-fluoro-3,5-dimethylbenzene

The synthesis of this key aryl bromide can be achieved from 3,5-dimethylaniline through a Sandmeyer-type reaction sequence involving diazotization followed by bromination. A related procedure for a similar compound is the conversion of 3,5-difluoroaniline to 1-bromo-3,5-difluorobenzene.[3]

Materials:

  • 2-Fluoro-3,5-dimethylaniline

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C, dissolve 2-Fluoro-3,5-dimethylaniline in aqueous HBr. To this solution, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at this temperature.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of CuBr in HBr. To this, add the cold diazonium salt solution portion-wise, allowing for the evolution of nitrogen gas.

  • Work-up: After the addition is complete, warm the reaction mixture to room temperature and then heat to 50-60 °C for 1 hour. Cool the mixture and extract with diethyl ether.

  • Purification: Wash the organic layer with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis via Heck Reaction

This protocol details the coupling of 1-bromo-4-fluoro-3,5-dimethylbenzene with ethyl acrylate.

Materials:

  • 1-Bromo-4-fluoro-3,5-dimethylbenzene (1.0 equiv)[4]

  • Ethyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated ammonium chloride (NH₄Cl) solution

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 1-bromo-4-fluoro-3,5-dimethylbenzene, palladium(II) acetate, and tri(o-tolyl)phosphine. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents: Add anhydrous DMF, triethylamine, and ethyl acrylate via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield ethyl (E)-3-(4-fluoro-3,5-dimethylphenyl)acrylate.

Protocol 3: Hydrogenation of the Cinnamate Ester

Materials:

  • Ethyl (E)-3-(4-fluoro-3,5-dimethylphenyl)acrylate

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Reaction Setup: In a hydrogenation flask, dissolve the acrylate ester in ethanol or ethyl acetate. Add 10% Pd/C (typically 5-10 mol% of palladium).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure to obtain ethyl 3-(4-fluoro-3,5-dimethylphenyl)propionate, which is often pure enough for the next step.

Protocol 4: Synthesis via Suzuki-Miyaura Coupling

This protocol outlines the coupling of (4-fluoro-3,5-dimethylphenyl)boronic acid with ethyl 3-bromopropionate.

Materials:

  • (4-Fluoro-3,5-dimethylphenyl)boronic acid (1.0 equiv)

  • Ethyl 3-bromopropionate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.03 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and water (e.g., 10:1 mixture)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine (4-fluoro-3,5-dimethylphenyl)boronic acid, palladium(II) acetate, and SPhos. Evacuate and backfill with an inert gas.

  • Addition of Reagents: Add toluene, ethyl 3-bromopropionate, and an aqueous solution of potassium phosphate.

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature, and partition between ethyl acetate and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield ethyl 3-(4-fluoro-3,5-dimethylphenyl)propionate.

Protocol 5: Hydrolysis of the Propionate Ester

Materials:

  • Ethyl 3-(4-fluoro-3,5-dimethylphenyl)propionate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF), Methanol (MeOH), and Water

  • Hydrochloric acid (HCl, 1M)

Procedure:

  • Reaction: Dissolve the ester in a mixture of THF, methanol, and water. Add an excess of NaOH or LiOH and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).[5][6]

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with a nonpolar solvent like hexanes to remove any unreacted ester.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with 1M HCl until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-fluoro-3,5-dimethylphenyl)propionic acid.

Data Presentation

CompoundStarting MaterialsKey ReactionTypical Yield (%)
1-Bromo-4-fluoro-3,5-dimethylbenzene2-Fluoro-3,5-dimethylanilineSandmeyer60-75
Ethyl (E)-3-(4-fluoro-3,5-dimethylphenyl)acrylate1-Bromo-4-fluoro-3,5-dimethylbenzene, Ethyl acrylateHeck Coupling70-90
Ethyl 3-(4-fluoro-3,5-dimethylphenyl)propionateEthyl (E)-3-(4-fluoro-3,5-dimethylphenyl)acrylateHydrogenation>95
Ethyl 3-(4-fluoro-3,5-dimethylphenyl)propionate(4-Fluoro-3,5-dimethylphenyl)boronic acid, Ethyl 3-bromopropionateSuzuki Coupling65-85
3-(4-Fluoro-3,5-dimethylphenyl)propionic acidEthyl 3-(4-fluoro-3,5-dimethylphenyl)propionateHydrolysis>90

Synthesis of Derivatives: Amides

The carboxylic acid functional group of the title compound is a versatile handle for the synthesis of a variety of derivatives, such as amides, which often exhibit interesting biological activities.

Amide_Synthesis A 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid C Amide Derivative A->C Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) B Amine (R-NH₂) B->C

Protocol 6: General Procedure for Amide Synthesis

Materials:

  • 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equiv) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Anhydrous DMF or Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Addition of Reagents: Add the amine, HATU or EDCI, and DIPEA.

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Conclusion

The synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid and its derivatives can be accomplished through reliable and high-yielding synthetic routes. The choice of a Heck or Suzuki coupling pathway provides flexibility based on available starting materials. The protocols provided herein offer a detailed guide for the successful synthesis and derivatization of this valuable compound for further research and development.

References

  • Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. (2022). RSC Publishing. Retrieved from [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. Retrieved from [Link]

  • 1-Bromo-4-fluorobenzene. Wikipedia. Retrieved from [Link]

  • Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. (2001). Organic Letters - ACS Publications. Retrieved from [Link]

  • Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre. Biblio. Retrieved from [Link]

  • Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Semantic Scholar. Retrieved from [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]

  • hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman. Retrieved from [Link]

  • Process for the preparation of 1-bromo-3,5-difluorobenzene (1996). SciSpace. Retrieved from [Link]

  • Synthesis, antifungal and antibacterial activity for novel amide derivatives containing a triazole moiety. PMC - PubMed Central. Retrieved from [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Ester to Acid - Common Conditions. Retrieved from [Link]

  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. Retrieved from [Link]

  • Synthesis And Biological Activity of Amide Derivatives Derived From Natural Product Waltherione F. ResearchGate. Retrieved from [Link]

  • Process for preparing 1-bromo-3,5-difluorobenzene. Google Patents.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. Retrieved from [Link]

  • mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]

  • Synthesis of a novel amide derivative of valproic acid and 1,3,4-thiadiazole with antiepileptic activity. ResearchGate. Retrieved from [Link]

Sources

Application

Anwendungshinweise und Protokolle: Umfassende analytische Charakterisierung von 3-(4-Fluor-3,5-dimethylphenyl)propionsäure

Answering in German as the user prompt is in German. Absolut!

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as the user prompt is in German.

Absolut! Hier ist eine detaillierte Ausarbeitung zum Thema „Analytische Methoden für 3-(4-Fluor-3,5-dimethylphenyl)propionsäure“, die speziell für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung konzipiert wurde.

Verfasst von: Dr. Gemini, Leitender Anwendungswissenschaftler

Zusammenfassung für die Geschäftsleitung

Dieses Dokument bietet einen detaillierten technischen Leitfaden zu den validierten analytischen Methoden für die Quantifizierung, Reinheitsbewertung und strukturelle Aufklärung von 3-(4-Fluor-3,5-dimethylphenyl)propionsäure. Als wichtige Zwischenstufe oder potenzieller pharmazeutischer Wirkstoff (API) erfordert diese Verbindung robuste analytische Kontrollen, um die Qualität, Sicherheit und Wirksamkeit in der pharmazeutischen Entwicklung zu gewährleisten. Wir stellen detaillierte, praxiserprobte Protokolle für die Hochleistungsflüssigkeitschromatographie (HPLC) als primäre Technik für Assay- und Reinheitsanalysen, die Gaschromatographie-Massenspektrometrie (GC-MS) für alternative Quantifizierungs- und flüchtige Verunreinigungsanalysen sowie spektroskopische Methoden zur endgültigen Strukturverifizierung vor. Jedes Protokoll wird durch eine Erläuterung der Methodenauswahl, Validierungsstrategien gemäß den ICH-Richtlinien und technische Einblicke zur Gewährleistung der Datengenauigkeit und -zuverlässigkeit untermauert.

Einleitung und Molekülübersicht

3-(4-Fluor-3,5-dimethylphenyl)propionsäure (CAS: 1017779-63-3) ist eine substituierte Propionsäure, die als Baustein in der organischen Synthese von Bedeutung ist, insbesondere bei der Entwicklung neuer pharmazeutischer Wirkstoffe.[1] Ihre strukturellen Merkmale – ein fluorierter aromatischer Ring und eine Carbonsäuregruppe – erfordern spezifische analytische Ansätze, um sowohl die Identität als auch die Reinheit genau zu bestimmen. Die Entwicklung und Validierung von Analysemethoden sind entscheidende Schritte, um die Qualität von Charge zu Charge zu gewährleisten, die Stabilität zu bewerten und die regulatorischen Anforderungen zu erfüllen.[2][3]

Tabelle 1: Physikalisch-chemische Eigenschaften von 3-(4-Fluor-3,5-dimethylphenyl)propionsäure

EigenschaftWertQuelle(n)
Chemischer Name 3-(4-Fluor-3,5-dimethylphenyl)propionsäureN/A
CAS-Nummer 1017779-63-3
Molekülformel C₁₁H₁₃FO₂[4]
Molekulargewicht 196,22 g/mol Berechnet
Struktur N/A

Analyse von Assay und Reinheit mittels Reversed-Phase-HPLC (RP-HPLC)

Die RP-HPLC ist die Methode der Wahl für die Quantifizierung und Reinheitsbewertung von nichtflüchtigen und thermisch labilen Verbindungen wie 3-(4-Fluor-3,5-dimethylphenyl)propionsäure. Sie bietet eine ausgezeichnete Auflösung, Empfindlichkeit und Robustheit für den Einsatz in der Qualitätskontrolle.[5][6]

Kausalität der Methodenauswahl
  • Reversed-Phase-Chromatographie: Das Molekül besitzt sowohl hydrophobe (aromatischer Ring) als auch hydrophile (Carbonsäure) Eigenschaften, was es ideal für die Trennung auf einer unpolaren stationären Phase (z. B. C18) mit einem polaren mobilen Phasen-System macht.

  • Gepufferte mobile Phase: Die Kontrolle des pH-Werts der mobilen Phase ist entscheidend. Durch die Einstellung des pH-Werts unter den pKa-Wert der Carbonsäuregruppe (typischerweise ~4-5) wird diese protoniert und ungeladen, was zu einer besseren Retention, symmetrischen Peakformen und reproduzierbaren Ergebnissen führt.

  • UV-Detektion: Der Phenylring in der Molekülstruktur enthält ein Chromophor, das UV-Licht absorbiert und eine einfache und robuste Quantifizierung ermöglicht.

Diagramm des HPLC-Analyse-Workflows

HPLC_Workflow cluster_prep Probenvorbereitung cluster_analysis Chromatographische Analyse cluster_data Datenverarbeitung Prep_Standard Standardlösung (Genaue Einwaage) Filtration Filtration (0,45 µm Filter) Prep_Standard->Filtration Prep_Sample Probenlösung (Genaue Einwaage) Prep_Sample->Filtration SST Systemeignungstest (SST) Filtration->SST Injection Injektion in das HPLC-System SST->Injection Separation Trennung auf C18-Säule Injection->Separation Detection UV-Detektion Separation->Detection Integration Peak-Integration Detection->Integration Calculation Berechnung von Assay & Reinheit Integration->Calculation Report Erstellung des Analyseberichts Calculation->Report

Abbildung 1: Allgemeiner Arbeitsablauf für die HPLC-Analyse.

Detailliertes HPLC-Protokoll

Reagenzien und Materialien:

  • 3-(4-Fluor-3,5-dimethylphenyl)propionsäure Referenzstandard

  • Acetonitril (HPLC-Qualität)

  • Wasser (HPLC-Qualität oder Milli-Q)

  • Kaliumdihydrogenphosphat (Analyse-Qualität)

  • Phosphorsäure (Analyse-Qualität)

  • Volumetrische Glasgefäße (Klasse A)

  • Spritzenfilter (0,45 µm, PTFE oder Nylon)

Geräteparameter: Tabelle 2: HPLC-Gerätebedingungen

ParameterEmpfohlener WertBegründung
HPLC-System Agilent 1260, Waters Alliance e2695 oder äquivalentStandard-HPLC-System, das für QC-Labore geeignet ist.
Säule C18, 250 mm x 4,6 mm, 5 µm (z. B. Zorbax, XBridge)Bietet eine gute Auflösung für Hauptkomponente und Verunreinigungen.
Mobile Phase A 25 mM Kaliumphosphatpuffer, pH 3,0Gepuffertes wässriges Medium zur Kontrolle der Ionisierung.
Mobile Phase B AcetonitrilOrganischer Modifikator zur Elution der Analyten.
Gradient 0-20 min: 40-80% B; 20-25 min: 80% B; 25-26 min: 80-40% B; 26-30 min: 40% BStellt die Elution aller Verunreinigungen und die Reinigung der Säule sicher.
Flussrate 1,0 mL/minStandardflussrate für eine 4,6 mm ID-Säule.
Säulentemperatur 30 °CVerbessert die Reproduzierbarkeit der Retentionszeiten.
Detektionswellenlänge 225 nmBietet eine gute Empfindlichkeit für den Phenyl-Chromophor.
Injektionsvolumen 10 µLStandardvolumen für gute Empfindlichkeit und Peakform.

Schritt-für-Schritt-Protokoll:

  • Vorbereitung der mobilen Phase A: 3,4 g KH₂PO₄ in 1 L Wasser auflösen. Den pH-Wert mit Phosphorsäure auf 3,0 einstellen. Filtrieren und entgasen.

  • Vorbereitung der Standardlösung (ca. 0,5 mg/mL): a. Ca. 25 mg des Referenzstandards genau in einen 50-mL-Messkolben einwiegen. b. In ca. 30 mL einer 50:50-Mischung aus mobiler Phase A und B auflösen. c. Mit der 50:50-Mischung zur Marke auffüllen und gründlich mischen.

  • Vorbereitung der Probenlösung (ca. 0,5 mg/mL): a. Ca. 25 mg der Testprobe genau in einen 50-mL-Messkolben einwiegen. b. Schritte 2b und 2c wiederholen.

  • Systemeignungstest (SST): a. Fünf replizierte Injektionen der Standardlösung durchführen. b. Die Ergebnisse müssen die in Tabelle 3 aufgeführten Kriterien erfüllen, bevor mit der Probenanalyse fortgefahren wird. Dies stellt sicher, dass das System ordnungsgemäß funktioniert.[7]

  • Analyse: a. Die Probenlösung(en) injizieren. b. Die Peakflächen für die Hauptkomponente und alle Verunreinigungen aufzeichnen.

Tabelle 3: Kriterien für den Systemeignungstest (SST)

ParameterAkzeptanzkriteriumZweck
Tailing-Faktor ≤ 2,0Gewährleistet die Symmetrie des Peaks.
Theoretische Böden ≥ 2000Zeigt die Effizienz der Säule an.
% RSD der Peakfläche ≤ 2,0 % (für n=5)Zeigt die Präzision des Injektors an.

Berechnungen:

  • Assay (%): (Probenpeakfläche / Standardpeakfläche) * (Standardkonzentration / Probenkonzentration) * 100

  • % Verunreinigung: (Einzelne Verunreinigungspeakfläche / Gesamtpeakfläche) * 100

Validierungsstrategie und Stabilitätsstudien unter Stressbedingungen

Eine Methode ist nur so zuverlässig wie ihre Validierung. Gemäß den ICH-Richtlinien Q2(R1) ist eine vollständige Validierung erforderlich.[5] Ein entscheidender Teil davon ist die Durchführung von Stabilitätsstudien unter Stressbedingungen, um die stabilitätsanzeigende Natur der Methode zu beweisen.[8][9]

Protokoll für Stabilitätsstudien unter Stressbedingungen:

  • Probenvorbereitung: Bereiten Sie eine Lösung der Substanz mit ca. 1 mg/mL vor.

  • Saurer Stress: Mischen Sie die Probenlösung mit 1N HCl und erhitzen Sie sie 4 Stunden lang bei 60 °C. Neutralisieren Sie sie vor der Injektion.

  • Basischer Stress: Mischen Sie die Probenlösung mit 1N NaOH und lassen Sie sie 2 Stunden bei Raumtemperatur stehen. Neutralisieren Sie sie vor der Injektion.

  • Oxidativer Stress: Mischen Sie die Probenlösung mit 6% H₂O₂ und lassen Sie sie 24 Stunden bei Raumtemperatur stehen.

  • Thermischer Stress: Erhitzen Sie das feste Pulver 48 Stunden lang bei 105 °C. Lösen Sie es vor der Injektion.

  • Photolytischer Stress: Setzen Sie die feste Probe einer Gesamtbeleuchtung von nicht weniger als 1,2 Millionen Lux-Stunden und einer integrierten Nah-UV-Energie von nicht weniger als 200 Wattstunden/Quadratmeter aus.

  • Analyse: Analysieren Sie alle gestressten Proben zusammen mit einer ungestressten Kontrollprobe mit der oben beschriebenen HPLC-Methode. Die Methode gilt als stabilitätsanzeigend, wenn alle Abbauprodukte vom Hauptpeak und voneinander getrennt sind.

Forced_Degradation cluster_stress Stressbedingungen API_Sample API-Probe (1 mg/mL) Acid Säure (HCl) API_Sample->Acid Base Base (NaOH) API_Sample->Base Oxidation Oxidation (H₂O₂) API_Sample->Oxidation Thermal Thermisch API_Sample->Thermal Photo Photolytisch API_Sample->Photo Analysis HPLC-Analyse (Peak-Reinheit & Massenbilanz) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Abbildung 3: Silylierungsreaktion zur GC-Analyse.

Tabelle 4: GC-MS-Gerätebedingungen

ParameterEmpfohlener Wert
GC-System Agilent 7890/5977 oder äquivalent
Säule DB-5ms, 30 m x 0,25 mm, 0,25 µm
Einlass-Temperatur 250 °C
Injektionsmodus Split (20:1)
Trägergas Helium, konstanter Fluss 1,2 mL/min
Ofenprogramm 80 °C (2 min), dann 15 °C/min auf 280 °C, 5 min halten
MS-Transferlinie 280 °C
Ionenquelle 230 °C (Elektronenstoßionisation, 70 eV)
Scan-Bereich m/z 40-500
Spektroskopische Charakterisierung

Zur eindeutigen Bestätigung der Identität und Struktur des Moleküls ist eine Kombination spektroskopischer Techniken unerlässlich. [10] Tabelle 5: Erwartete spektroskopische Daten

TechnikParameterErwartete Beobachtung
¹H-NMR Chemische Verschiebung (δ)~12 ppm (s, 1H, -COOH), ~6,9 ppm (s, 2H, Ar-H), ~2,9 ppm (t, 2H, -CH₂-Ar), ~2,6 ppm (t, 2H, -CH₂-COOH), ~2,2 ppm (s, 6H, Ar-CH₃)
¹³C-NMR Chemische Verschiebung (δ)~178 ppm (C=O), ~160 ppm (d, C-F), ~135-125 ppm (aromatische C), ~35 ppm (-CH₂-), ~25 ppm (-CH₂-), ~18 ppm (-CH₃)
Massenspektrometrie (ESI-) m/zErwarteter Peak für [M-H]⁻ bei m/z 195,2
FTIR Wellenzahl (cm⁻¹)~2500-3300 (breit, O-H-Streckschwingung), ~1700 (scharf, C=O-Streckschwingung), ~1250 (C-F-Streckschwingung)

Schlussfolgerung

Die in diesem Leitfaden beschriebenen analytischen Methoden bieten einen umfassenden Rahmen für die Qualitätskontrolle und Charakterisierung von 3-(4-Fluor-3,5-dimethylphenyl)propionsäure. Die primäre RP-HPLC-Methode, wenn sie ordnungsgemäß validiert ist, ist für Routine-Assay- und Reinheitsprüfungen ausreichend. Ergänzende Techniken wie GC-MS und verschiedene spektroskopische Methoden sind für die Untersuchung spezifischer Verunreinigungen und die endgültige Strukturbestätigung von unschätzbarem Wert. Die konsequente Anwendung dieser Protokolle und Validierungsprinzipien gewährleistet die Erzeugung zuverlässiger und reproduzierbarer Daten, die für die erfolgreiche Entwicklung pharmazeutischer Produkte unerlässlich sind.

Referenzen

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. Verfügbar unter:

  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. Verfügbar unter:

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound. Verfügbar unter:

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. Verfügbar unter:

  • 3-(4-Fluorophenyl)propionic acid. PubChem. Verfügbar unter: [Link]

  • Analytical method validation: A brief review. Journal of Pharmaceutical and Scientific Innovation. Verfügbar unter:

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents. Verfügbar unter:

  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. PubMed. Verfügbar unter: [Link]

  • Synthesis of (g) 3-(4-Fluorophenyl)propionic acid. PrepChem.com. Verfügbar unter: [Link]

  • ANALYTICAL METHOD SUMMARIES. Eurofins. Verfügbar unter: [Link]

  • Forced Degradation Studies Research Articles. R Discovery. Verfügbar unter: [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Verfügbar unter: [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. (2024). Radboud Repository. Verfügbar unter: [Link]

  • Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. Verfügbar unter: [Link]

  • A sensitive and accurate method for the determination of short-chain fatty acids in mice feces. (2020). Analyst. Verfügbar unter: [Link]

  • 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, 95% Purity, C11H13FO2, 1 gram. Amazon.com. Verfügbar unter: [Link]

  • Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu. Verfügbar unter: [Link]

  • Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium. ResearchGate. Verfügbar unter: [Link]

  • Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PubMed Central. Verfügbar unter: [Link]

  • An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. PubMed. Verfügbar unter: [Link]

  • Separation of 3-(2,3,4-Trimethoxyphenyl)propionic acid on Newcrom R1 HPLC column. SIELC Technologies. Verfügbar unter: [Link]

  • Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. ResearchGate. Verfügbar unter: [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. SciSpace. Verfügbar unter: [Link]

  • Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3,4-hydroxyphenyl propionic acid in human urine by ultra-high performance liquid chromatography with fluorescence detection. PubMed. Verfügbar unter: [Link]

Sources

Method

Application Notes and Protocols: 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid in Medicinal Chemistry

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the potential of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid as a scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the potential of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid as a scaffold in medicinal chemistry. While this specific molecule is not extensively documented in publicly available literature, its structural classification as an arylpropionic acid derivative places it within a class of compounds renowned for a wide range of biological activities. This document, therefore, focuses on the potential applications of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid based on the established pharmacology of its parent class, and provides detailed protocols for its investigation.

Introduction to 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is a research chemical with the molecular formula C₁₁H₁₃FO₂.[1] It belongs to the arylpropionic acid class, a group of compounds that have yielded numerous successful drugs, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[2][3][4] The core structure consists of a phenyl ring attached to a propionic acid moiety. The specific substitutions on the phenyl ring, in this case, a fluorine atom and two methyl groups, are critical determinants of its potential biological activity.

Table 1: Physicochemical Properties of 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid

PropertyValueSource
CAS Number1017779-63-3
Molecular FormulaC₁₁H₁₃FO₂[1]
PurityTypically ≥95%[1][5]
AppearanceSolid

The presence of the fluorine atom is of particular interest, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[6]

Potential Therapeutic Applications and Mechanisms of Action

The arylpropionic acid scaffold is a versatile starting point for the development of drugs targeting a variety of diseases.[2][3][4] Below, we outline the most promising areas of investigation for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

Anti-inflammatory and Analgesic Activity

The most well-established activity of arylpropionic acids is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of inflammation and pain.[2] It is therefore highly probable that 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid will exhibit some degree of COX inhibition.

Caption: Potential mechanism of anti-inflammatory action.

Anticancer Activity

Several studies have reported the anticancer properties of novel arylpropionic acid derivatives.[3][4] The mechanisms are varied and can include induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The lipophilicity imparted by the dimethylphenyl group may enhance cell membrane permeability, a desirable trait for anticancer agents.

Antimicrobial Activity

Recent research has explored arylpropionic acid derivatives as potential antimicrobial agents.[7][8][9][10] The specific substitution pattern of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid could confer activity against a range of bacterial and fungal pathogens.

G Protein-Coupled Receptor (GPCR) Modulation

Analogs of phenylpropanoic acid have been identified as potent agonists of G protein-coupled receptor 40 (GPR40), a target for the treatment of type 2 diabetes.[11] This suggests that 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid could be investigated for its effects on this and other GPCRs.

Experimental Protocols

The following protocols are provided as a starting point for the investigation of the biological activities of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the inhibitory activity of the test compound against COX-1 and COX-2 enzymes.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

  • Known COX inhibitors (e.g., ibuprofen, celecoxib) as positive controls

  • DMSO (vehicle)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid in DMSO.

  • Serially dilute the stock solution to obtain a range of test concentrations.

  • In a 96-well plate, add the enzyme (COX-1 or COX-2), buffer, and heme.

  • Add the test compound dilutions or controls to the appropriate wells.

  • Incubate at room temperature for 10 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate for 2 minutes at room temperature.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Caption: Workflow for the in vitro COX inhibition assay.

Protocol 2: Cell Viability Assay for Anticancer Screening

This protocol uses the MTT assay to assess the cytotoxic effects of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium

  • 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

  • Doxorubicin (positive control)

  • DMSO (vehicle)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compound or controls.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Remove the MTT solution and add the solubilization buffer.

  • Read the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

  • Standard antibiotics (e.g., ciprofloxacin, fluconazole) as positive controls

  • DMSO (vehicle)

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth/medium in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism.

  • Add the inoculum to each well.

  • Include positive (no drug) and negative (no inoculum) growth controls.

  • Incubate at the optimal temperature for the microorganism for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth or by measuring the optical density.

Synthesis and Analog Development

A potential synthetic route to 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid could be adapted from methods used for similar compounds, such as the synthesis of 3-(4-Fluorophenyl)propionic acid.[12] This typically involves the malonic ester synthesis or a related homologation reaction starting from a substituted benzyl halide.

For structure-activity relationship (SAR) studies, analogs can be synthesized by modifying the substituents on the phenyl ring. For example, the position and number of fluorine and methyl groups can be varied, or they can be replaced with other functional groups.

General Synthetic Strategy Starting_Material Substituted Benzyl Halide Intermediate Malonic Ester Intermediate Starting_Material->Intermediate Malonic Ester Synthesis Final_Product 3-(4-Fluoro-3,5-dimethylphenyl) propionic acid Intermediate->Final_Product Hydrolysis & Decarboxylation

Caption: A general synthetic approach for analog development.

Conclusion

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid represents an intriguing starting point for medicinal chemistry research. Its structural similarity to well-established pharmacophores, combined with the presence of a fluorine substituent, suggests a high potential for biological activity. The protocols and strategies outlined in these application notes provide a solid framework for the systematic investigation of this compound and its analogs as potential therapeutic agents.

References

  • 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, 95% Purity, C11H13FO2, 1 gram.
  • Synthesis of (e) 3-(4-Fluorophenyl)propionic acid-. PrepChem.com.
  • 1017779-63-3|3-(4-Fluoro-3,5-dimethylphenyl)propionic acid - BLDpharm.
  • 3-(4-Fluoro-3-methylphenyl)propionic acid - Lead Sciences.
  • 3-(3-FLUORO-4-METHYLPHENYL)PROPIONIC ACID | CymitQuimica.
  • EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents.
  • Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed.
  • 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid - Sigma-Aldrich.
  • 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, JRD, 97% - ChemicalBook.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review.
  • The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction.
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PubMed Central.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - ResearchGate.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR.
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC - PubMed Central.
  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - RSC Publishing.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
  • Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed.
  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH.

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Application

Application Notes and Protocols for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Authored by: Senior Application Scientist Introduction: The Emerging Role of Substituted Propionic Acids in Cellular Research Substituted propionic acids are a class of small molecules that have garnered significant inte...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Emerging Role of Substituted Propionic Acids in Cellular Research

Substituted propionic acids are a class of small molecules that have garnered significant interest in drug discovery and chemical biology due to their diverse biological activities. These activities range from anti-inflammatory and antimicrobial effects to the modulation of metabolic pathways.[1][2][3] The specific compound, 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, is a synthetic derivative with potential for unique biological interactions owing to its distinct substitution pattern. The fluorine and dimethyl groups can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity to target proteins compared to its unsubstituted counterparts.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid in common cell-based assays. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols, and offer insights into data interpretation and troubleshooting. Our focus is to equip you with the necessary tools to conduct robust and reproducible experiments, thereby accelerating your research endeavors.

Guiding Principles for Assay Development

The successful implementation of any small molecule in a cell-based assay hinges on careful planning and optimization.[4] The inherent variability of biological systems necessitates a systematic approach to assay development to ensure the generation of high-quality, interpretable data.[4] Key considerations include:

  • Cell Line Selection: The choice of cell line is paramount and should be guided by the biological question being addressed. The selected cells should be relevant to the disease model or biological pathway of interest.[5]

  • Assay Endpoint: A clear and measurable endpoint is crucial for quantifying the effect of the compound. Common endpoints include cell viability, proliferation, apoptosis, and the modulation of specific signaling pathways.[4]

  • Compound Handling and Dosing: Proper handling and accurate dosing of the test compound are critical for obtaining reliable results. This includes understanding its solubility and stability in culture media.

  • Controls: The inclusion of appropriate positive and negative controls is essential for validating assay performance and interpreting the results.

Part 1: Cell Viability and Cytotoxicity Assays

A fundamental initial step in characterizing a novel compound is to assess its impact on cell viability and determine its cytotoxic potential. This information is crucial for establishing the appropriate concentration range for subsequent functional assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Materials:

  • 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (powder)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Selected cancer cell line (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the chosen cell line to 80-90% confluency.

    • Trypsinize the cells, centrifuge at 200 x g for 5 minutes, and resuspend in fresh complete medium.[6]

    • Determine cell concentration and viability using a hemocytometer or automated cell counter.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C with 5% CO₂.[5]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid in DMSO.

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a positive control (a known cytotoxic agent).

    • After 24 hours of cell incubation, carefully remove the medium and add 100 µL of the prepared compound dilutions or controls to the respective wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Visually confirm the formation of purple formazan crystals.

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow for Cell Viability Assay

workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Culture Cells to 80-90% Confluency C Seed Cells in 96-well Plate A->C B Prepare Serial Dilutions of Compound D Treat Cells with Compound B->D C->D E Incubate for 24-72 hours D->E F Add MTT Reagent E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I pathway Inflammatory Stimulus Inflammatory Stimulus IKK Complex IKK Complex Inflammatory Stimulus->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Compound 3-(4-Fluoro-3,5-dimethylphenyl) propionic acid Compound->IKK Complex Inhibits?

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Protocol 2: Western Blot Analysis of NF-κB Pathway Proteins

This protocol outlines the steps to assess the effect of the compound on the phosphorylation of key proteins in the NF-κB pathway.

Materials:

  • Cells treated with 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Step-by-Step Methodology:

  • Cell Lysis and Protein Quantification:

    • Treat cells with the compound at non-toxic concentrations for a specified time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and denature by boiling with Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Data Analysis:

Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein and the loading control (e.g., β-actin). Compare the levels of phosphorylated proteins in treated cells to the untreated control.

Data Summary and Interpretation

For clarity and ease of comparison, all quantitative data should be summarized in tables.

Concentration (µM)% Cell Viability (Mean ± SD)p-IκBα/IκBα Ratio (Fold Change)
Vehicle Control100 ± 5.21.0
198 ± 4.50.9
1095 ± 6.10.6
5075 ± 7.30.3
10040 ± 8.9Not Determined

Table 1: Representative data for the effect of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid on cell viability and NF-κB signaling.

Safety and Handling Precautions

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. [7][8]* Handling: Avoid inhalation of dust and contact with skin and eyes. [7][8]Handle in a well-ventilated area or a chemical fume hood. [7]* Storage: Store the compound in a tightly sealed container in a cool, dry place. [7]* Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. [8]

Troubleshooting Common Issues

IssuePossible CauseSolution
High variability in assay resultsInconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension, use calibrated pipettes, and consider not using the outer wells of the plate. [9]
No dose-dependent effect observedCompound concentration is too low or too high, compound is inactive in the chosen assay.Test a wider range of concentrations, verify compound activity with a positive control, consider a different assay.
High background signal in Western blotInsufficient blocking, primary antibody concentration too high.Increase blocking time, optimize antibody dilution.

References

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Zhang, Y., et al. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 6(1), 103605. Retrieved from [Link]

  • BioAgilytix. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • JoVE. (2022, May 27). Identifying Small Molecule Inhibitors Of Protein-Protein Interaction-Preview [Video]. YouTube. Retrieved from [Link]

  • European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from [Link]

  • Ziegler, M., et al. (2023). The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. iScience, 26(11), 108172. Retrieved from [Link]

  • Li, H., et al. (2019). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Food & Function, 10(4), 2136-2146. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. Retrieved from [Link]

  • Liu, T., et al. (2022). The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice. Acta Pharmaceutica Sinica B, 12(1), 182-196. Retrieved from [Link]

  • National Institutes of Health. (2024, June 30). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Retrieved from [Link]

  • Frontiers. (n.d.). The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • National Institutes of Health. (2026, January 10). 3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid. PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes, 5(2), 177-183. Retrieved from [Link]

Sources

Method

NMR and mass spectrometry of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

An Application Note and Protocol for the Structural Elucidation of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid Authored by: Gemini, Senior Application Scientist Abstract The definitive structural characterization of no...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Structural Elucidation of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Authored by: Gemini, Senior Application Scientist

Abstract

The definitive structural characterization of novel chemical entities is a cornerstone of modern drug discovery and development. This document provides a detailed guide to the analytical methodologies for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, a substituted aromatic carboxylic acid with potential applications as a synthetic building block. We present comprehensive, field-proven protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), moving from theoretical prediction to practical application. The causality behind experimental choices is explained, ensuring that each protocol is a self-validating system for researchers and scientists.

Introduction and Molecular Overview

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (Molecular Formula: C₁₁H₁₃FO₂, Molecular Weight: 196.22 g/mol ) is a small organic molecule featuring a symmetrically substituted benzene ring linked to a propionic acid side chain. The key structural features for spectroscopic analysis are:

  • Aromatic System: A 1,2,3,5-tetrasubstituted benzene ring. The presence of a fluorine atom and two methyl groups significantly influences the electronic environment and, consequently, the NMR chemical shifts of the aromatic protons and carbons. The inherent symmetry of the substitution pattern (a C₂ axis passing through the fluorine atom and the C4-C1 bond) simplifies the expected NMR spectra by rendering pairs of nuclei chemically equivalent.

  • Alkyl Chain: A flexible three-carbon chain (-CH₂CH₂COOH) connecting the aromatic ring to the carboxylic acid functional group.

  • Carboxylic Acid Group: A key functional group with a highly deshielded, exchangeable proton and a characteristic carbonyl carbon resonance.

Accurate structural confirmation is paramount for its use in further synthetic applications, and the synergistic use of NMR and MS provides an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integrations, a complete structural map can be assembled.

Theoretical Spectral Predictions

A priori analysis of the molecular structure allows for the prediction of the ¹H and ¹³C NMR spectra. This predictive step is crucial for efficient data interpretation.

¹H NMR Spectrum: The structure's symmetry dictates that there will be only five distinct proton signals.

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and potential hydrogen bonding. It is expected to appear as a broad singlet in the δ 9-12 ppm region[1]. Its identity can be confirmed by its disappearance upon exchange with deuterium oxide (D₂O).

  • Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically and magnetically equivalent due to the molecule's symmetry. They will therefore appear as a single signal, a singlet, in the characteristic aromatic region of δ 6.5-8.0 ppm[2][3].

  • Benzylic Protons (Ar-CH₂-): These two protons are adjacent to the aromatic ring and a methylene group. They will be split into a triplet by the neighboring two protons. Their chemical shift is expected in the δ 2.3-3.0 ppm range[4].

  • Methylene Protons (-CH₂-COOH): These two protons are adjacent to the benzylic methylene group and the carbonyl group. They will also be split into a triplet. They typically appear between δ 2.0-2.5 ppm[1].

  • Methyl Protons (Ar-CH₃): The two methyl groups are equivalent due to symmetry. Their six protons will give rise to a single, intense singlet, expected in the δ 2.0-3.0 ppm range for benzylic protons[4].

¹³C NMR Spectrum: Proton-decoupled ¹³C NMR will reveal the unique carbon environments. Due to symmetry, only 8 distinct carbon signals are expected instead of 11.

  • Carbonyl Carbon (-COOH): This carbon is significantly deshielded and will appear at the downfield end of the spectrum, typically in the δ 160-180 ppm range[1][5].

  • Aromatic Carbons (Ar-C): These carbons resonate between δ 110-150 ppm[2][3][4].

    • C-F (ipso-carbon): The carbon directly bonded to fluorine will be highly deshielded and will appear as a large doublet due to one-bond C-F coupling (¹JCF).

    • C-CH₃ (ipso-carbons): The two carbons bearing the methyl groups are equivalent.

    • C-H (aromatic): The two carbons bonded to hydrogen are equivalent and will likely show smaller, long-range C-F coupling (³JCF).

    • C-CH₂ (ipso-carbon): The carbon to which the propionic acid chain is attached.

  • Alkyl Carbons (-CH₂CH₂-): The two methylene carbons will appear in the δ 20-40 ppm range[1].

  • Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear in the δ 20-65 ppm range[5].

Experimental Protocol: NMR Data Acquisition

This protocol outlines the steps for acquiring high-resolution 1D NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean vial. The choice of solvent is critical; CDCl₃ is a good first choice for general solubility, while DMSO-d₆ can be used if solubility is an issue and ensures the observation of the acidic proton.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Use a standard 30° or 45° pulse angle.

    • Set the relaxation delay (d1) to 1-2 seconds.

    • Acquire 8 to 16 scans for a good signal-to-noise ratio.

  • ¹³C{¹H} NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Set the spectral width to cover 0 to 220 ppm.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on the resulting spectra.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Weigh Compound (5-10 mg) prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS Standard prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Lock & Shim prep4->acq1 acq2 Acquire 1H FID acq1->acq2 acq3 Acquire 13C FID acq1->acq3 proc1 Fourier Transform acq2->proc1 acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate & Integrate proc2->proc3 analysis1 Interpret Spectra (Shifts, Splitting) proc3->analysis1 analysis2 Structural Confirmation analysis1->analysis2

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the parent molecule. The choice of ionization technique is critical, dictating the nature of the resulting mass spectrum.

Theoretical Fragmentation Pathways

Electron Impact (EI) Ionization: EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, typically causing extensive and predictable fragmentation.[6][7]

  • Molecular Ion (M⁺•): The initial species formed is the radical cation at m/z 196. For carboxylic acids, this peak may be weak but observable[1][8].

  • Benzylic Cleavage: The most favorable cleavage is often the loss of the ethyl-carboxylate radical (•CH₂COOH) to form a highly stable, resonance-stabilized benzylic cation. This would be a major fragment.

    • [M - 73]⁺ = C₉H₁₀F⁺ at m/z 123 .

  • Loss of Carboxyl Radical: Alpha-cleavage with loss of the •COOH group is a common pathway for carboxylic acids[8][9].

    • [M - 45]⁺ = C₁₀H₁₂F⁺ at m/z 151 .

  • Loss of Hydroxyl Radical: Aromatic acids can readily lose a hydroxyl radical[8].

    • [M - 17]⁺ = C₁₁H₁₂FO⁺ at m/z 179 .

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that preserves the intact molecule, making it ideal for accurate mass determination.[10][11]

  • Positive Mode ([M+H]⁺): The molecule will be protonated, likely on the carbonyl oxygen, to yield a pseudomolecular ion at m/z 197 .

  • Negative Mode ([M-H]⁻): The acidic proton will be lost to form the deprotonated carboxylate anion at m/z 195 .

  • Fragmentation (CID): In-source collision-induced dissociation (CID) can be applied to the [M-H]⁻ ion. A characteristic fragmentation for deprotonated carboxylic acids is the loss of CO₂[12].

    • [M-H - 44]⁻ = C₁₀H₁₂F⁻ at m/z 151 .

Experimental Protocol: Mass Spectrometry Data Acquisition

This protocol describes a general approach using LC-MS with ESI, which is common for this type of molecule.

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of mobile phase solvents (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or 0.1% ammonium hydroxide for negative mode).

  • Instrument Setup (Q-TOF Mass Spectrometer Example):

    • The sample can be introduced via direct infusion or through a Liquid Chromatography (LC) system.

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Run in both positive and negative ion modes in separate experiments to gather comprehensive data.

    • Key ESI Parameters:

      • Capillary Voltage: 3.5 - 4.5 kV

      • Nebulizer Gas (N₂): Set according to manufacturer recommendations.

      • Drying Gas (N₂) Temperature: 250-350 °C

    • Analyzer: Set to acquire data over a mass range of m/z 50-500.

    • Calibration: Ensure the instrument is calibrated with a known standard (e.g., sodium formate) to achieve high mass accuracy (< 5 ppm).

  • Data Acquisition and Interpretation:

    • Acquire a full scan mass spectrum to identify the pseudomolecular ion ([M+H]⁺ or [M-H]⁻).

    • Confirm the molecular formula using the high-resolution accurate mass data.

    • Perform a tandem MS (MS/MS) experiment by isolating the precursor ion (e.g., m/z 195) and applying collision energy (CID) to induce fragmentation.

    • Analyze the resulting product ion spectrum to identify key fragments and confirm the molecule's substructures.

Mass Spectrometry Fragmentation Diagram (EI Mode)

MS_Fragmentation M Molecular Ion (M+•) C11H13FO2+ m/z 196 frag1 [M-17]+ C11H12FO+ m/z 179 M->frag1 - •OH frag2 [M-45]+ C10H12F+ m/z 151 M->frag2 - •COOH frag3 Benzylic Cation C9H10F+ m/z 123 M->frag3 - •CH2COOH (Benzylic Cleavage)

Caption: Predicted EI fragmentation of the target molecule.

Summary of Expected Spectroscopic Data

The following tables consolidate the predicted data for rapid verification of experimental results.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ ppm) Multiplicity Integration Assignment
~10-12 Broad Singlet 1H -COOH
~6.8-7.2 Singlet 2H Ar-H
~2.8-3.1 Triplet 2H Ar-CH₂-
~2.5-2.8 Triplet 2H -CH₂-COOH

| ~2.2-2.4 | Singlet | 6H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ ppm) Assignment Notes
~175-180 -COOH
~155-160 C-F Doublet, ¹JCF ≈ 240-250 Hz
~135-140 C-CH₂
~130-135 C-CH₃
~125-130 C-H Doublet, ³JCF ≈ 3-5 Hz
~30-35 -CH₂-COOH
~28-33 Ar-CH₂-

| ~15-20 | Ar-CH₃ | |

Table 3: Predicted Key Mass Spectrometry Fragments

m/z (Charge) Ionization Mode Formula Identity/Origin
197.0972 (+1) ESI (+) C₁₁H₁₄FO₂⁺ [M+H]⁺
195.0827 (-1) ESI (-) C₁₁H₁₂FO₂⁻ [M-H]⁻
196.0900 (+1) EI C₁₁H₁₃FO₂⁺• Molecular Ion (M⁺•)
179.0818 (+1) EI C₁₁H₁₂FO⁺ [M - •OH]⁺
151.0869 (+1) EI C₁₀H₁₂F⁺ [M - •COOH]⁺
123.0763 (+1) EI C₉H₁₀F⁺ Benzylic Cation (Base Peak)

| 151.0874 (-1) | ESI (-) / CID | C₁₀H₁₂F⁻ | [M-H - CO₂]⁻ |

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural confirmation of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. ¹H and ¹³C NMR establish the precise connectivity of the carbon-hydrogen framework, with the molecule's symmetry providing a clear and interpretable spectral signature. High-resolution mass spectrometry confirms the elemental composition, while fragmentation analysis validates the presence of key structural motifs, such as the substituted phenyl ring and the propionic acid side chain. The protocols and predictive data herein serve as a comprehensive guide for researchers requiring rigorous analytical characterization of this and structurally related compounds.

References

  • Gauth. (n.d.). Solved: What is the difference between electron impact ionisation and electro spray ionisation? [Chemistry].
  • Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved from [Link]

  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]

  • MyTutor. (n.d.). What is the difference between 'Electrospray Ionisation' and 'Electron Impact' during the ionisation stage in a mass spectrometer? Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy? Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

  • Radboud Repository. (2024, April 9). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Retrieved from [Link]

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Application

Application Notes and Protocols: 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid in the Synthesis of GPR40 Agonists

Introduction: The Strategic Advantage of the 4-Fluoro-3,5-dimethylphenyl Moiety In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed stra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of the 4-Fluoro-3,5-dimethylphenyl Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The 3-(4-fluoro-3,5-dimethylphenyl)propionic acid building block offers a unique combination of features for drug design. The fluorine atom at the 4-position can improve metabolic stability by blocking potential sites of oxidation, while the vicinal dimethyl groups provide steric hindrance that can influence the molecule's conformation and interaction with its biological target. This combination makes it a particularly interesting starting material for the synthesis of novel therapeutics.

Recent research has identified G protein-coupled receptor 40 (GPR40) as a promising target for the treatment of type 2 diabetes. GPR40 agonists have been shown to enhance glucose-stimulated insulin secretion.[1] Phenylpropionic acid derivatives are a key chemical class of GPR40 agonists.[1] This document provides detailed application notes and protocols for the use of 3-(4-fluoro-3,5-dimethylphenyl)propionic acid as a key building block in the synthesis of a potential GPR40 agonist.

Core Application: Synthesis of a GPR40 Agonist Precursor

This guide will focus on a two-step synthesis of a key amide intermediate, a common structural motif in many GPR40 agonists. The overall synthetic workflow is depicted below.

GPR40_Agonist_Synthesis cluster_reagents Key Reagents start 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid acid_chloride 3-(4-Fluoro-3,5-dimethylphenyl)propanoyl chloride start->acid_chloride Step 1: Acid Chloride Formation final_product Target Amide (GPR40 Agonist Precursor) acid_chloride->final_product Step 2: Amide Coupling amine Amine Coupling Partner (e.g., 4-Aminobiphenyl) amine->final_product reagent1 Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) reagent2 Amide Coupling Agent (e.g., T3P®) or Base (e.g., Pyridine)

Caption: Synthetic workflow for the preparation of a GPR40 agonist precursor.

Physicochemical Properties of the Building Block

PropertyValueReference
CAS Number 1017779-63-3[Source]
Molecular Formula C₁₁H₁₃FO₂[Source]
Molecular Weight 196.22 g/mol [Source]

Experimental Protocols

PART 1: Synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propanoyl Chloride

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step for efficient amide bond formation. Thionyl chloride is a common and effective reagent for this transformation, as the byproducts (sulfur dioxide and hydrogen chloride) are gaseous and easily removed.[2]

Materials:

  • 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 3-(4-fluoro-3,5-dimethylphenyl)propionic acid (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

  • The resulting crude 3-(4-fluoro-3,5-dimethylphenyl)propanoyl chloride is typically used in the next step without further purification.

Safety Precautions: Thionyl chloride is a corrosive and toxic reagent. All manipulations should be performed in a well-ventilated fume hood.

PART 2: Amide Coupling to Synthesize a GPR40 Agonist Precursor

Rationale: Amide bond formation is a cornerstone of medicinal chemistry.[3] The use of a robust coupling agent like T3P® (n-propanephosphonic acid anhydride) in the presence of a base such as pyridine offers a mild and efficient method for coupling the newly formed acid chloride with an amine, minimizing side reactions.[4]

Materials:

  • Crude 3-(4-fluoro-3,5-dimethylphenyl)propanoyl chloride (from Part 1)

  • A suitable amine coupling partner (e.g., 4-aminobiphenyl, 1.0 eq)

  • T3P® (50% solution in ethyl acetate, 1.5 eq)

  • Pyridine (2.0 eq)

  • Anhydrous ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the amine coupling partner (1.0 eq) in anhydrous ethyl acetate in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine (2.0 eq) to the solution.

  • In a separate flask, dissolve the crude 3-(4-fluoro-3,5-dimethylphenyl)propanoyl chloride in a minimal amount of anhydrous ethyl acetate.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Add T3P® solution (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure amide.

Expected Results and Characterization

StepProductExpected YieldPurity (by HPLC)Key Characterization Data
1 3-(4-Fluoro-3,5-dimethylphenyl)propanoyl chlorideQuantitative (used crude)N/AIR: characteristic C=O stretch around 1780-1815 cm⁻¹
2 N-(biphenyl-4-yl)-3-(4-fluoro-3,5-dimethylphenyl)propanamide75-90%>95%¹H NMR, ¹³C NMR, Mass Spectrometry

In-Depth Discussion: The "Why" Behind the Protocol

  • Choice of Chlorinating Agent: While other reagents like oxalyl chloride can also be used for acid chloride formation, thionyl chloride is often preferred for its cost-effectiveness and the volatile nature of its byproducts, simplifying the workup.[2]

  • Amide Coupling Reagent Selection: T3P® is a versatile and powerful coupling agent that is known for its high reactivity and the formation of water-soluble byproducts, which are easily removed during the aqueous workup.[4] The addition of pyridine as a base is crucial to neutralize the HCl generated during the reaction and to facilitate the nucleophilic attack of the amine.[5]

  • Significance in Drug Discovery: The resulting N-aryl propanamide is a key intermediate. The biphenyl moiety, in this hypothetical example, is a common feature in GPR40 agonists, contributing to the molecule's interaction with the receptor.[6] Further modifications to this core structure can be explored to optimize potency, selectivity, and pharmacokinetic properties.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amide Coupling PropionicAcid Plus1 + ThionylChloride SOCl₂ Arrow1 AcidChloride Intermediate (not isolated) AcidChloride_step2 Intermediate Plus2 + Amine Arrow2 FinalProduct Target Amide

Caption: Detailed reaction scheme for the two-step synthesis.

Conclusion

3-(4-Fluoro-3,5-dimethylphenyl)propionic acid serves as a valuable and strategically designed building block for the synthesis of potential GPR40 agonists. The protocols outlined in this document provide a robust and reproducible method for its incorporation into more complex molecular scaffolds. The unique electronic and steric properties imparted by the fluorinated and dimethylated phenyl ring make this a compelling starting material for researchers in the field of drug discovery, particularly in the development of novel therapies for type 2 diabetes.

References

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  • ResearchGate. (n.d.). Chemical structure of the GPR40 agonist (3S)-3-(4-{[4-(1 0 Hspiro [indene-1, 4 0-piperidin]-1 0-ylmethyl) benzyl] oxy} pheny l) hex-4-ynoic acid (LY2881835). Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - T3P. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of [ 3 H]-TAK875 1a. Retrieved from [Link]

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  • Google Patents. (n.d.). Method for preparing aliphatic acid chlorides under solvent-free conditions.
  • PubMed. (2016, June 30). Synthesis and biological evaluation of GPR40/FFAR1 agonists containing 3,5-dimethylisoxazole. Retrieved from [Link]

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  • PubMed. (2024, January 15). Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Acyl Chlorides (Acid Chlorides). Retrieved from [Link]

  • PubMed. (2016, May 4). Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes. Retrieved from [Link]

  • YouTube. (2023, June 24). Making Propionyl Chloride: An Acid Chloride. Retrieved from [Link]

  • PubMed Central. (2010, June 18). Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]

  • Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]

  • PubMed Central. (n.d.). GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo. Retrieved from [Link]

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Method

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Propionic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of Propionic Acid and Its Derivatives in Antimicrobial Research Propionic acid, a naturally occurring short-chain fatty...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of Propionic Acid and Its Derivatives in Antimicrobial Research

Propionic acid, a naturally occurring short-chain fatty acid, has long been recognized for its potent antimicrobial properties, leading to its widespread use as a preservative in food and animal feed.[1][2] Its derivatives, including various esters and Schiff bases, represent a promising frontier in the development of novel antimicrobial agents.[3][4] These compounds offer the potential for enhanced efficacy, broader spectrum of activity, and improved physicochemical properties, making them attractive candidates for pharmaceutical and agricultural applications.[4][5] This guide provides a comprehensive overview of the mechanisms of action of propionic acid derivatives and detailed protocols for evaluating their antimicrobial activity in a research setting.

The primary antimicrobial mechanism of propionic acid is linked to its ability as a lipid-soluble, undissociated molecule to penetrate the cell membrane of microorganisms.[6] Once inside the cytoplasm, which typically has a higher pH, the acid dissociates, releasing protons and lowering the intracellular pH.[7][8] This acidification disrupts essential metabolic functions, including enzyme activity and DNA replication, ultimately inhibiting microbial growth or leading to cell death.[9] Furthermore, the accumulation of propionate anions within the cell can also contribute to toxicity.[10] The effectiveness of propionic acid and its derivatives is often enhanced in acidic environments, where a larger proportion of the acid remains in its undissociated, cell-permeable form.[11]

These application notes and protocols are designed to equip researchers with the necessary tools to rigorously assess the antimicrobial potential of novel propionic acid derivatives. By providing not just the procedural steps but also the scientific rationale behind them, this guide aims to foster a deeper understanding of the evaluation process and ensure the generation of reliable and reproducible data.

I. Fundamental Assays for Antimicrobial Efficacy

A critical first step in evaluating any new potential antimicrobial is to determine its minimum inhibitory concentration (MIC). This is the lowest concentration of the compound that will inhibit the visible growth of a microorganism after overnight incubation. Following this, the minimum bactericidal concentration (MBC) or minimum fungicidal concentration (MFC) can be determined to understand if the compound is microbistatic (inhibits growth) or microbicidal (kills the microorganism).

A. Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a standardized, high-throughput technique for determining the MIC of an antimicrobial agent.[4][12] It is recommended by the Clinical and Laboratory Standards Institute (CLSI) and provides a quantitative measure of a compound's potency.[13][14][15]

  • 96-Well Plate Format: Allows for the simultaneous testing of multiple concentrations of a compound against one or more microbial strains, as well as the inclusion of necessary controls.

  • Two-Fold Serial Dilutions: Provides a logarithmic concentration gradient to pinpoint the MIC value with a standard level of precision.

  • Standardized Inoculum: A bacterial suspension adjusted to a 0.5 McFarland turbidity standard ensures a consistent and reproducible starting concentration of microorganisms (approximately 1-2 x 10^8 CFU/mL), which is then further diluted to a final concentration of about 5 x 10^5 CFU/mL in the wells.[5] This standardization is crucial for the comparability of results across different experiments and laboratories.

  • Growth and Sterility Controls: These are essential for validating the assay. The growth control (no antimicrobial agent) confirms that the microorganisms can proliferate in the test medium, while the sterility control (no microorganisms) ensures that the medium is not contaminated.

  • Preparation of Antimicrobial Stock Solution:

    • Dissolve the propionic acid derivative in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or ethanol) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi to twice the highest concentration to be tested.[4]

  • Preparation of the 96-Well Plate:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well microtiter plate.[16]

    • Add 100 µL of the 2x concentrated antimicrobial solution to the wells in the first column.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (broth and inoculum only), and column 12 will be the sterility control (broth only).[16]

  • Preparation of the Microbial Inoculum:

    • From a fresh agar plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard.[5]

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells after inoculation. A 1:150 dilution of the 0.5 McFarland suspension followed by a 1:2 dilution in the well typically achieves this.[5]

  • Inoculation and Incubation:

    • Add 100 µL of the diluted microbial suspension to each well, except for the sterility control wells (column 12).

    • Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria or as appropriate for the specific microorganism.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.[5] This can be determined by visual inspection or by using a plate reader to measure optical density.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_stock Prepare 2x Stock Solution of Compound prep_plate Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 37°C) inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

B. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if a compound is cidal, the MBC or MFC is determined as a follow-up to the MIC test.

  • From the MIC Plate: Following the determination of the MIC, select the wells showing no visible growth.

  • Subculturing: Aspirate a small aliquot (e.g., 10 µL) from each of these wells.

  • Plating: Spot-plate the aliquot onto a fresh agar plate that does not contain the antimicrobial agent.

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours or until growth is visible in the control spot.

  • Interpretation of Results: The MBC/MFC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original bacteria survive).

II. Investigating Antimicrobial Interactions: Synergy Testing

Propionic acid and its derivatives may exhibit enhanced antimicrobial activity when combined with other agents. The checkerboard assay is a common method to quantitatively assess these interactions.[3][6][7][8]

A. The Checkerboard Assay

This method involves a two-dimensional dilution of two compounds to test their combined effect. The interaction is quantified by the Fractional Inhibitory Concentration (FIC) index.

  • Two-Dimensional Dilution: This setup allows for the testing of numerous combinations of two compounds, providing a comprehensive view of their interaction.

  • FIC Index Calculation: The FIC index provides a quantitative measure of the interaction. It is calculated as follows: FIC Index = FIC of Compound A + FIC of Compound B Where:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)[7]

  • Interpretation of FIC Index:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

    • Antagonism: FIC Index > 4.0[6]

  • Plate Setup: In a 96-well plate, perform serial dilutions of Compound A (the propionic acid derivative) horizontally and Compound B (the second antimicrobial) vertically.[7]

  • Controls: Include wells with serial dilutions of each compound alone to redetermine their individual MICs under the assay conditions.[7]

  • Inoculation and Incubation: Inoculate the plate with the standardized microbial suspension and incubate as described for the MIC assay.

  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the FIC index for each well that shows inhibition. The lowest FIC index is reported as the result of the interaction.

Checkerboard Assay Setup

Checkerboard cluster_plate 96-Well Plate a1 A1 a2 A2 b1 B1 a3 A3 b2 a4 A4 b3 b4 c1 C1 d1 D1 c2 d2 c3 d3 c4 d4 label_A Decreasing Concentration of Compound A -> label_B Decreasing Concentration of Compound B |

Caption: Conceptual layout of a checkerboard assay.

III. Advanced Protocols: Delving Deeper into Antimicrobial Action

A. Time-Kill Kinetic Assay

This dynamic assay provides information on the rate at which an antimicrobial agent kills a microbial population over time.[2][17] It is particularly useful for differentiating between bactericidal and bacteriostatic activity and for evaluating synergistic combinations.[2][18]

  • Multiple Time Points: Sampling at various time intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kill curve, illustrating the antimicrobial effect over time.[19]

  • Colony Forming Unit (CFU) Enumeration: Plating and counting CFUs provides a direct measure of viable microorganisms at each time point.

  • Defining Bactericidal vs. Bacteriostatic: A ≥3-log10 reduction (99.9% kill) in CFU/mL compared to the initial inoculum is the standard definition of bactericidal activity.[2] A bacteriostatic agent will keep the bacterial population relatively stable or show a <3-log10 reduction.

  • Preparation: Prepare flasks or tubes containing the appropriate broth with the propionic acid derivative at concentrations of interest (e.g., 1x, 2x, and 4x MIC). Include a growth control without the compound.

  • Inoculation: Inoculate each flask with a standardized microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Serial Dilution and Plating: Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS) and plate onto agar plates.

  • Incubation and Counting: Incubate the plates until colonies are visible, then count the number of CFUs.

  • Data Analysis: Calculate the CFU/mL for each time point and plot the log10 CFU/mL versus time.

B. Measurement of Intracellular pH

Given that a key mechanism of propionic acid is the acidification of the microbial cytoplasm, directly measuring intracellular pH (pHi) can provide valuable mechanistic insights.

  • pH-Sensitive Fluorescent Probes: Dyes like 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) can be loaded into cells.[20] The fluorescence emission of these probes is pH-dependent, allowing for the ratiometric measurement of pHi.[20]

  • Green Fluorescent Protein (GFP) Variants: Genetically encoded pH-sensitive GFP variants can be expressed within the microorganisms, providing a non-invasive way to measure pHi in real-time.[21][22]

  • Cell Loading: Incubate the microbial cells with the membrane-permeable acetoxymethyl ester form of BCECF (BCECF-AM). Intracellular esterases will cleave the AM group, trapping the fluorescent probe inside the cells.

  • Washing: Wash the cells to remove any extracellular probe.

  • Exposure to Propionic Acid Derivative: Resuspend the loaded cells in buffer containing the test compound at various concentrations.

  • Fluorescence Measurement: Use a fluorometer or fluorescence microscope to measure the fluorescence intensity at two different excitation wavelengths (e.g., 490 nm and 440 nm) while keeping the emission wavelength constant (e.g., 535 nm).

  • Calibration: Create a calibration curve by treating the loaded cells with a protonophore (e.g., nigericin) in buffers of known pH. This allows the fluorescence ratio to be converted to a pHi value.

  • Data Analysis: Calculate the fluorescence ratio (e.g., 490/440 nm) for the treated cells and determine the corresponding pHi from the calibration curve.

IV. Evaluating Antifungal Activity

Propionic acid and its derivatives are also known for their antifungal properties.[1][11] The protocols for determining the MIC and MFC for fungi are similar to those for bacteria, with some modifications.

  • Media: RPMI-1640 medium is commonly used for susceptibility testing of yeasts and molds.[4]

  • Inoculum Preparation: For yeasts, the inoculum can be prepared similarly to bacteria. For molds, a suspension of conidia or sporangiospores is prepared and the concentration is determined using a hemocytometer.

  • Incubation: Fungi generally require longer incubation times (24-72 hours or longer) and may have specific temperature requirements.

  • Reading Endpoints: For filamentous fungi, the endpoint for the MIC is typically defined as the lowest concentration that shows a significant reduction in growth (e.g., ≥50%) compared to the growth control.

V. Data Presentation and Interpretation

The clear and concise presentation of data is crucial for the interpretation and communication of results.

Table 1: Example of MIC and MBC Data for a Propionic Acid Derivative
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 2921364128
Escherichia coliATCC 25922128256
Pseudomonas aeruginosaATCC 27853256>512
Candida albicansATCC 900283264
Table 2: Example of FIC Index Data from a Checkerboard Assay
CombinationMicroorganismFIC IndexInterpretation
Derivative X + AmpicillinS. aureus0.375Synergy
Derivative X + CiprofloxacinE. coli0.75Additive
Derivative X + FluconazoleC. albicans0.25Synergy

Conclusion

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the antimicrobial activity of propionic acid derivatives. By employing these standardized methods, researchers can generate high-quality, reproducible data that will facilitate the discovery and development of new and effective antimicrobial agents. A thorough understanding of not only the experimental procedures but also the underlying scientific principles is paramount to conducting meaningful research in this critical field.

References

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved from [Link]

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  • Bellio, P., Fagnani, L., Nazzicone, L., & Celenza, G. (2021). New and simplified method for drug combination studies by checkerboard assay. MethodsX, 8, 101489.
  • Bellio, P., Fagnani, L., Nazzicone, L., & Celenza, G. (2021). New and simplified method for drug combination studies by checkerboard assay. ResearchGate. Retrieved from [Link]

  • Jończyk-Matysiak, E., et al. (2022). An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection. MDPI. Retrieved from [Link]

  • Kim, H. Y., et al. (2023). Minimum Inhibitory Concentration (MIC)
  • ResearchGate. (2023). Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production. Retrieved from [Link]

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  • Altgen, M., et al. (2020). Antifungal Activity of Organic Acids and Their Impact on Wood Decay Resistance. ResearchGate. Retrieved from [Link]

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  • MDPI. (n.d.). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Retrieved from [Link]

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Application

Application Notes and Protocols: Investigating the Anticancer Potential of Propionic Acid Derivatives

A Note on the Selected Compound: Initial searches for the specific compound 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid did not yield published data regarding its application in cancer research. To provide a scientific...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Selected Compound: Initial searches for the specific compound 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid did not yield published data regarding its application in cancer research. To provide a scientifically grounded and detailed guide, these application notes will focus on the well-researched anticancer effects of Propionic Acid (PA) , a structurally related short-chain fatty acid. The principles and methodologies described herein can serve as a foundational framework for investigating the potential anticancer properties of novel propionic acid derivatives like 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

Introduction: The Emerging Role of Propionic Acid in Oncology

Propionic acid (PA), a short-chain fatty acid predominantly produced by gut microbial fermentation of dietary fiber, is increasingly recognized for its oncoprotective properties.[1][2] Beyond its role in gut homeostasis, emerging evidence highlights its potential to suppress cancer cell viability and proliferation across various cancer types.[3][4] Notably, studies have demonstrated that PA can induce apoptosis and autophagy in cancer cells, suggesting a multi-faceted mechanism of action that could be harnessed for therapeutic intervention.[1][5] These application notes provide a comprehensive overview of the mechanisms of action of propionic acid and detailed protocols for its evaluation as a potential anticancer agent.

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

Propionic acid exerts its anticancer effects through the modulation of several key cellular pathways. In cervical cancer cells, for instance, PA has been shown to induce cell death through a cascade of events initiated by the generation of reactive oxygen species (ROS).[1][6] This oxidative stress leads to mitochondrial dysfunction, a critical event in the intrinsic apoptotic pathway.

Furthermore, PA has been demonstrated to inhibit crucial cell survival signaling pathways, including the NF-κB and AKT/mTOR pathways.[1][6] The inhibition of these pathways disrupts pro-survival signals and sensitizes cancer cells to apoptotic stimuli. Concurrently, PA can induce autophagy, a cellular recycling process that, in this context, contributes to cell death.[1][5]

PA Propionic Acid ROS ↑ Reactive Oxygen Species (ROS) PA->ROS NFkB NF-κB Pathway Inhibition PA->NFkB AKTmTOR AKT/mTOR Pathway Inhibition PA->AKTmTOR Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Mito->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath NFkB->CellDeath Autophagy Autophagy AKTmTOR->Autophagy Autophagy->CellDeath

Caption: Proposed mechanism of Propionic Acid in inducing cancer cell death.

Quantitative Data Summary

The following table summarizes the cytotoxic effects of propionic acid on a representative cancer cell line.

CompoundCell LineIC50 (mM)Time PointReference
Propionic AcidHeLa~10-2048h[1]

Note: The IC50 value can vary depending on the cell line and experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer properties of propionic acid and its derivatives.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of propionic acid on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Propionic acid (dissolved in a suitable solvent, e.g., water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of propionic acid (e.g., 0-50 mM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

cluster_0 MTT Assay Workflow A Seed Cells B Treat with Propionic Acid A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Read Absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT-based cell viability assay.

Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in propionic acid-treated cells.

Materials:

  • Cancer cell line

  • Propionic acid

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cancer cells with propionic acid at its IC50 concentration for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol details the detection of changes in the expression of proteins involved in the NF-κB and AKT/mTOR pathways.

Materials:

  • Propionic acid-treated and untreated cell lysates

  • Protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-p-p65, anti-p-IKBα, anti-p-AKT, anti-p-mTOR, anti-LC3B, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.[1]

Conclusion and Future Directions

Propionic acid demonstrates significant anticancer potential through the induction of ROS-mediated apoptosis and autophagy, coupled with the inhibition of key survival pathways.[1][6] The protocols outlined in these notes provide a robust framework for the preclinical evaluation of propionic acid and its derivatives. Future research should focus on elucidating the precise molecular targets of these compounds and evaluating their efficacy in in vivo cancer models. The exploration of fluorinated and dimethyl-substituted derivatives, such as 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, may lead to the development of novel and potent anticancer agents.

References

  • Yoo, H. M., et al. (2021). Anticancer effects of propionic acid inducing cell death in cervical cancer cells. Molecules, 26(16), 4951. Available from: [Link]

  • Chambers, E. S., et al. (2019). The role of short-chain fatty acids in cancer prevention and cancer treatment. Arch Biochem Biophys, 761, 110172. Available from: [Link]

  • Li, Y., et al. (2023). Short-chain fatty acids in the tumor microenvironment: from molecular mechanisms to cancer therapy. Theranostics, 13(1), 1-21. Available from: [Link]

  • Sivaprakasam, S., et al. (2016). Short-chain fatty acids in the tumor microenvironment. Adv Exp Med Biol, 942, 1-22. Available from: [Link]

  • Jeong, J., et al. (2021). Anticancer Effects of Gut Microbiota-Derived Short-Chain Fatty Acids in Cancers. Cancers, 13(24), 6294. Available from: [Link]

  • Chambers, E. S., et al. (2024). The role of short-chain fatty acids in cancer prevention and cancer treatment. SciSpace. Available from: [Link]

  • Yoo, H. M., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. PMC. Available from: [Link]

  • Yoo, H. M., et al. (2021). Anticancer effects of propionic acid inducing cell death in cervical cancer cells. PubMed. Available from: [Link]

  • Yoo, H. M., et al. (2021). Anticancer Effects of Propionic Acid Inducing Cell Death in Cervical Cancer Cells. ResearchGate. Available from: [Link]

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Method

The Strategic Incorporation of Fluorine in Modern Drug Design: A Technical Guide for Researchers

Introduction: The Understated Power of a Single Atom In the intricate world of drug discovery, the substitution of a single hydrogen atom with fluorine can be a transformative event, turning a moderately active compound...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Understated Power of a Single Atom

In the intricate world of drug discovery, the substitution of a single hydrogen atom with fluorine can be a transformative event, turning a moderately active compound into a potent therapeutic agent.[1][2] This seemingly subtle modification has become a cornerstone of modern medicinal chemistry, with approximately 20-25% of all pharmaceuticals on the market containing at least one fluorine atom.[3][4] The strategic placement of this small yet highly electronegative element can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, binding affinity to its biological target, lipophilicity, and acidity (pKa).[5][6][7] These alterations can lead to enhanced potency, greater selectivity, improved bioavailability, and a longer duration of action.[5]

This technical guide offers an in-depth exploration of the multifaceted roles of fluorine in drug design. It is intended for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also detailed, field-proven experimental protocols and quantitative data to guide the rational incorporation of fluorine into novel drug candidates.

The Unique Physicochemical Impact of Fluorine

The remarkable utility of fluorine in drug design stems from its unique combination of properties: its small van der Waals radius (1.47 Å), which is comparable to that of a hydrogen atom (1.20 Å), its extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine bond.[8] This allows fluorine to serve as a "bioisostere" for hydrogen, occupying a similar space while exerting powerful electronic effects.[9]

Enhancing Metabolic Stability: Blocking the Paths of Degradation

A primary application of fluorination is to enhance a drug's metabolic stability.[4][5] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) family, which is responsible for the majority of drug metabolism.[9] By strategically replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with a fluorine atom, chemists can effectively block oxidative metabolism at that site, leading to a longer plasma half-life and increased systemic exposure of the drug.[5]

Experimental Workflow: Assessing Metabolic Stability

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Stock (in DMSO) ReactionMix Prepare Reaction Mixture: Compound + Microsomes + Buffer Compound->ReactionMix Microsomes Liver Microsomes (Human or Animal) Microsomes->ReactionMix Cofactor NADPH Regenerating System StartReaction Add Cofactor to Initiate Incubate at 37°C Cofactor->StartReaction Initiation Buffer Phosphate Buffer (pH 7.4) Buffer->ReactionMix ReactionMix->StartReaction TimePoints Aliquots Taken at 0, 5, 15, 30, 60 min StartReaction->TimePoints Quench Quench Reaction (e.g., Acetonitrile) TimePoints->Quench Analyze LC-MS/MS Analysis Quench->Analyze Data Calculate % Remaining vs. Time Analyze->Data HalfLife Determine Half-Life (t½) and Intrinsic Clearance Data->HalfLife

Caption: Workflow for a typical in vitro microsomal stability assay.

Modulating Binding Affinity and pKa: Fine-Tuning Molecular Interactions

Fluorine's strong electron-withdrawing nature can significantly alter the acidity or basicity of nearby functional groups, a property that can be harnessed to optimize a drug's interaction with its target and improve its pharmacokinetic profile.[8] For instance, the introduction of a fluorine atom can lower the pKa of a nearby amine group, reducing its basicity.[9] This can be advantageous for several reasons: it may decrease unwanted interactions with acidic off-targets and can improve oral bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug at physiological pH.[9]

Furthermore, the polarized C-F bond can engage in favorable dipole-dipole or hydrogen bonding interactions with amino acid residues in the binding pocket of a target protein, thereby enhancing binding affinity.[5]

Lipophilicity and Membrane Permeability: A Balancing Act

The effect of fluorination on a molecule's lipophilicity (often measured as LogP or LogD) is complex and context-dependent.[4] While a single fluorine substitution for a hydrogen atom often leads to a slight increase in lipophilicity, the introduction of multiple fluorine atoms or a trifluoromethyl (-CF3) group can have varying effects.[5] Judicious modulation of lipophilicity is crucial for optimizing a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets.[5]

Quantitative Impact of Fluorination: A Comparative Overview

The following tables summarize the quantitative effects of fluorination on various physicochemical and pharmacokinetic properties, compiled from published case studies. This matched-pair analysis provides a clear comparison between fluorinated compounds and their non-fluorinated counterparts.

Table 1: Impact of Fluorination on Physicochemical Properties

Compound Pair Non-Fluorinated Analog Fluorinated Analog Property Value (Non-Fluorinated) Value (Fluorinated) Reference
Anisole DerivativesAnisoleFluoroanisolesLogDVariesPhOCF3 increases LogD by ~1[4]
Pyrrolidine Analogs(2S,4R)-4-Hydroxypyrrolidine(2S,4R)-4-FluoropyrrolidinepKa8.247.9[9]
2-(Thioalkyl)pyridines2-(SCH2CH3)pyridine2-(SCF2CH3)pyridinepKa3.681.49

Table 2: Impact of Fluorination on Pharmacokinetic Properties

Compound Series Property Measured Effect of Fluorination Reference
BTK InhibitorsMicrosomal Stability & Oral ExposureStrategic fluorine placement improved both properties.[5]
PI3K InhibitorsOral Bioavailability & ClearanceDifluorination of a pyridyl ring increased bioavailability and decreased clearance.[5]
Anisole DerivativesMetabolic StabilityPhOCF3 did not significantly improve metabolic stability over PhOCH3.[4]
Anisole DerivativesPassive PermeabilityPhOCF3 showed lower passive permeability despite higher lipophilicity.[4]

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for key experiments in the synthesis and evaluation of fluorinated compounds.

Protocol 1: Nucleophilic Fluorination of a Primary Alcohol using DAST

Objective: To replace a hydroxyl group with a fluorine atom using diethylaminosulfur trifluoride (DAST), a common nucleophilic fluorinating agent.

Materials:

  • Primary alcohol (e.g., 4-nitrobenzyl alcohol)

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1-1.2 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Safety Note: DAST is moisture-sensitive and can be thermally unstable. All manipulations should be carried out in a well-ventilated fume hood, and the reaction should not be heated.

Protocol 2: Electrophilic Aromatic Fluorination of Anisole using Selectfluor®

Objective: To introduce a fluorine atom onto an electron-rich aromatic ring using Selectfluor®, a widely used electrophilic fluorinating agent.

Materials:

  • Anisole

  • Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

  • Acetonitrile (MeCN), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add anisole (1.0 eq) and anhydrous acetonitrile.

  • Stir the solution at room temperature until the anisole is fully dissolved.

  • Add Selectfluor® (1.1 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction typically proceeds to a mixture of ortho- and para-fluoroanisole.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the isomeric products.

Protocol 3: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the metabolic stability of a fluorinated compound by measuring its rate of disappearance in the presence of liver microsomes and a cofactor.

Materials:

  • Test compound (fluorinated and non-fluorinated analogs)

  • Pooled liver microsomes (human or relevant animal species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, prepare the incubation mixture containing the test compound (at a final concentration of e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL), and phosphate buffer.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard to the respective wells.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) as 0.693/k and the intrinsic clearance (CLint).

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive membrane permeability of a fluorinated compound.

Materials:

  • PAMPA plate system (a donor plate with a filter membrane and an acceptor plate)

  • Lipid solution (e.g., lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution in DMSO

  • 96-well UV plate reader or LC-MS/MS system

Procedure:

  • Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.

  • Fill the wells of the acceptor plate with PBS (pH 7.4).

  • Prepare the donor solution by diluting the test compound stock solution in PBS to the desired final concentration (typically with a small percentage of DMSO).

  • Add the donor solution to the wells of the donor plate.

  • Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.

  • Incubate the plate at room temperature for a defined period (e.g., 4-18 hours).

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.

  • Calculate the effective permeability coefficient (Pe).

Protocol 5: Measuring Protein-Ligand Binding Affinity using Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of a fluorinated ligand binding to its protein target.

Materials:

  • Purified target protein

  • Fluorinated ligand

  • Dialysis buffer

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare the protein and ligand samples. Both must be in the same, precisely matched buffer to minimize heats of dilution. Dialyze the protein against the final buffer extensively. Dissolve the ligand in the final dialysis buffer.

  • Determine the accurate concentrations of the protein and ligand.

  • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

  • Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections.

  • Perform the titration experiment, which consists of a series of small injections of the ligand into the protein solution. The instrument measures the heat change associated with each injection.

  • Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Analyze the resulting binding isotherm by fitting the data to a suitable binding model to obtain the thermodynamic parameters (Kd, n, ΔH).

Visualizing Key Concepts and Workflows

The following diagrams illustrate fundamental concepts and experimental workflows discussed in this guide.

Diagram 1: The Multifaceted Effects of Fluorination in Drug Design

cluster_properties Physicochemical Properties cluster_outcomes Pharmacological Outcomes Fluorination Strategic Fluorination Metabolic_Stability Increased Metabolic Stability Fluorination->Metabolic_Stability Binding_Affinity Modulated Binding Affinity Fluorination->Binding_Affinity pKa Altered pKa Fluorination->pKa Lipophilicity Modified Lipophilicity Fluorination->Lipophilicity HalfLife Longer Half-Life Metabolic_Stability->HalfLife Potency Improved Potency Binding_Affinity->Potency Selectivity Enhanced Selectivity Binding_Affinity->Selectivity Bioavailability Increased Bioavailability pKa->Bioavailability Lipophilicity->Bioavailability

Caption: The impact of fluorination on drug properties and outcomes.

Conclusion: A Powerful Tool for Rational Drug Design

The strategic incorporation of fluorine has firmly established itself as an indispensable tool in the medicinal chemist's arsenal. Its ability to fine-tune a wide array of molecular properties in a predictable, albeit context-dependent, manner allows for the rational design of drug candidates with improved therapeutic profiles. By understanding the fundamental principles of fluorine's effects and employing robust experimental protocols for synthesis and evaluation, researchers can effectively leverage the "fluorine advantage" to accelerate the discovery and development of novel, life-saving medicines.

References

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals, 16(8), 1162. [Link]

  • Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Encyclopedia.pub. [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Google Scholar.
  • Case studies of fluorine in drug discovery. (n.d.). ResearchGate. [Link]

  • Fluorine in drug design: a case study with fluoroanisoles. (2015). ChemMedChem, 10(7), 1147-1155. [Link]

  • Summary of the physiochemical and pharmacological properties of the fluorinated drugs and non- or fewer-fluorinated comparators noted by square brackets. (2025). PLOS ONE. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). Journal of Medicinal Chemistry, 59(11), 5293-5306. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). ACS Publications. [Link]

  • Biological Impacts of Fluorination: Pharmaceuticals Based on Natural Products. (n.d.). ResearchGate. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024). ChemRxiv. [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. [Link]

  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]

  • Electrophilic fluorination. (n.d.). Wikipedia. [Link]

  • How to choose the concentration of protein and ligand for ITC experiment? (2019). ResearchGate. [Link]

  • Fluorination of anisole with 22-1a, d, e. (n.d.). ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). ResearchGate. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). PubMed. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Europe PMC. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. (2011). Journal of Visualized Experiments, (55), 3263. [Link]

  • Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. (n.d.). White Rose Research Online. [Link]

  • The role of fluorine in medicinal chemistry. (2010). Expert Opinion on Drug Discovery, 5(12), 1159-1172. [Link]

Sources

Application

Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Propionic Acid and Its Impurities

Abstract This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Propionic Acid and the separation of its potential process-rela...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Propionic Acid and the separation of its potential process-related and degradation impurities. Propionic acid is a widely used substance, serving as a preservative in food and feed and as a key intermediate in the synthesis of pharmaceuticals. Ensuring its purity is critical for safety and efficacy in its final application. This document provides a comprehensive protocol, from sample preparation to method validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. The described reversed-phase HPLC (RP-HPLC) method utilizes ion suppression and UV detection, demonstrating excellent selectivity, linearity, accuracy, and precision for its intended purpose.

Introduction: The Imperative for Purity

Propionic acid (propanoic acid) is a short-chain fatty acid (SCFA) with significant applications in the pharmaceutical, food, and agricultural industries.[1] In pharmaceuticals, it can be an active ingredient, a precursor, or an excipient. Its presence and the purity thereof are critical quality attributes that can directly impact the safety and efficacy of the final drug product.[2] Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate strict control over impurities in drug substances and products.[3]

Impurities can arise from various sources, including the manufacturing process (process impurities) or the chemical degradation of the substance over time (degradation products).[2][4] Therefore, a validated, stability-indicating analytical method—one that can resolve the active ingredient from its potential impurities and degradation products—is essential for quality control and regulatory compliance.[5] This note details such a method, providing researchers and drug development professionals with a reliable protocol for the HPLC analysis of propionic acid.

Principle of Chromatographic Separation

The analysis of highly polar, hydrophilic organic acids like propionic acid by reversed-phase HPLC can be challenging due to their limited retention on non-polar stationary phases.[6][7] To overcome this, the principle of ion suppression chromatography is employed. By acidifying the mobile phase to a pH at least two units below the pKa of propionic acid (pKa ≈ 4.87), the equilibrium is shifted to favor the non-ionized, more hydrophobic form of the acid. This significantly enhances its retention on a C18 stationary phase, allowing for effective separation from other components.[7]

Detection is achieved by monitoring the UV absorbance of the carboxyl group, which has a maximum absorbance in the low UV range, typically between 200-215 nm.[8][9]

Detailed Analytical Methodology

This section outlines the complete experimental protocol, including instrumentation, reagent preparation, and chromatographic conditions.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A robust reversed-phase C18 column is recommended. Example: ZORBAX SB-Aq (4.6 x 250 mm, 5 µm) or equivalent, designed for stability in highly aqueous and acidic mobile phases.[7]

  • Reagents:

    • Propionic Acid Reference Standard (Purity ≥ 99.5%)

    • Acetonitrile (HPLC Grade)

    • Phosphoric Acid (ACS Grade, ~85%)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Water (HPLC Grade or Milli-Q)

  • Labware: Calibrated volumetric flasks, pipettes, 0.45 µm syringe filters.

Chromatographic Conditions

The following table summarizes the optimized conditions for the separation. The causality for these choices is to ensure robust retention and separation while maintaining column integrity and detection sensitivity.

ParameterRecommended ConditionRationale
Stationary Phase C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)Provides a non-polar stationary phase for hydrophobic interaction.
Mobile Phase Isocratic: Acetonitrile and 25 mM KH₂PO₄ Buffer (pH 2.8, adjusted with H₃PO₄) in a 10:90 (v/v) ratio.[10]The acidic buffer ensures ion suppression for retaining propionic acid. The low percentage of acetonitrile provides sufficient polarity for eluting related impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.
Detection Wavelength 210 nm[11]Maximizes the signal for the carboxyl group chromophore present in propionic acid and related acidic impurities.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Run Time ~15 minutesSufficient to elute propionic acid and any relevant early or late-eluting impurities.
Preparation of Solutions
  • Mobile Phase (25 mM KH₂PO₄, pH 2.8):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of HPLC-grade water.

    • Adjust the pH to 2.8 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Combine 900 mL of this buffer with 100 mL of acetonitrile to prepare the final mobile phase. Degas before use.[12]

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of Propionic Acid Reference Standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard and Calibration Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired range (e.g., 1, 10, 50, 100, 250, 500 µg/mL). These will be used to establish linearity.

Sample Preparation
  • Accurately weigh a quantity of the propionic acid drug substance or formulation equivalent to about 100 mg of propionic acid and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.[12]

  • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[13]

Method Validation Protocol: Ensuring Trustworthiness

To be considered reliable, the analytical method must be validated according to ICH Q2(R1) guidelines. This ensures the protocol is a self-validating system for its intended use.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] A forced degradation study is the most effective way to demonstrate this.

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_process Analytical Process Acid Acid Hydrolysis (0.1M HCl, 60°C) Neutralize Neutralize (for Acid/Base) Acid->Neutralize Base Base Hydrolysis (0.1M NaOH, 60°C) Base->Neutralize Oxidation Oxidation (3% H₂O₂, RT) Analyze Analyze by HPLC Oxidation->Analyze Thermal Thermal (80°C, Solid State) Thermal->Analyze Photo Photolytic (ICH Q1B Light) Photo->Analyze Sample Propionic Acid Sample (1 mg/mL solution) Sample->Acid Expose Sample->Base Expose Sample->Oxidation Expose Sample->Thermal Expose Sample->Photo Neutralize->Analyze PeakPurity Evaluate Peak Purity (PDA Detector) Analyze->PeakPurity MassBalance Assess Mass Balance PeakPurity->MassBalance

Caption: Forced degradation study workflow.

Protocol for Forced Degradation: Prepare a solution of propionic acid at approximately 1 mg/mL. Subject this solution to the following stress conditions, aiming for 5-20% degradation of the active substance.[14]

  • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.2 M HCl and heat at 60°C for 4-8 hours. Neutralize before injection.

  • Base Hydrolysis: Mix the sample solution with an equal volume of 0.2 M NaOH and heat at 60°C for 2-4 hours. Neutralize before injection.[5]

  • Oxidative Degradation: Mix the sample solution with an equal volume of 6% H₂O₂ and store at room temperature for 24 hours.[15]

  • Thermal Degradation: Expose the solid drug substance to 80°C in a dry oven for 48 hours, then prepare a solution for analysis.

  • Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.

Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main propionic acid peak.

Linearity, Accuracy, Precision, and Sensitivity

These parameters establish the quantitative performance of the method.

Validation ParameterProcedureAcceptance Criteria
Linearity Analyze calibration standards at a minimum of five concentrations. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Spike a sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.[16]
Precision (Repeatability)Analyze six replicate preparations of a single sample at 100% of the test concentration on the same day.Relative Standard Deviation (RSD) ≤ 2.0%.
Precision (Intermediate)Repeat the precision study on a different day with a different analyst or instrument.RSD ≤ 2.0%.
LOD & LOQ Determine based on the signal-to-noise ratio (S/N) of dilute standards (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ should be sufficiently low to quantify impurities at the reporting threshold (e.g., 0.05%).

Results and Data Interpretation

A successful analysis will yield a sharp, symmetrical peak for propionic acid, well-separated from any impurity peaks.

Overall Analytical Workflow

workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Receive Sample C Prepare Sample (Weigh, Dissolve, Filter) A->C B Prepare Mobile Phase & Standards D Equilibrate HPLC System B->D F Inject Samples & Standards C->F E Run System Suitability D->E E->F G Integrate Chromatograms F->G H Calculate Concentrations (Impurities as % Area) G->H I Generate Report H->I

Caption: Overall workflow for HPLC analysis.

System Suitability

Before sample analysis, inject a standard solution five times. The system is deemed ready if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • RSD of Peak Areas: ≤ 2.0%

Typical Retention Data and Limits

The following table provides expected performance data for a validated method. Actual values may vary based on the specific column and system used.

AnalyteExpected Retention Time (min)LOD (µg/mL)LOQ (µg/mL)
Propionic Acid ~6.5[9]~0.14[17]~0.45[17]
Impurity A (e.g., Acetic Acid) ~4.9[17]VariesVaries
Impurity B (e.g., Butyric Acid) ~9.9[17]VariesVaries

Note: Retention times and limits for impurities are dependent on their chemical structure and must be determined experimentally.

Conclusion

The RP-HPLC method detailed in this application note is a simple, rapid, and reliable approach for the quality control of propionic acid. By employing ion suppression chromatography, the method achieves excellent retention and separation for propionic acid and its potential impurities. The comprehensive validation protocol, including forced degradation studies, confirms that the method is specific, accurate, precise, and stability-indicating, making it suitable for routine analysis in a regulated environment. This protocol provides a solid foundation for researchers and quality control analysts working with propionic acid in pharmaceutical and other high-purity applications.

References

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Shimadzu Corporation. Retrieved from [Link]

  • Scherer, R., et al. (2012). Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. Food Chemistry, 135(1), 154-160. Retrieved from [Link]

  • Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Creative Biolabs. Retrieved from [Link]

  • OIV (International Organisation of Vine and Wine). (n.d.). Organic Acids : HPLC (Type-IV). OIV. Retrieved from [Link]

  • Scribd. (n.d.). Validation of A HPLC Method For Simultaneous Determination of Main Organic Acids in Fruits and Juices PDF. Scribd. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Propionic acid. SIELC Technologies. Retrieved from [Link]

  • Mitrevska, M., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 239-247. Retrieved from [Link]

  • Ask this paper. (2012, November 1). validation-of-a-hplc-method-for-simultaneous-determination-of-main-organic-acids-in-fruits-and-juices. Bohrium. Retrieved from [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2016, November 21). HPLC METHOD VALIDATION AND APPLICATION FOR ORGANIC ACID ANALYSIS IN WINE AFTER SOLID-PHASE EXTRACTION. MJCCE. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Longdom. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A protocol for the extraction, identification, and quantification of short-chain fatty acids (SCFAs) in silages using Reverse Phase – High Performance Liquid Chromatography with Diode Array Detector (RP-HPLC-DAD). ResearchGate. Retrieved from [Link]

  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-441. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • MDPI. (2023, May 13). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. MDPI. Retrieved from [Link]

  • SciSpace. (2016, December 17). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen. SciSpace. Retrieved from [Link]

  • The International Journal of Engineering and Science (IJES). (2016, July 15). Determination of Propionates and Propionic Acid in Bread Samples Using High Performance Liquid Chromatography. IJES. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of organic acids in propionic acid fermentation broth by reversed phase high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • USP-NF. (n.d.). ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Retrieved from [Link]

  • BioPharm International. (2014, May 1). USP Proposes New Standards for Organic Impurities in Medicines. BioPharm International. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. MedCrave. Retrieved from [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Agilent. Retrieved from [Link]

  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Welcome to the technical support center for the synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges and optimize the yield of this important synthesis. We will delve into a robust two-step synthetic pathway, providing in-depth troubleshooting for each stage and answering frequently asked questions. Our approach is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.

Synthetic Overview: A Two-Step Approach

The synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid can be efficiently achieved through a two-step process:

  • Heck Coupling: Reaction of 1-bromo-4-fluoro-3,5-dimethylbenzene with an acrylate ester (e.g., ethyl acrylate) in the presence of a palladium catalyst to form the corresponding 3-(4-fluoro-3,5-dimethylphenyl)acrylate ester.

  • Hydrolysis: Saponification of the acrylate ester to yield the desired 3-(4-fluoro-3,5-dimethylphenyl)propionic acid.

This guide will provide detailed protocols and troubleshooting for both of these critical steps.

Experimental Workflow Diagram

G cluster_0 Step 1: Heck Coupling cluster_1 Step 2: Hydrolysis A 1-Bromo-4-fluoro- 3,5-dimethylbenzene F Heck Reaction (Heat, Inert Atmosphere) A->F B Ethyl Acrylate B->F C Pd Catalyst & Ligand C->F D Base (e.g., Triethylamine) D->F E Solvent (e.g., DMF) E->F G Ethyl 3-(4-fluoro-3,5- dimethylphenyl)acrylate F->G H Ethyl 3-(4-fluoro-3,5- dimethylphenyl)acrylate G->H Purification K Hydrolysis (Heat) H->K I Base (e.g., NaOH) I->K J Solvent (e.g., EtOH/H2O) J->K L Acidification (e.g., HCl) K->L M 3-(4-Fluoro-3,5-dimethylphenyl) propionic acid L->M

Caption: A two-step synthetic workflow for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Step 1: Heck Coupling

Issue 1: Low or No Conversion of Starting Materials

  • Potential Cause 1: Inactive Catalyst. The catalytically active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂).

    • Solution: Ensure your reaction conditions are suitable for the in-situ reduction of Pd(II). The amine base (e.g., triethylamine) often serves as the reductant.[1][2] Consider adding a phosphine ligand, which can also aid in the reduction of the palladium center.[3] Alternatively, using a pre-formed Pd(0) source like Pd(PPh₃)₄ can be beneficial, though it may be less stable.[2]

  • Potential Cause 2: Catalyst Poisoning. Impurities in the reagents or solvent can deactivate the palladium catalyst.

    • Solution: Use high-purity reagents and anhydrous, degassed solvents. Impurities can act as catalyst poisons, leading to low or no product yield.[1]

  • Potential Cause 3: Inappropriate Reaction Temperature. The reaction may be too sluggish at lower temperatures, or the catalyst may decompose at excessively high temperatures.

    • Solution: The optimal temperature for a Heck reaction is a balance between reaction rate and catalyst stability.[1] Experiment with a temperature range (e.g., 80-120 °C) to find the sweet spot for your specific substrate and catalyst system.

Issue 2: Formation of Palladium Black

  • Potential Cause: Catalyst Decomposition. The formation of palladium black indicates the precipitation of metallic palladium, a sign of catalyst decomposition. This is a common issue in Heck reactions, especially at high temperatures or with prolonged reaction times.

    • Solution 1: Ligand Selection. The choice of phosphine ligand is critical for stabilizing the palladium catalyst. For electron-rich aryl halides, bulky, electron-donating phosphine ligands can improve catalyst stability and activity.[4] Consider ligands such as P(t-Bu)₃ or bulky N-heterocyclic carbenes (NHCs).[4][5]

    • Solution 2: Lower Catalyst Loading. While counterintuitive, sometimes lowering the catalyst loading can improve the overall yield by minimizing aggregation and precipitation.

    • Solution 3: Use of Additives. In some cases, additives like quaternary ammonium salts can help stabilize the catalytic species and prevent precipitation.[4]

Issue 3: Formation of Side Products (e.g., Reductive Heck Product)

  • Potential Cause: Competing Reaction Pathways. Instead of the desired substitution product, a conjugate addition product (reductive Heck product) may form. The formation of this side product is influenced by the choice of base, solvent, and temperature.[4]

    • Solution: Carefully select the base and solvent. The choice of base can significantly impact the reaction's outcome.[4][6] Aprotic polar solvents like DMF or NMP are commonly used.[7] Screening different bases and solvents is often necessary to minimize side product formation.

Step 2: Hydrolysis

Issue 1: Incomplete Hydrolysis of the Ester

  • Potential Cause 1: Insufficient Base or Reaction Time. The hydrolysis of the acrylate ester may be slow, requiring more forcing conditions.

    • Solution: Increase the equivalents of base (e.g., NaOH or KOH) and/or prolong the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of complete conversion. Acrylate and methacrylate esters can be resistant to hydrolysis under mild alkaline conditions.[8]

  • Potential Cause 2: Poor Solubility. The ester may not be fully soluble in the reaction medium, leading to incomplete reaction.

    • Solution: Ensure a homogeneous reaction mixture. A co-solvent system, such as ethanol/water or THF/water, can improve the solubility of the ester and facilitate complete hydrolysis.

Issue 2: Low Yield of the Final Product After Workup

  • Potential Cause: Incomplete Precipitation or Extraction. The desired propionic acid may not fully precipitate upon acidification or may be difficult to extract from the aqueous phase.

    • Solution: After acidification, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. If the product does not readily precipitate, chilling the solution in an ice bath may induce crystallization. For extraction, use a suitable organic solvent (e.g., ethyl acetate) and perform multiple extractions to ensure complete recovery of the product.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst to use for this Heck reaction?

A1: The choice of catalyst is crucial. While Pd(OAc)₂ is a common and cost-effective precatalyst, its in-situ reduction to the active Pd(0) species is a critical step.[2] For electron-rich aryl halides like 1-bromo-4-fluoro-3,5-dimethylbenzene, catalyst systems employing bulky, electron-rich phosphine ligands are often more effective.[4] Palladacycles are also known to be highly active and stable catalysts for Heck reactions.[4]

Q2: Why is the choice of base so important in the Heck reaction?

A2: The base serves two primary functions in the Heck reaction. Firstly, it neutralizes the hydrogen halide (HBr in this case) that is formed during the catalytic cycle, which is necessary to regenerate the active Pd(0) catalyst.[2][3] Secondly, the base can act as a reducing agent to convert the Pd(II) precatalyst to the active Pd(0) species.[1] The strength and nature of the base can influence the reaction rate, yield, and the formation of byproducts.[4][6]

Q3: Can I use acrylic acid directly in the Heck reaction instead of an acrylate ester?

A3: While direct coupling with acrylic acid is possible, it can be more challenging. The carboxylic acid group can coordinate to the palladium catalyst and potentially inhibit catalysis. Using an acrylate ester followed by hydrolysis is generally a more robust and higher-yielding approach for the synthesis of 3-arylpropionic acids.[9]

Q4: What are the key parameters to control for a successful Heck reaction?

A4: The key parameters to optimize are:

  • Catalyst and Ligand: Select a system that is active and stable under the reaction conditions.

  • Base: The choice of base affects both the catalytic cycle and catalyst activation.[6]

  • Solvent: The solvent influences the solubility of reagents and the stability of the catalyst.[4]

  • Temperature: A balance must be struck between reaction rate and catalyst stability.[1]

  • Inert Atmosphere: It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligands and the Pd(0) catalyst.[4]

Q5: How can I monitor the progress of the Heck reaction?

A5: The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Part 3: Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-fluoro-3,5-dimethylphenyl)acrylate (Heck Coupling)

Materials:

  • 1-Bromo-4-fluoro-3,5-dimethylbenzene

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 1-2 mol%) and P(t-Bu)₃ (e.g., 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF, followed by 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq), ethyl acrylate (1.5 eq), and freshly distilled triethylamine (2.0 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to obtain ethyl 3-(4-fluoro-3,5-dimethylphenyl)acrylate.

Protocol 2: Synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (Hydrolysis)

Materials:

  • Ethyl 3-(4-fluoro-3,5-dimethylphenyl)acrylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve ethyl 3-(4-fluoro-3,5-dimethylphenyl)acrylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of NaOH (e.g., 2-3 eq) in water to the reaction mixture.

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After complete hydrolysis, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(4-fluoro-3,5-dimethylphenyl)propionic acid.

Quantitative Data Summary

ParameterHeck CouplingHydrolysis
Typical Yield 70-90%>95%
Catalyst Loading 1-2 mol%N/A
Reaction Temperature 100-110 °CReflux
Reaction Time 12-24 hours2-4 hours

Logical Relationships Diagram

G cluster_0 Troubleshooting Logic A Low Yield in Heck Reaction B Inactive Catalyst A->B C Catalyst Poisoning A->C D Suboptimal Temperature A->D H Side Product Formation A->H E Formation of Palladium Black F Catalyst Decomposition E->F G Inappropriate Ligand F->G I Incorrect Base/Solvent H->I J Incomplete Hydrolysis K Insufficient Base/Time J->K L Low Final Yield M Poor Workup L->M

Caption: A logic diagram illustrating common issues and their root causes in the synthesis.

References

  • de Vries, J. G. (2001). The Heck reaction. Journal of the Chemical Society, Dalton Transactions, (4), 2001-2010. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Djakovitch, L., & Pinel, C. (2009). Synthesis of 3-Arylpropenal and 3-Arylpropionic Acids by Palladium Catalysed Heck Coupling Reactions: Scopes and Limitations. Current Organic Synthesis, 6(1), 54-65. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. [Link]

  • Beilstein Journals. (2016). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]

  • ACS Publications. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. [Link]

  • Taylor & Francis Online. (2018). Efficient Mizoroki–Heck coupling reactions using phosphine-modified Pd(II)–picolinate complex. [Link]

  • NIH. (2011). Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation. [Link]

Sources

Optimization

Stability issues of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid in solution

Welcome to the technical support center for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. As a substituted propionic acid, its stability can be influenced by a variety of factors in an experimental setting. This resource provides troubleshooting guidance and frequently asked questions to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid?

As a solid, 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid should be stored in a cool, dry, and dark environment. A standard recommendation for similar compounds is to store it at room temperature, sealed from moisture.[1]

Q2: What solvents are recommended for preparing stock solutions?

For initial stock solutions, high-purity, anhydrous solvents such as DMSO, DMF, or ethanol are generally suitable. The choice of solvent will depend on the requirements of your specific assay. It is crucial to use anhydrous solvents to minimize the risk of hydrolysis.

Q3: What are the potential degradation pathways for this compound in solution?

While specific degradation pathways for 3-(4-fluoro-3,5-dimethylphenyl)propionic acid are not extensively documented, related fluorinated propionic acids can undergo decarboxylation (loss of CO2) or elimination of HF under certain conditions, such as in the gas phase during mass spectrometry.[2] In solution, hydrolysis and oxidation are potential concerns, particularly under non-neutral pH conditions or in the presence of oxidizing agents.[3]

Q4: Is 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid sensitive to light?

Many pharmaceutical compounds exhibit photosensitivity.[4][5] It is best practice to assume that 3-(4-fluoro-3,5-dimethylphenyl)propionic acid may be photolabile and to take precautions to protect solutions from light, especially during long-term storage or prolonged experiments. This can be achieved by using amber vials or wrapping containers in aluminum foil.

Troubleshooting Guide: Stability Issues in Solution

This section addresses common problems encountered during experiments that may be related to the instability of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

Issue 1: Loss of Compound Potency or Concentration Over Time

You may observe a decrease in the expected biological activity or a lower concentration when analyzing your samples by techniques like HPLC.

Potential Causes:

  • Chemical Degradation: The compound may be degrading in your experimental medium due to factors like pH, temperature, or reactive components in the medium.

  • Adsorption to Surfaces: The compound may be adsorbing to the surfaces of your storage containers or experimental vessels, particularly if they are made of certain plastics.

Troubleshooting Protocol:

  • Assess pH Effects:

    • Prepare solutions of the compound in buffers at different pH values (e.g., pH 4, 7, and 9).

    • Incubate the solutions under your standard experimental conditions.

    • Analyze the concentration of the parent compound at various time points using a stability-indicating HPLC method.[6][7]

  • Evaluate Temperature Stability:

    • Incubate solutions of the compound at different temperatures (e.g., 4°C, room temperature, and an elevated temperature like 40°C).

    • Monitor the concentration over time to determine the rate of degradation at each temperature.

  • Check for Adsorption:

    • Prepare a solution of the compound in your standard experimental medium.

    • Transfer the solution to the type of container you typically use (e.g., polypropylene tubes, glass vials).

    • After a set incubation period, transfer the solution to a new container and analyze the concentration. Also, try to extract any compound that may have adsorbed to the walls of the original container with a strong solvent. A comparison of the concentrations will indicate if adsorption is occurring.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

When analyzing your samples by HPLC or LC-MS, you may see new peaks that were not present in the initial solution.

Potential Causes:

  • Degradation Products: These new peaks are likely degradation products of 3-(4-fluoro-3,5-dimethylphenyl)propionic acid.

  • Interaction with Excipients: If your formulation contains other components, the compound may be reacting with them.

Troubleshooting Protocol:

  • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies.[7] This involves intentionally exposing the compound to harsh conditions:

    • Acid/Base Hydrolysis: Incubate the compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions.

    • Oxidation: Expose the compound to an oxidizing agent (e.g., 3% H2O2).

    • Thermal Stress: Heat the solid compound or a solution at a high temperature.[8][9]

    • Photostability: Expose a solution to a light source that meets ICH Q1B guidelines.[4][5]

    • Analyze the stressed samples by LC-MS to characterize the degradation products. This will help you identify if these same peaks are appearing in your experimental samples.

  • Excipient Compatibility Study:

    • Prepare solutions of the compound with and without the other components of your formulation.

    • Incubate these solutions under your experimental conditions and analyze them over time to see if the presence of excipients accelerates degradation or leads to the formation of new products.

Experimental Workflow for Stability Assessment

The following diagram outlines a general workflow for assessing the stability of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid in a new experimental setup.

Stability_Workflow cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Data Analysis cluster_conclusion Conclusion prep Prepare fresh stock solution in a suitable anhydrous solvent dilute Dilute stock into experimental buffer/medium prep->dilute time_zero Analyze T=0 sample via HPLC dilute->time_zero incubate Incubate samples under experimental conditions (T, light, pH) dilute->incubate compare Compare peak area of parent compound over time time_zero->compare time_points Analyze samples at various time points incubate->time_points time_points->compare degradants Identify and quantify any new peaks (degradants) time_points->degradants stable Compound is stable under these conditions compare->stable <5% loss unstable Compound is unstable. Modify conditions or use fresh solutions. compare->unstable >5% loss degradants->unstable

Caption: Workflow for assessing compound stability.

Troubleshooting Decision Tree

If you encounter unexpected results, this decision tree can help you determine if compound stability is the root cause.

Troubleshooting_Tree cluster_check Initial Checks cluster_investigate Investigation cluster_outcome Outcome & Action start Unexpected experimental result (e.g., low activity, high variability) check_prep Was the solution prepared fresh? start->check_prep check_storage How was the stock solution stored? check_prep->check_storage Yes prep_issue Prepare fresh solutions for each experiment. Re-evaluate storage conditions. check_prep->prep_issue No analyze_conc Analyze concentration of current solution via HPLC check_storage->analyze_conc conc_ok Concentration is as expected analyze_conc->conc_ok conc_low Concentration is low analyze_conc->conc_low run_stability Run a short-term stability study (24-48h) stable Compound is stable run_stability->stable unstable Compound is unstable run_stability->unstable conc_ok->run_stability conc_low->prep_issue other_issue Problem is likely not compound stability. Check other experimental parameters. stable->other_issue unstable->prep_issue

Caption: Decision tree for troubleshooting stability issues.

Data Summary Table for Stability Assessment

When conducting your stability studies, organize your data in a clear format.

ConditionTime PointConcentration (%)Degradant 1 Area (%)Degradant 2 Area (%)
pH 4 0h100.00.00.0
24h99.5< 0.1< 0.1
48h99.10.20.1
pH 7 0h100.00.00.0
24h99.8< 0.1< 0.1
48h99.6< 0.1< 0.1
pH 9 0h100.00.00.0
24h95.23.51.3
48h90.86.82.4

This is example data and does not represent actual results for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

References

  • Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Available at: [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. Available at: [Link]

  • National Institutes of Health. (2021). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Available at: [Link]

  • PubMed. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Available at: [Link]

  • Lead Sciences. 3-(4-Fluoro-3-methylphenyl)propionic acid. Available at: [Link]

  • bio-protocol. The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. Available at: [Link]

  • ResearchGate. Effects of propionic acid derivatives structurally related to.... Available at: [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Available at: [Link]

  • ResearchGate. (2001). New metabolites in the degradation of fluorene by Arthrobacter sp. Strain F101. Available at: [Link]

  • Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available at: [Link]

  • ScienceDirect. Assay and Stability Testing. Available at: [Link]

  • PubMed. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Available at: [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. Available at: [Link]

  • ChemSrc. 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid - CAS:1017779-63-3. Available at: [Link]

  • National Institutes of Health. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Available at: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available at: [Link]

  • PubMed. (2016). Proposed Guidance for Photostability Testing and Labeling to Support the Administration of Photosensitive Pharmaceutical Products, Part 3. Oral Drug Products. Available at: [Link]

  • PubMed. (2017). Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. Available at: [Link]

  • PubMed. (2017). Fluoroquinolones and propionic acid derivatives induce inflammatory responses in vitro. Available at: [Link]

  • PubMed. (2021). tert-butyl-4-hydroxyphenyl)propionic Acid as a Potential Urinary Biomarker of Human Exposure to Representative 3-(3,5-Di. Available at: [Link]

  • AIDIC. (2016). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Available at: [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of propionic acid derivatives

Welcome to the Technical Support Center for the synthesis of propionic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of propionic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. Our focus is on providing not just solutions, but also a deep understanding of the underlying chemical principles to empower your research.

Section 1: Esterification Reactions - Troubleshooting Guide

Propionate esters are widely used as flavorings, fragrances, and key pharmaceutical intermediates.[1] While esterification is a fundamental organic reaction, several side reactions can diminish yield and purity.

FAQ 1: My esterification of a sterically hindered alcohol with propionic acid is giving low yields. What is causing this and how can I improve it?

Answer:

Low yields in the esterification of sterically hindered alcohols are most commonly due to steric hindrance, which impedes the nucleophilic attack of the alcohol on the protonated carboxylic acid.[2][3] The bulky groups around the hydroxyl functionality physically block the reaction from proceeding efficiently.

Underlying Mechanism: The Fischer esterification reaction proceeds via a tetrahedral intermediate.[4] For a sterically hindered alcohol, the formation of this already crowded intermediate is energetically unfavorable, leading to a slower reaction rate and lower equilibrium conversion.

Troubleshooting Protocol:

  • Choice of Catalyst: While strong mineral acids like sulfuric acid are common, for sterically demanding substrates, consider using a milder Lewis acid catalyst or a solid-supported acid catalyst to minimize side reactions like dehydration of the alcohol.[2]

  • Reaction Conditions:

    • Temperature: Increasing the temperature can help overcome the activation energy barrier. However, be cautious as this can also promote side reactions.

    • Water Removal: Esterification is a reversible reaction.[4] Employing a Dean-Stark apparatus or adding molecular sieves to remove the water byproduct will drive the equilibrium towards the product side, significantly improving the yield.

  • Alternative Reagents:

    • Propionyl Chloride or Anhydride: In place of propionic acid, using the more reactive propionyl chloride or propionic anhydride with a non-nucleophilic base (e.g., pyridine) can be highly effective for esterifying hindered alcohols.[5] The reaction mechanism avoids the formation of a tetrahedral intermediate involving the alcohol, thus bypassing the steric issue to a large extent.

Visualizing the Problem: Steric Hindrance in Esterification

Steric_Hindrance cluster_0 Unhindered Alcohol cluster_1 Hindered Alcohol Propionic_Acid Propionic Acid Tetrahedral_Intermediate_1 Favorable Tetrahedral Intermediate Propionic_Acid->Tetrahedral_Intermediate_1 + H+ Unhindered_Alcohol Primary Alcohol Unhindered_Alcohol->Tetrahedral_Intermediate_1 Nucleophilic Attack Ester_1 High Yield of Ester Tetrahedral_Intermediate_1->Ester_1 - H2O Propionic_Acid_2 Propionic Acid Tetrahedral_Intermediate_2 Unfavorable Tetrahedral Intermediate Propionic_Acid_2->Tetrahedral_Intermediate_2 + H+ Hindered_Alcohol Tertiary Alcohol Hindered_Alcohol->Tetrahedral_Intermediate_2 Steric Clash Low_Yield Low Yield of Ester Tetrahedral_Intermediate_2->Low_Yield - H2O

Caption: Steric hindrance in esterification of tertiary alcohols.

Section 2: Amide Synthesis - Common Pitfalls

The formation of an amide bond between propionic acid and an amine is a cornerstone of many pharmaceutical syntheses. However, the direct reaction is often inefficient and requires activation of the carboxylic acid.

FAQ 2: I am attempting a direct thermal amidation of propionic acid with a primary amine, but the reaction is slow and requires very high temperatures, leading to decomposition. Are there more efficient methods?

Answer:

Direct thermal amidation is often challenging due to the formation of a stable and unreactive ammonium carboxylate salt.[6] Overcoming this requires high temperatures to drive off water, which can lead to thermal degradation of the reactants and products.

More Efficient Amidation Protocols:

MethodActivating AgentKey AdvantagesPotential Side Reactions
Carbodiimide Coupling DCC, EDCMild reaction conditions, high yields.Formation of N-acylurea byproduct, potential for racemization with chiral acids.
Acid Chloride/Anhydride Thionyl chloride, Oxalyl chlorideHighly reactive, suitable for unreactive amines.Harsh reagents, generation of acidic byproducts (HCl).
Boron-based Reagents B(OCH2CF3)3Mild, low levels of racemization for chiral acids.[7]Requires stoichiometric amounts of the reagent.

Troubleshooting Workflow for Amide Synthesis:

Amide_Troubleshooting Start Low Amide Yield Check_Salt Ammonium Carboxylate Salt Formation? Start->Check_Salt Use_Coupling Use Coupling Agent (e.g., EDC) Check_Salt->Use_Coupling Yes Use_Acid_Chloride Convert to Acid Chloride/ Anhydride Check_Salt->Use_Acid_Chloride No/Unreactive Amine Check_Racemization Chiral Starting Material? Use_Coupling->Check_Racemization Use_Acid_Chloride->Check_Racemization Mild_Coupling Use Mild Coupling Agent (e.g., B(OCH2CF3)3) Check_Racemization->Mild_Coupling Yes Success Improved Yield Check_Racemization->Success No Mild_Coupling->Success

Caption: Decision tree for troubleshooting amide synthesis.

Section 3: α-Aryl Propionic Acid Synthesis (e.g., Ibuprofen) - Specific Challenges

The synthesis of α-aryl propionic acids, a class that includes many non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, presents its own unique set of potential side reactions.[8][9]

FAQ 3: In my synthesis of an ibuprofen precursor via Friedel-Crafts alkylation of isobutylbenzene, I am observing a significant amount of an isomeric byproduct. What is happening?

Answer:

This is a classic side reaction in Friedel-Crafts alkylation involving primary alkyl halides. The Lewis acid catalyst (e.g., AlCl3) promotes the formation of a primary carbocation, which rapidly rearranges to a more stable secondary or tertiary carbocation via a hydride shift before alkylating the aromatic ring.[10]

Mechanism of Carbocation Rearrangement:

  • The Lewis acid abstracts the halide from the alkyl halide, generating a primary carbocation.

  • A hydrogen atom with its bonding electrons from an adjacent carbon migrates to the positively charged carbon.

  • This results in the formation of a more stable carbocation, which then acts as the electrophile in the electrophilic aromatic substitution.

To avoid this, Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) is the preferred method to introduce straight-chain alkyl groups onto an aromatic ring.[8][10]

FAQ 4: My chiral α-aryl propionic acid is losing its optical activity upon workup or under certain reaction conditions. What is causing this racemization?

Answer:

Racemization of α-substituted carbonyl compounds, including propionic acid derivatives, can occur under both acidic and basic conditions.[11] The underlying cause is the formation of a planar enol or enolate intermediate, which erases the stereochemical information at the α-carbon.[12]

Mechanism of Acid-Catalyzed Racemization:

Racemization_Mechanism (R)-Enantiomer (R)-Propionic Acid Derivative Protonated_Carbonyl Protonated Carbonyl (R)-Enantiomer->Protonated_Carbonyl + H+ Racemic_Mixture Racemic Mixture (R)-Enantiomer->Racemic_Mixture Enol Planar Enol Intermediate (Achiral) Protonated_Carbonyl->Enol - H+ (from α-carbon) (S)-Enantiomer (S)-Propionic Acid Derivative Protonated_Carbonyl->(S)-Enantiomer - H+ Enol->Protonated_Carbonyl + H+ (to α-carbon) (S)-Enantiomer->Racemic_Mixture

Caption: Acid-catalyzed racemization via a planar enol intermediate.

Troubleshooting Protocol to Avoid Racemization:

  • Avoid Harsh Acidic or Basic Conditions: During workup and purification, use mild conditions and avoid prolonged exposure to strong acids or bases.

  • Temperature Control: Racemization is often accelerated at higher temperatures. Maintain low temperatures throughout the reaction and purification steps.

  • Choice of Reagents: When performing reactions on chiral propionic acid derivatives, select reagents and conditions known to minimize racemization. For instance, in amide coupling, certain reagents are less prone to causing epimerization.[7]

Section 4: Other Common Side Reactions

FAQ 5: I am observing gas evolution and a lower than expected yield in a reaction involving a substituted propionic acid at elevated temperatures. What could be the cause?

Answer:

This is likely due to decarboxylation, the loss of a molecule of carbon dioxide. While simple propionic acid is relatively stable, the presence of certain activating groups on the α or β-carbon can facilitate this process, especially at higher temperatures.[13][14]

Factors Promoting Decarboxylation:

  • β-Keto acids: These readily decarboxylate upon heating.

  • Malonic acid derivatives: Substituted malonic acids decarboxylate upon heating.

  • Presence of certain catalysts: Some transition metal catalysts can promote decarboxylation.[13]

Mitigation Strategies:

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Catalyst Screening: If a catalyst is being used, screen for alternatives that do not promote decarboxylation.

  • Protecting Groups: In some cases, it may be necessary to protect a functional group that is activating the molecule towards decarboxylation.

References

  • Propionic Acid: Properties, Reactions, Production And Uses - Chemcess . Chemcess. [Link]

  • Synthesis of ibuprofen from benzene - The Science Snail . The Science Snail. [Link]

  • Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst | Request PDF - ResearchGate . ResearchGate. [Link]

  • ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST - Semantic Scholar . Semantic Scholar. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC . National Center for Biotechnology Information. [Link]

  • The Science Behind Ibuprofen: From Synthesis to Pharmaceutical Application . Beacon Engineering. [Link]

  • Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis | Organic Letters - ACS Publications . ACS Publications. [Link]

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  • How is Propanoic acid synthesised in the chemical Industries, meaning how is it made commercially? - Quora . Quora. [Link]

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  • US5750764A - Synthesis and resolution of propionic acid derivatives - Google Patents.
  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines - ResearchGate . ResearchGate. [Link]

  • Spectroscopy of Hydrothermal Reactions 16: Kinetics of Decarboxylation/Hydrolysis of Methyl Propiolate Ester and Decarboxylation of Propiolic Acid at 150−210 °C and 275 Bar - ResearchGate . ResearchGate. [Link]

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  • 19.11: Racemization - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Decarboxylative Elimination for the Synthesis of Olefins via Photoredox/Cobalt Dual Catalysis - UNL Digital Commons . University of Nebraska - Lincoln. [Link]

  • Sustainable Production of Propionic acid and Derivatives on Industrial Scale . ResearchGate. [Link]

  • Racemization and Asymmetrie Transformation of α-Substituted Carboxylic Acids . University of Groningen. [Link]

  • EP0906901A2 - Process for producing propionic acid derivatives - Google Patents.
  • Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis . ResearchGate. [Link]

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  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC . National Center for Biotechnology Information. [Link]

  • Racemization - Wikipedia . Wikipedia. [Link]

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  • Racemization Overview, Mechanism & Examples - Lesson - Study.com . Study.com. [Link]

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Optimization

Technical Support Center: Optimizing Reaction Conditions for Fluorinated Phenylpropionic Acids

Welcome to the technical support center dedicated to the synthesis and optimization of fluorinated phenylpropionic acids. This guide is designed for researchers, scientists, and professionals in drug development who are...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the synthesis and optimization of fluorinated phenylpropionic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of incorporating fluorine into this important class of molecules. The unique properties imparted by fluorine make these compounds highly valuable, but their synthesis can present significant challenges.[1][2]

This resource provides practical, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments. We will delve into the "why" behind experimental choices, offering troubleshooting strategies and optimized protocols to enhance your success rate.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions and hurdles faced during the synthesis of fluorinated phenylpropionic acids.

Q1: What are the primary synthetic routes to fluorinated phenylpropionic acids, and what are the key considerations for each?

There are several common strategies, each with its own advantages and challenges:

  • Cross-Coupling Reactions (e.g., Suzuki-Miyaura): This is a powerful method for forming the C-C bond between a fluorinated aryl halide and a propionic acid-bearing boronic acid (or vice versa).[3] Key considerations include catalyst and ligand selection, base choice, and solvent, as these can significantly impact yield and side-product formation.[3][4] A major challenge is preventing protodeboronation of the boronic acid under basic conditions.[5]

  • Nucleophilic Fluorination of a Precursor: This involves introducing the fluorine atom onto a pre-formed phenylpropionic acid scaffold. This can be achieved through methods like the Balz-Schiemann reaction or by using fluoride salts (e.g., KF, CsF) with a suitable leaving group on the aromatic ring.[6][7] The reactivity of the fluoride source and the choice of solvent are critical. Polar aprotic solvents like DMSO or acetonitrile can enhance the nucleophilicity of the fluoride ion.[7]

  • Hydrolysis of a Fluorinated Phenylpropionic Ester: Often, the synthesis is more facile when targeting the ester, which is then hydrolyzed in a final step to yield the carboxylic acid.[8] Care must be taken to choose hydrolysis conditions (acidic or basic) that do not promote defluorination or other side reactions.[9][10]

Q2: I'm observing significant defluorination of my product. What are the likely causes and how can I mitigate this?

Defluorination can be a frustrating side reaction. The stability of the C-F bond can be compromised under certain conditions.[10]

  • Cause: Harsh reaction conditions, such as high temperatures or the use of strong bases, can lead to the elimination of HF, especially if the fluorine is positioned ortho or para to an activating group.[10] Certain palladium catalysts in cross-coupling reactions can also catalyze defluorination.[11]

  • Mitigation Strategies:

    • Milder Reaction Conditions: If possible, lower the reaction temperature and use a weaker base.

    • Catalyst and Ligand Screening: In cross-coupling reactions, screen different palladium catalysts and ligands. Sometimes, a less reactive catalyst can be more selective.

    • Protecting Groups: If the carboxylic acid moiety is contributing to instability, consider performing the reaction on the corresponding ester and hydrolyzing it under mild conditions as a final step.[8]

Q3: My Suzuki-Miyaura coupling reaction is giving low yields. What parameters should I optimize first?

Low yields in Suzuki-Miyaura couplings are a common issue. A systematic approach to optimization is key.[3]

  • Base: The choice of base is critical. Inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly affect the reaction rate and the extent of side reactions like protodeboronation.[5][12]

  • Catalyst/Ligand System: The combination of the palladium source (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and the phosphine ligand is crucial. For challenging substrates like electron-deficient or sterically hindered aryl fluorides, specialized ligands may be necessary.[11][12]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is often used to dissolve both the organic and inorganic reagents. The ratio can influence the reaction rate and yield.

  • Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. Finding the optimal temperature is a balance between reaction speed and selectivity.

Troubleshooting Guides

This section provides more detailed, scenario-based troubleshooting for complex experimental issues.

Guide 1: Poor Yield in the Nucleophilic Aromatic Substitution (SNAr) Fluorination of a Phenylpropionic Acid Precursor

Problem: You are attempting to displace a nitro or chloro group with fluoride on a phenylpropionic acid derivative using KF, but you are observing low conversion to the desired fluorinated product.

Potential Causes & Solutions:

  • Low Reactivity of Fluoride Source: The nucleophilicity of alkali metal fluorides like KF is highly dependent on the reaction conditions.

    • Explanation: Fluoride ions can be strongly solvated by protic solvents, which reduces their nucleophilicity.[13][14] Additionally, the lattice energy of the salt must be overcome.

    • Solution:

      • Use a phase-transfer catalyst: Add a catalyst like 18-crown-6 or tetrabutylammonium bromide (TBAB) to help solubilize the fluoride salt in an aprotic solvent.

      • Employ a different fluoride source: Cesium fluoride (CsF) is more soluble and generally more reactive than KF. Anhydrous tetrabutylammonium fluoride (TBAF) is a highly reactive, albeit more expensive and hygroscopic, option.[7]

      • Ensure anhydrous conditions: Water will hydrate the fluoride ions and reduce their reactivity. Thoroughly dry your solvent and reagents.

  • Inappropriate Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Explanation: Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are ideal for SNAr reactions as they can dissolve the fluoride salt without strongly solvating the fluoride anion, thus preserving its nucleophilicity.[13]

    • Solution: Switch to a high-boiling point polar aprotic solvent like DMSO or sulfolane, which can also allow for higher reaction temperatures to drive the reaction to completion.

  • Insufficient Activation of the Aromatic Ring: The SNAr mechanism requires the aromatic ring to be activated by electron-withdrawing groups (EWGs) ortho and/or para to the leaving group.[15]

    • Explanation: The EWGs stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[15] The propionic acid side chain itself is a deactivating group.

    • Solution: If the substrate is not sufficiently activated, this synthetic route may not be viable. Consider an alternative strategy, such as a cross-coupling reaction.

Caption: Troubleshooting Decision Tree for SNAr Fluorination.

Guide 2: Optimizing the Final Hydrolysis Step of a Fluorinated Phenylpropionic Ester

Problem: You have successfully synthesized the ethyl or methyl ester of your target fluorinated phenylpropionic acid, but the final hydrolysis step is resulting in a mixture of products, including potential defluorination or other side reactions.

Potential Causes & Solutions:

  • Harsh Basic Conditions: Standard hydrolysis conditions using strong bases like NaOH or KOH at elevated temperatures can be too harsh for sensitive fluorinated compounds.

    • Explanation: The combination of a strong base and heat can promote elimination reactions, leading to defluorination, especially if the fluorine atom is in a sterically or electronically vulnerable position.[10]

    • Solution:

      • Use a milder base: Consider using lithium hydroxide (LiOH), which is often effective at room temperature.

      • Lower the temperature: Perform the hydrolysis at room temperature or even 0 °C, allowing for a longer reaction time.

      • Alternative reagents: A combination of potassium fluoride (KF) and tetrabutylammonium fluoride (TBAF) in aqueous THF has been reported as a mild and versatile method for ester hydrolysis under neutral conditions.[8]

  • Incompatible Acidic Conditions: While acid-catalyzed hydrolysis is an alternative, it can also present challenges.

    • Explanation: Strong acids at high temperatures can lead to unwanted side reactions on the aromatic ring or the propionic acid side chain. Some fluorinated compounds can be unstable in strong acidic media.[9]

    • Solution: Use milder acidic conditions, such as acetic acid with a catalytic amount of a strong acid, or explore enzymatic hydrolysis for highly sensitive substrates.[16]

Reagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeKey Advantages & Considerations
LiOHTHF/H₂O0 - 252 - 24 hMild conditions, minimizes side reactions.
NaOH/KOHMeOH/H₂O or EtOH/H₂O25 - 801 - 6 hFaster reaction, but higher risk of defluorination.[17]
KF/TBAFTHF/H₂O254 - 12 hNeutral conditions, high yields, good for sensitive substrates.[8]
HCl or H₂SO₄Dioxane/H₂O50 - 1004 - 16 hCan be effective but risks side reactions with sensitive functional groups.[9]
Guide 3: Purification and Analysis of the Final Product

Problem: You have completed the synthesis, but are struggling to purify the final fluorinated phenylpropionic acid and confirm its identity and purity.

Potential Causes & Solutions:

  • Difficulty in Removing Catalysts and Inorganic Salts: Residual palladium from cross-coupling reactions or salts from fluorination or hydrolysis steps can be challenging to remove.

    • Explanation: These impurities can interfere with subsequent applications and characterization.

    • Solution:

      • Aqueous Workup: A thorough aqueous workup with washes of dilute acid, base, and brine is the first step.

      • Adsorption: Activated carbon or silica gel can be used to adsorb residual palladium catalysts.[18]

      • Crystallization: Recrystallization is a powerful technique for purifying solid organic compounds.[19] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Challenges in Characterization: Fluorinated compounds can exhibit complex NMR spectra and may require specific analytical methods for accurate characterization.

    • Explanation: The presence of fluorine can lead to complex splitting patterns in ¹H and ¹³C NMR due to C-F and H-F coupling.

    • Solution:

      • NMR Spectroscopy: In addition to ¹H and ¹³C NMR, obtaining a ¹⁹F NMR spectrum is essential for confirming the presence and chemical environment of the fluorine atom(s).

      • Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is an excellent method for assessing purity and confirming the molecular weight.[20][21] For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can be used, often after an esterification step to increase volatility.[20]

Caption: General Workflow for Purification and Analysis.

References

  • Corma, A., & García, H. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC - NIH. Available at: [Link]

  • Kirsch, P. (2013). Fluorine Chemistry for Organic Chemists: Problems and Solutions. ResearchGate. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Catalysis for Fluorination and Trifluoromethylation. PMC - NIH. Available at: [Link]

  • Vijayalakshmi, D., Balakrishna, K., & Mustafa, S. (2018). Mild and Versatile Potassium Fluoride/Tetrabutylammonium Fluoride Protocol for Ester Hydrolysis. Asian Journal of Chemistry, 30(2), 309-311. Available at: [Link]

  • Ohishi, M., & Omae, I. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. Available at: [Link]

  • Kim, Y. M., & Yu, S. (2003). Palladium(0)-Catalyzed Amination, Stille Coupling, and Suzuki Coupling of Electron-Deficient Aryl Fluorides. ResearchGate. Available at: [Link]

  • Ohishi, M., & Omae, I. (2016). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Available at: [Link]

  • US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor. Google Patents.
  • LibreTexts. 4.7: Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • US1946195A - Purification of organic fluorine compounds. Google Patents.
  • Siegemund, G., et al. (2000). Fluorinated Aromatic Compounds. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 995-998. Available at: [Link]

  • Gouverneur, V., & Tredwell, M. (2012). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization: Transition Metal Mediation. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Fluorination. Wordpress. Available at: [Link]

  • Scott, P. J. H. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. Available at: [Link]

  • Wikipedia. Organofluorine chemistry. Wikipedia. Available at: [Link]

  • Kaur, A., & Singh, N. (2022). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Journal of Separation Science, 45(1), 78-93. Available at: [Link]

  • Senn, M. (2011). Selective Synthesis of Fluorinated Compounds: Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale. CHIMIA, 65(12), 939-942. Available at: [Link]

  • Liu, Y., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969863. Available at: [Link]

  • Reachem. The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

  • Wu, Y., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC - PubMed Central - NIH. Available at: [Link]

  • LibreTexts. Nucleophilicity and Solvent Effects. Chemistry LibreTexts. Available at: [Link]

  • Liu, Y., et al. (2012). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. PMC - NIH. Available at: [Link]

  • Buchwald, S. L., & Fors, B. P. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. Nucleophilic Fluorination by F-. Wordpress. Available at: [Link]

  • Kovács, L., et al. (2021). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. ResearchGate. Available at: [Link]

  • Marzabadi, C. H., et al. (2012). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. Available at: [Link]

  • CN106431898A - Synthesis and use of phenylpropionic acid derivatives. Google Patents.
  • Tredwell, M., & Gouverneur, V. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. PMC - NIH. Available at: [Link]

  • Kruse, F., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). PubMed. Available at: [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. Available at: [Link]

  • Kruse, F., et al. (2019). Novel non-targeted analysis of perfluorinated compounds using fluorine-specific detection regardless of their ionisability (HPLC-ICPMS/MS-ESI-MS). The University of Aberdeen Research Portal. Available at: [Link]

  • Ameduri, B., et al. (2021). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation. PMC - NIH. Available at: [Link]

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Troubleshooting

Technical Support Center: Experiments with 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. This guide provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of this compound. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but the underlying scientific principles to empower you to resolve experimental issues effectively.

I. Synthesis and Reaction Troubleshooting

The synthesis of arylpropionic acids is a well-established field in organic chemistry. However, specific substitution patterns, such as in 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, can present unique challenges. Below are common questions and troubleshooting strategies related to its synthesis.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is resulting in a very low yield. What are the potential causes and how can I improve it?

Answer: Low yields are a common issue in multi-step organic syntheses. The causes can be systematic or related to a specific step. Here’s a breakdown of potential issues and solutions:

  • Purity of Starting Materials: The purity of your starting materials is critical. Impurities can interfere with the reaction, consume reagents, or lead to the formation of side products. It is advisable to verify the purity of your starting materials by techniques such as NMR or GC-MS before commencing the synthesis.

  • Reaction Conditions: Arylpropionic acid synthesis is sensitive to reaction conditions.

    • Temperature: Ensure the reaction temperature is optimal. Some reactions require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in product degradation or the formation of byproducts.

  • Inert Atmosphere: Many organometallic reagents used in arylpropionic acid synthesis are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) and that all glassware is thoroughly dried.

  • Work-up Procedure: Product can be lost during the work-up phase. Ensure complete extraction of the product from the aqueous layer by using an appropriate organic solvent and performing multiple extractions. Washing the combined organic layers with brine can help to remove residual water and improve product recovery.

Question 2: I am observing multiple spots on my TLC plate after the reaction, indicating the presence of impurities. What are the likely side reactions?

Answer: The formation of side products is a common challenge. In the synthesis of arylpropionic acids, potential side reactions can include:

  • Decarboxylation: If the reaction is carried out at a high temperature for an extended period, the propionic acid moiety may undergo decarboxylation.

  • Formation of Isomers: Depending on the synthetic route, there is a possibility of forming constitutional isomers. For example, in Friedel-Crafts type reactions, the acyl group may add to a different position on the aromatic ring.

  • Byproducts from Starting Materials: Incomplete reaction of starting materials or their degradation can lead to impurities.

To minimize side reactions, it is crucial to optimize reaction conditions, including temperature, reaction time, and the stoichiometry of reagents.

Question 3: How can I effectively monitor the progress of my reaction?

Answer: Monitoring the reaction is crucial for determining the optimal reaction time and maximizing yield.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of a reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures, LC-MS can provide more detailed information about the components of the mixture, including the molecular weights of the product and any byproducts.

A general workflow for reaction monitoring is depicted in the diagram below:

G cluster_workflow Reaction Monitoring Workflow start Start Reaction take_aliquot Take Aliquot from Reaction Mixture start->take_aliquot spot_tlc Spot on TLC Plate with Starting Material take_aliquot->spot_tlc develop_tlc Develop TLC Plate spot_tlc->develop_tlc visualize_tlc Visualize Under UV Light develop_tlc->visualize_tlc analyze_tlc Analyze TLC Spots (Consumption of SM, Formation of Product) visualize_tlc->analyze_tlc decision Is Reaction Complete? analyze_tlc->decision stop_reaction Stop Reaction and Proceed to Work-up decision->stop_reaction Yes continue_reaction Continue Reaction and Monitor decision->continue_reaction No continue_reaction->take_aliquot G cluster_troubleshooting Purity Troubleshooting Guide start Crude Product Obtained analyze Analyze by TLC/LC-MS/NMR start->analyze is_pure Is the Product Pure? analyze->is_pure multiple_spots Multiple Spots on TLC / Impurities in NMR is_pure->multiple_spots No single_spot Single Spot on TLC / Clean NMR is_pure->single_spot Yes column_chromatography Perform Column Chromatography multiple_spots->column_chromatography crystallization Perform Crystallization multiple_spots->crystallization final_product Pure Product single_spot->final_product reanalyze Re-analyze Purified Product column_chromatography->reanalyze crystallization->reanalyze is_pure_again Is the Product Pure Now? reanalyze->is_pure_again is_pure_again->final_product Yes consult Consult Senior Scientist / Re-evaluate Synthesis Strategy is_pure_again->consult No

Optimization

Technical Support Center: Strategies for Solubilizing 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Prepared by: Senior Application Scientist, Formulation & Development Welcome to the technical support guide for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (CAS 1017779-63-3). This document provides in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Formulation & Development

Welcome to the technical support guide for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (CAS 1017779-63-3). This document provides in-depth troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Our goal is to provide not just methods, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Frequently Asked Questions & Initial Assessment

This section addresses the most common initial queries regarding the handling and solubility of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the molecular structure and properties is the first step in troubleshooting solubility.

  • Structure: The molecule consists of a hydrophobic (water-repelling) substituted phenyl ring and a short alkyl chain, coupled with a hydrophilic (water-attracting) carboxylic acid group. The bulky, nonpolar phenyl ring is the primary driver of its poor aqueous solubility.

  • Acidity (pKa): The predicted pKa of the carboxylic acid group is approximately 4.69.[1] This is a critical parameter. It means that at a pH below 4.69, the compound will be predominantly in its neutral, protonated (-COOH) form. At a pH above 4.69, it will increasingly exist in its ionized, deprotonated carboxylate (-COO⁻) form.

  • Solubility Implication: The neutral form is significantly less soluble in aqueous solutions than the charged carboxylate form.[2] Therefore, attempting to dissolve the compound in neutral water (pH ~7) or acidic buffers will likely result in very low solubility.

Q2: I'm trying to dissolve the compound in a standard phosphate-buffered saline (PBS) at pH 7.4, but it won't go into solution or precipitates over time. Why is this happening?

A2: This is a very common issue stemming directly from the compound's pKa. While a pH of 7.4 is above the pKa of ~4.69, which favors the more soluble deprotonated form, the intrinsic solubility of the neutral form is extremely low. The equilibrium between the dissolved (ionized) state and the solid (neutral) state can be easily disrupted. Even a small amount of the neutral form can exceed its solubility limit and cause precipitation, especially at higher concentrations. For carboxylic acids, solubility generally decreases as the carbon chain length and molecular complexity increase, making the molecule more hydrophobic.[3][4]

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured, step-by-step solutions to common solubility problems.

Problem: My compound is insoluble or precipitates in my desired aqueous buffer.

Here are four distinct strategies to address this challenge, ranging from simple adjustments to more complex formulation approaches.

Solution A: pH Adjustment (Salt Formation)

Expert Rationale: This is the most direct and often most effective method for ionizable compounds like carboxylic acids. By raising the pH of the solution to at least 1.5 to 2 units above the pKa (i.e., pH > 6.2-6.7), we can ensure that over 99% of the compound is converted to its highly soluble carboxylate salt form (e.g., sodium or potassium salt).[2][5] This is a widely used technique for increasing the solubility and dissolution rates of weakly acidic drugs.[6][7][8]

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution via pH Adjustment
  • Weigh Compound: Weigh out 1.962 mg of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (MW: 196.22 g/mol ) for a final 10 mM solution in 1 mL.

  • Initial Suspension: Add the powder to a suitable vial. Add approximately 80% of the final desired volume of purified water (e.g., 800 µL for a 1 mL final volume). The compound will likely not dissolve and will form a suspension.

  • Basification: Prepare a 1 M stock solution of Sodium Hydroxide (NaOH). Add the 1 M NaOH solution dropwise (typically 1-2 µL at a time) to the suspension while vortexing or stirring.

  • Dissolution: Continue adding NaOH until the solid material completely dissolves. The solution should become clear. This indicates the formation of the soluble sodium salt of the carboxylic acid.[9]

  • pH Check & Final Volume: Check the pH of the solution. It should be significantly basic. Adjust the final volume to 1 mL with purified water. This is your concentrated stock solution.

  • Buffering: This alkaline stock can now be diluted into your final experimental buffer (e.g., PBS, TRIS). Ensure the final pH of the working solution remains sufficiently above the pKa to maintain solubility.

Trustworthiness Check:

  • Self-Validation: The visual endpoint (clear solution) confirms the success of the solubilization.

  • Pitfall: Avoid adding a large excess of base. When diluting this stock into a weakly buffered final medium, the high pH of the stock could alter the pH of your experiment. Always check the final pH of your working solution.

Logical Flow: pH-Dependent Solubility

G cluster_0 Solution Environment cluster_1 Compound State cluster_2 Solubility Outcome Low_pH Low pH (pH < pKa) Protonated R-COOH (Neutral Form) Low_pH->Protonated Favors High_pH High pH (pH > pKa) Deprotonated R-COO⁻ (Anionic Salt Form) High_pH->Deprotonated Favors Insoluble Poorly Soluble (Precipitation Risk) Protonated->Insoluble Soluble Highly Soluble Deprotonated->Soluble

Caption: pH effect on the ionization and solubility of the carboxylic acid.

Solution B: Co-solvent Systems

Expert Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This reduction in polarity lowers the energy penalty required to create a cavity for the hydrophobic solute, thereby increasing its solubility.[] Common co-solvents used in research labs include DMSO, ethanol, and polyethylene glycols (PEGs).[13]

Protocol 2: Preparation using a DMSO Co-solvent
  • Weigh Compound: Weigh the desired amount of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

  • Pure Co-solvent Stock: Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a highly concentrated stock solution (e.g., 50-100 mM). The compound should be freely soluble in pure DMSO.

  • Serial Dilution: Perform serial dilutions of the DMSO stock using 100% DMSO to get to an intermediate concentration.

  • Aqueous Dilution (Critical Step): To prepare your final working solution, add the concentrated DMSO stock to your aqueous buffer dropwise while vortexing vigorously. Crucially, never add the aqueous buffer to the concentrated DMSO stock , as this will cause the compound to precipitate immediately.

  • Final Concentration: Ensure the final concentration of DMSO in your working solution is low (typically <1%, ideally <0.1%) to avoid off-target effects in biological assays.

Trustworthiness Check:

  • Self-Validation: The absence of precipitation (a clear final solution) indicates success.

  • Pitfall: The compound can "crash out" if the dilution into the aqueous phase is done too quickly or if the final concentration of the compound exceeds its solubility limit in the final co-solvent/water mixture. Always test the solubility limit at the final co-solvent percentage.

Solution C: Cyclodextrin Complexation

Expert Rationale: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly water-soluble molecules, like our target compound, within this cavity, forming a "host-guest" inclusion complex.[15][16] This complex presents a hydrophilic exterior to the water, significantly enhancing the apparent aqueous solubility of the guest molecule without needing pH modification or organic solvents.[17][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

Protocol 3: Solubilization with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired buffer (e.g., a 10-20% w/v solution).

  • Add Compound: Add the powdered 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid directly to the HP-β-CD solution.

  • Facilitate Complexation: Vigorously mix the solution. This can be done by sonicating in a bath sonicator and/or stirring overnight at room temperature. The energy input helps drive the hydrophobic compound into the cyclodextrin cavity.

  • Clarify Solution: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining undissolved material.

  • Collect Supernatant: Carefully collect the clear supernatant. This solution contains the solubilized drug-CD complex. The concentration should be confirmed analytically (e.g., via HPLC-UV).

Trustworthiness Check:

  • Self-Validation: A clear supernatant after centrifugation indicates successful complexation. Analytical quantification is required to know the exact concentration achieved.

  • Pitfall: There is a stoichiometric limit to complexation. Simply adding more cyclodextrin will not increase solubility indefinitely. Phase solubility studies are often needed to determine the optimal ratio for maximum solubility.

Workflow: Cyclodextrin Inclusion Complex Formation

G Compound { Drug | Hydrophobic} Plus + Compound->Plus Compound:f0->Plus CD { Hydrophilic Exterior | Hydrophobic Cavity | Hydrophilic Exterior } Arrow (Mixing/Energy) CD->Arrow CD:f0->Arrow Complex { Drug in Cavity | Soluble Complex} Plus->CD Plus->CD:f0 Arrow->Complex Arrow->Complex:f0

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.

Solution D: Surfactant (Micellar) Solubilization

Expert Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[19] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can effectively dissolve poorly water-soluble compounds, increasing their overall solubility in the aqueous phase.[20][21][22]

Protocol 4: Solubilization using Polysorbate 80 (Tween® 80)
  • Prepare Surfactant Solution: Prepare a solution of a non-ionic surfactant like Polysorbate 80 in your buffer at a concentration well above its CMC (the CMC of Tween® 80 is ~0.012 mM or 0.0016% w/v). A 0.5-1% (w/v) solution is a good starting point.

  • Add Compound: Add the powdered 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid to the surfactant solution.

  • Facilitate Solubilization: Mix thoroughly using a vortexer and/or sonication bath until the solution is clear. Gentle heating may also be applied if the compound is stable.

  • Equilibration: Allow the solution to equilibrate by stirring for several hours or overnight to ensure maximum solubilization.

  • Clarification (Optional): As with cyclodextrins, you can centrifuge the final solution and use the supernatant to ensure no undissolved particles remain.

Trustworthiness Check:

  • Self-Validation: A visually clear and stable solution is the primary indicator of success.

  • Pitfall: Surfactants can interfere with certain biological assays, particularly those involving cell membranes or protein activity. Cationic surfactants are generally the most toxic, while non-ionic surfactants are the least.[8] Always run a vehicle control (buffer with surfactant only) in your experiments.

Part 3: Summary of Solubilization Strategies

MethodPrimary MechanismAdvantagesDisadvantages & Considerations
pH Adjustment Ionization to a soluble salt formHigh solubility increase possible; simple, cost-effective.[]Only for ionizable compounds; large pH change may be incompatible with experiment; risk of precipitation on dilution.
Co-solvents Reduces solvent polarityCan dissolve very high concentrations in stock; simple to prepare.[23]Can be toxic to cells (e.g., DMSO); compound may precipitate on dilution; may affect protein conformation.
Cyclodextrins Host-guest inclusion complexationBiocompatible; no pH or solvent change needed; can improve stability.[14][15]Limited capacity (1:1 or 1:2 stoichiometry); can be expensive; may have its own biological effects.
Surfactants Micellar encapsulationHigh solubilizing capacity; relatively inexpensive.Can interfere with biological assays; potential for cell toxicity; must work above the CMC.[8]

Part 4: References

  • Crini, G., et al. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]

  • Tiwari, G., et al. (2010). Cyclodextrin complexes: Perspective from drug delivery and formulation. PubMed Central. [Link]

  • Gautam, S., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org. [Link]

  • InKemia Green Chemicals. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • Singh, M., et al. (2010). Cyclodextrins in delivery systems: Applications. PubMed Central. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • Petrov, P., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Taylor & Francis Online. [Link]

  • Health Dictionary. (2024). Cosolvent systems: Significance and symbolism. [Link]

  • Silva, B., et al. (2009). Micellar solubilization of drugs. ResearchGate. [Link]

  • Petrov, P., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. PubMed. [Link]

  • Mohammed, A. (2010). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]

  • Petrov, P., et al. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. ResearchGate. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Tung, L. A., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. PubMed Central. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenyl)propionic acid. [Link]

  • LibreTexts Chemistry. (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. [Link]

  • Chemistry with Mrs. K. (2014). 3B 5.8 Carboxylic Acid Salts. YouTube. [Link]

  • ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]

  • Al-Japairai, K., et al. (2020). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Chemsrc. (n.d.). 3-(4-Fluorophenyl)propionic acid | CAS#:459-31-4. [Link]

  • LibreTexts Chemistry. (2020). 15.4: Physical Properties of Carboxylic Acids. [Link]

  • Patsnap. (2024). How to Enhance Industrial Solvent Properties with Propionic Acid?[Link]

  • YouTube. (2021). Solubility of Carboxylic Acids N5. [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Health Dictionary. (2024). PH adjustment: Significance and symbolism. [Link]

  • Soni, P., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Matiichuk, V. V., & Tischenko, N. I. (2022). SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS. Journal of Chemistry and Technologies. [Link]

  • Chembase. (n.d.). 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. [Link]

Sources

Troubleshooting

Preventing degradation of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid during storage

Technical Support Center: 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid A Guide to Preventing Degradation During Storage and Handling Welcome to the technical support center for 3-(4-Fluoro-3,5-dimethylphenyl)propionic a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

A Guide to Preventing Degradation During Storage and Handling

Welcome to the technical support center for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success of your research. This guide provides in-depth, experience-driven advice to help you prevent, identify, and troubleshoot the degradation of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and storage of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

Q1: What are the optimal storage conditions for solid 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] An ideal temperature range is between 2°C and 8°C. Protect the compound from moisture and direct sunlight, as these can accelerate degradation.[3] For indefinite shelf life, proper storage is crucial.[4]

Q2: What are the primary signs of degradation to look for?

A2: Visual inspection can offer initial clues. Look for changes in the physical appearance of the solid, such as discoloration (e.g., yellowing) or clumping, which may suggest moisture absorption or oxidation. In solution, the formation of precipitates or a change in color can indicate degradation. The most definitive evidence will come from analytical methods, such as the appearance of new peaks in an HPLC chromatogram.

Q3: What materials should I use for storage containers?

A3: For solid storage, glass bottles with tight-fitting caps are an excellent choice.[3] If preparing solutions, use high-quality, inert glass or compatible polymers. Avoid reactive materials. For temporary storage of propionic acid and its derivatives, polyethylene containers can be suitable.[5]

Q4: What common chemical incompatibilities should I be aware of?

A4: As a carboxylic acid, this compound is incompatible with strong bases, oxidizing agents, and reducing agents.[4][6] Accidental contact with strong oxidizers can create a risk of fire or explosion, while contact with bases will cause a neutralization reaction that may generate heat.[6][7] Store it separately from these chemical classes.

Part 2: Troubleshooting Guide for Suspected Degradation

If you suspect your sample of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid has degraded, use this guide to diagnose the issue.

Q5: My HPLC analysis shows a new peak that wasn't there before. What could be happening?

A5: The appearance of a new peak is a strong indicator of chemical degradation. Given the structure of the molecule, several degradation pathways are possible:

  • Oxidation: The propionic acid side chain or the methyl groups on the phenyl ring could be susceptible to oxidation, especially if exposed to air over long periods or in the presence of trace metal catalysts.

  • Decarboxylation: Although this typically requires heat, the loss of CO₂ from the carboxylic acid group is a potential thermal degradation pathway.

  • Photodegradation: Exposure to UV light can induce reactions in aromatic compounds. Storing the material in an amber vial or in the dark is a critical preventative measure.[3]

To investigate, we recommend running a forced degradation study (see Protocol 2) to intentionally generate degradation products under controlled conditions (acid, base, oxidation, heat, light).[8][9] Comparing the retention time of your unknown peak to those generated in the stress study can help identify the degradation product.

Q6: The solid material in the bottle has changed color and is clumping together. Is it still usable?

A6: This often points to moisture absorption and/or slow oxidation. Carboxylic acids can be hygroscopic. The clumping is likely due to absorbed water, which can then facilitate other degradation reactions. While the bulk of the material may still be intact, its purity is compromised. We recommend re-analyzing the material by HPLC to quantify the purity before use. If high purity is critical for your application, using a fresh, unopened lot is advisable. To prevent this, always store the compound in a desiccator or a controlled low-humidity environment.

Q7: I dissolved the compound in a solvent, and it turned cloudy overnight. Is this degradation?

A7: While it could be a degradation product precipitating, it is more commonly a solubility issue. First, confirm the compound's solubility in your chosen solvent and ensure you have not exceeded its limit. Temperature fluctuations can also cause a dissolved solid to crash out of solution. Gently warm the solution to see if the precipitate redissolves. If it does not, or if an HPLC analysis of the supernatant shows a loss of the parent compound and the appearance of new peaks, then degradation is the likely cause.

Troubleshooting Decision Workflow

This diagram outlines a logical workflow for troubleshooting suspected degradation.

G cluster_observations start Suspected Degradation of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid observation What is the primary observation? start->observation new_peak New Peak in HPLC/LC-MS observation->new_peak Analytical appearance_change Change in Physical Appearance (Color, Clumping) observation->appearance_change Visual (Solid) solution_cloudy Solution is Cloudy / Precipitate observation->solution_cloudy Visual (Solution) action1 High probability of chemical degradation. - Compare with retained sample. - Perform Forced Degradation Study (Protocol 2) to identify degradant. new_peak->action1 action2 Possible moisture absorption and/or oxidation. - Re-test purity via HPLC. - Store in desiccator. - Consider using a fresh lot for critical experiments. appearance_change->action2 action3 Check solubility limits. - Gently warm solution. - Filter and re-analyze supernatant via HPLC. solution_cloudy->action3

Caption: Decision tree for troubleshooting suspected degradation.

Part 3: Protocols and Methodologies

These protocols provide standardized procedures for handling, storage, and stability testing.

Protocol 1: Standard Operating Procedure for Storage and Handling

This protocol minimizes the risk of degradation during routine laboratory use.

1. Receiving and Initial Inspection:

  • Upon receipt, visually inspect the container for any damage to the seal.
  • Log the date of receipt and assign an internal lot number.
  • Store immediately under recommended conditions (2-8°C, dry, dark).

2. Aliquoting and Weighing:

  • Equilibrate the container to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.
  • Perform weighing and aliquoting in a low-humidity environment (e.g., a glove box with dry nitrogen) if possible.
  • Promptly and securely reseal the main container, purge with an inert gas like argon or nitrogen if available, and return it to cold storage.

3. Solution Preparation:

  • Use high-purity solvents from reputable suppliers.
  • Prepare solutions fresh for use whenever possible.
  • If a stock solution must be stored, store it at low temperatures (-20°C is common) in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials.
Table 1: Summary of Storage Recommendations
ConditionSolid CompoundIn SolutionRationale
Temperature 2-8°C≤ -20°C (aliquoted)Slows down reaction kinetics and potential degradation pathways.[3]
Atmosphere Tightly sealed, inert gas overlay recommendedTightly sealed vialsPrevents oxidation and reaction with atmospheric moisture.[1][2]
Light Store in the dark or in amber containersUse amber vialsPrevents photolytic degradation.[3]
Incompatibles Store away from strong bases and oxidizersDo not mix with incompatible reagentsAvoids rapid, uncontrolled reactions.[4][6]
Protocol 2: Workflow for a Forced Degradation Study

This study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[8][9][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Sample Preparation:

  • Prepare a stock solution of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C.[11][12]
  • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C.[11]
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature.[8]
  • Thermal Degradation: Store the solid compound in an oven at 80°C. Also, heat a solution of the compound at 80°C.
  • Photolytic Degradation: Expose the solid compound and a solution to direct light that meets ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

3. Time Point Sampling:

  • For each condition, take samples at various time points (e.g., 2, 8, 24, 48 hours).
  • Neutralize the acid and base hydrolysis samples before analysis.

4. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method with a photodiode array (PDA) detector.
  • The goal is to achieve chromatographic separation of the parent peak from all degradation product peaks.
Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions start API Sample (Solid & Solution) acid Acid Hydrolysis (e.g., 1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B Light) start->photo analysis HPLC-PDA Analysis (Compare to unstressed control) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradation Products Validate Stability-Indicating Method analysis->outcome

Caption: Workflow for a forced degradation study.

References

  • SYNTHETIKA. Propionic Acid - 100ml.
  • Apollo Scientific. (S)
  • Perstorp.
  • Santa Cruz Biotechnology.
  • MedCrave online. (2016).
  • Pharmaceutical Technology. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • BioPharm International.
  • PharmaTutor. (2014).
  • Flinn Scientific.
  • European Pharmaceutical Review. A practical guide to forced degradation and stability studies for drug substances.
  • Lab Alley. Learn About Propionic Acid and How to Use it Safely.
  • Phinter. (2025).
  • ResearchGate. (2011).
  • Radboud Repository. (2024).
  • Trends in Analytical Chemistry. (2006).
  • University of Edinburgh.
  • Journal of Chromatography A. (2022).

Sources

Optimization

Technical Support Center: Quantitative Analysis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Welcome to the dedicated technical support resource for the quantitative analysis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the quantitative analysis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you with the scientific understanding to refine your analytical methods, overcome experimental hurdles, and ensure the generation of accurate, reliable, and reproducible data.

This center is structured to address issues logically, from sample preparation to final data analysis, reflecting the typical workflow in a bioanalytical laboratory. We emphasize the "why" behind each recommendation, grounding our advice in established scientific principles and regulatory expectations.

Table of Contents

  • Troubleshooting Guide: Navigating Common Analytical Challenges

    • Sample Preparation Issues

    • Chromatography (HPLC/UHPLC) Problems

    • Mass Spectrometry (MS) Detection Challenges

  • Frequently Asked Questions (FAQs)

    • Method Development & Optimization

    • Method Validation

    • Sample Handling & Stability

  • Core Experimental Protocols

    • Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

    • Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)

    • Protocol 3: Starting UHPLC-MS/MS Method Parameters

  • References

Troubleshooting Guide: Navigating Common Analytical Challenges

This section is formatted as a direct Q&A to address specific problems you may encounter during your analysis.

Sample Preparation Issues

Question: I am experiencing low recovery of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid from plasma samples using Solid-Phase Extraction (SPE). What are the likely causes and how can I improve it?

Answer:

Low recovery in SPE is a common issue that can often be resolved by systematically evaluating each step of the process. 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is an acidic compound, and its extraction will be highly dependent on pH and sorbent interaction.

Probable Causes & Solutions:

  • Inappropriate Sorbent Choice: As a carboxylic acid, the analyte will be ionized at neutral or basic pH. A mixed-mode sorbent that combines reversed-phase (for hydrophobic retention) and anion-exchange (for ionic retention) is often ideal.[1][2][3]

    • Recommendation: Consider a mixed-mode strong anion-exchange (SAX) or weak anion-exchange (WAX) SPE cartridge. Alternatively, a purely polymeric reversed-phase sorbent (like Oasis HLB) can work if the sample pH is properly acidified.[4]

  • Incorrect pH during Sample Loading: For the analyte to retain on a reversed-phase sorbent, it must be in its neutral, non-ionized state. For retention on an anion-exchange sorbent, it must be ionized.

    • Recommendation (Reversed-Phase): Acidify your plasma sample to a pH at least 2 units below the pKa of the carboxylic acid group. This ensures the compound is protonated and more hydrophobic.

    • Recommendation (Anion-Exchange): Adjust the sample pH to be at least 2 units above the pKa to ensure the carboxylic acid is deprotonated (negatively charged) and can bind to the positively charged sorbent.[3]

  • Ineffective Wash Steps: The wash solvent may be too strong, leading to premature elution of the analyte.

    • Recommendation: If using a reversed-phase mechanism, use a wash solvent with a lower organic content than the elution solvent. For mixed-mode SPE, an initial wash with a high-pH aqueous buffer can remove basic and neutral interferences, followed by a weak organic wash to remove non-polar impurities.[5]

  • Suboptimal Elution Solvent: The elution solvent may not be strong enough to desorb the analyte from the sorbent.

    • Recommendation (Reversed-Phase): Ensure your elution solvent has sufficient organic strength (e.g., high percentage of methanol or acetonitrile). Adding a small amount of acid can sometimes help.

    • Recommendation (Anion-Exchange): The elution solvent must disrupt the ionic interaction. This is typically achieved by using a solvent containing a high concentration of a competing acid (like acetic or formic acid) or by adjusting the pH to neutralize the analyte.[1] An elution cocktail of 80:20 methanol:acetic acid is often effective.[1]

Question: My extracted samples show significant matrix effects (ion suppression) in the LC-MS/MS analysis. How can I mitigate this?

Answer:

Matrix effects are a major challenge in LC-MS/MS bioanalysis, caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the target analyte.[6][7][8] Phospholipids are common culprits in plasma samples.

Probable Causes & Solutions:

  • Insufficient Sample Cleanup: The chosen sample preparation method (e.g., protein precipitation) may not be adequately removing interfering components.

    • Recommendation: Switch from protein precipitation to a more selective technique like SPE or Liquid-Liquid Extraction (LLE).[9][10] Mixed-mode SPE is particularly effective at removing a broad range of interferences.[2]

  • Chromatographic Co-elution: The analyte is eluting from the HPLC column at the same time as matrix components.

    • Recommendation:

      • Modify the Gradient: Adjust the mobile phase gradient to better separate the analyte from the matrix interferences. A shallower gradient can increase resolution.

      • Change Column Chemistry: If using a standard C18 column, consider one with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.

      • Improve Retention: Ensure the analyte is sufficiently retained and does not elute in the void volume where many polar matrix components appear. For this acidic compound, using a mobile phase with a low pH (e.g., 0.1% formic acid) will neutralize the carboxyl group and increase its retention on a reversed-phase column.[11]

  • Choice of Ionization Technique: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[8]

    • Recommendation: If your instrumentation allows, test APCI to see if it reduces ion suppression for your analyte.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[7] It co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, leading to an accurate analyte/IS ratio.

    • Recommendation: If available, use a deuterated or ¹³C-labeled version of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid as the internal standard.

Chromatography (HPLC/UHPLC) Problems

Question: I am observing significant peak tailing for my analyte. What is causing this and how can I achieve a more symmetrical peak shape?

Answer:

Peak tailing for an acidic compound like 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid on a reversed-phase column is often due to secondary interactions with the silica stationary phase.

Probable Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica surface of the HPLC column are acidic and can interact ionically with polar functional groups on the analyte, causing tailing.[12]

    • Recommendation:

      • Lower Mobile Phase pH: Add an acidifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to bring the pH to ~2.5-3.5. This suppresses the ionization of the silanol groups, minimizing these secondary interactions.[11][12]

      • Use a Modern, High-Purity Column: Employ a column with high-purity silica and advanced end-capping technology designed to shield these residual silanols.[13]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Recommendation: Reduce the injection volume or dilute the sample.

  • Column Contamination or Degradation: Buildup of contaminants at the column inlet or degradation of the stationary phase can lead to poor peak shape.

    • Recommendation: Use a guard column to protect the analytical column.[14] Try flushing the column with a strong solvent or, if the problem persists, replace the column.

Question: My retention times are shifting between injections. How can I stabilize my method?

Answer:

Retention time drift can invalidate an entire analytical run. The cause is often related to the stability of the HPLC system or the mobile phase.[15]

Probable Causes & Solutions:

  • Inadequate Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection, which is especially critical in gradient elution.

    • Recommendation: Increase the column equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column.[15]

  • Mobile Phase Instability or Inconsistency:

    • Volatilization: One component of the mobile phase (usually the organic solvent) may be evaporating over time, changing its composition. Recommendation: Keep mobile phase bottles capped and prepare fresh mobile phase daily.[15]

    • Buffer Precipitation: If using a buffer, it may precipitate if the organic solvent concentration becomes too high. Recommendation: Ensure your buffer is soluble in the highest organic percentage of your gradient.[14]

  • Fluctuations in Column Temperature: Temperature has a significant effect on retention time.

    • Recommendation: Use a thermostatted column compartment and ensure it is set to a stable temperature, typically slightly above ambient (e.g., 30-40 °C).[15]

  • Pump Malfunction: Inconsistent flow from the HPLC pump will cause retention times to vary.

    • Recommendation: Check for leaks in the system.[14] Purge the pump to remove air bubbles and check the pump seals for wear.[15]

Mass Spectrometry (MS) Detection Challenges

Question: I am struggling to achieve adequate sensitivity for my analyte in negative ion mode ESI-MS/MS. What can I do?

Answer:

While carboxylic acids are expected to ionize well in negative mode to form the [M-H]⁻ ion, several factors can limit sensitivity.[16]

Probable Causes & Solutions:

  • Suboptimal Mobile Phase: The mobile phase additives can significantly impact ionization efficiency.

    • Recommendation: While low pH (formic acid) is good for chromatography, it can suppress negative mode ionization. If sensitivity is a problem, consider a compromise pH or use a post-column infusion of a weak base to raise the pH just before the ESI source. Alternatively, small amounts of ammonium acetate can sometimes act as a proton acceptor and aid in forming the [M-H]⁻ ion.

  • Inefficient Fragmentation: The precursor ion ([M-H]⁻) may not be fragmenting efficiently or is producing low-intensity product ions.

    • Recommendation: Perform a thorough compound optimization by infusing a standard solution of the analyte directly into the mass spectrometer. Systematically optimize the collision energy to find the most stable and intense fragment ions for Multiple Reaction Monitoring (MRM). The loss of CO₂ (44 Da) is a common fragmentation pathway for deprotonated carboxylic acids.[17]

  • Derivatization to Enhance Ionization: If sensitivity remains an issue, chemical derivatization can be employed to introduce a more easily ionizable group.

    • Recommendation: Reagents can be used to target the carboxylic acid group and attach a moiety that is highly efficient in positive mode ESI, such as one containing a quaternary ammonium group.[18] This approach changes the workflow but can provide significant gains in sensitivity.[19][20]

Visualization of Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues in the quantitative analysis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

Troubleshooting_Workflow start Start: Analytical Issue Identified cat_recovery Low Recovery / Matrix Effects start->cat_recovery cat_chrom Poor Peak Shape / Retention Shift start->cat_chrom cat_sens Low MS Sensitivity start->cat_sens sub_spe Optimize SPE: pH, Sorbent, Solvents cat_recovery->sub_spe If using SPE sub_lle Optimize LLE: Solvent, pH cat_recovery->sub_lle If using LLE sub_mp_ph Adjust Mobile Phase pH (Acidify) cat_chrom->sub_mp_ph For Tailing sub_temp Stabilize Column Temperature cat_chrom->sub_temp For RT Shift sub_ms_tune Optimize MS Parameters (CE, etc.) cat_sens->sub_ms_tune sub_chrom_sep Improve Chrom. Sep. from Matrix sub_spe->sub_chrom_sep sub_lle->sub_chrom_sep sub_is Use SIL-IS sub_chrom_sep->sub_is end_node Problem Resolved sub_is->end_node sub_column Check/Change Column sub_mp_ph->sub_column sub_column->end_node sub_equilib Increase Equilibration Time sub_temp->sub_equilib sub_equilib->end_node sub_mp_mod Modify Mobile Phase Additives sub_ms_tune->sub_mp_mod sub_deriv Consider Derivatization sub_mp_mod->sub_deriv sub_deriv->end_node

Caption: A decision tree for troubleshooting analytical issues.

Frequently Asked Questions (FAQs)

Method Development & Optimization

Q1: What is the best starting point for an HPLC/UHPLC column and mobile phase for this compound?

A1: A C18 reversed-phase column is the most common and logical starting point.

  • Column: A high-purity silica C18 column (e.g., 2.1 mm or 3.0 mm i.d., with a particle size of 1.8 µm for UHPLC or 3-5 µm for HPLC) is recommended.

  • Mobile Phase A (Aqueous): Water with 0.1% formic acid. The acid is crucial to neutralize the analyte's carboxylic acid group, which increases retention and improves peak shape.[11]

  • Mobile Phase B (Organic): Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: Start with a generic gradient, for example, 5-95% Mobile Phase B over 5-10 minutes, followed by a wash and re-equilibration step.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for sample preparation from plasma?

A2: The choice depends on your specific needs for throughput, selectivity, and cost.

  • Liquid-Liquid Extraction (LLE): LLE is a robust and cost-effective technique that separates compounds based on their differential solubility.[21][22] For this acidic analyte, you would acidify the plasma sample to neutralize the compound, then extract it into a water-immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). LLE can provide very clean extracts but can be more labor-intensive and use larger solvent volumes.[9]

  • Solid-Phase Extraction (SPE): SPE offers higher selectivity and is more amenable to automation and high-throughput workflows.[9][10] As discussed in the troubleshooting section, a mixed-mode anion-exchange/reversed-phase sorbent can provide excellent cleanup by utilizing both hydrophobic and ionic interactions.[1][3]

  • Recommendation: For initial method development, LLE can be simpler to set up. For routine, high-throughput analysis requiring the best possible cleanup, developing a robust SPE method is often the better long-term investment.

Method Validation

Q3: What are the key parameters I need to assess when validating this quantitative method according to regulatory guidelines (FDA/ICH)?

A3: A full validation for a bioanalytical method should demonstrate that the procedure is suitable for its intended purpose.[23][24] Key parameters as outlined by FDA and ICH guidelines include:

  • Specificity & Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites, impurities, and matrix components.[24]

  • Accuracy: The closeness of the measured value to the true value. Assessed by analyzing quality control (QC) samples at different concentrations and calculating the percent deviation.[24][25]

  • Precision: The degree of agreement among individual test results. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision), measured by the coefficient of variation (%CV).[24][25]

  • Linearity and Range: Demonstrating a proportional relationship between instrument response and analyte concentration over a defined range.[24]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.[24]

  • Stability: Assessing the stability of the analyte in the biological matrix under various conditions (freeze-thaw, short-term bench-top, long-term storage) and the stability of processed samples.[23]

  • Matrix Effect: Evaluating the impact of the biological matrix on the ionization of the analyte.[6][7]

Q4: How do I properly prepare my calibration curve and quality control (QC) samples in a biological matrix?

A4: Calibration standards and QCs must be prepared in the same biological matrix as the unknown samples to accurately reflect the method's performance.[26]

  • Prepare a Stock Solution: Create a high-concentration stock solution of your analyte in an organic solvent (e.g., methanol or DMSO).

  • Spiking Solutions: Prepare a series of intermediate spiking solutions by diluting the stock solution.

  • Spike into Matrix: Spike small, precise volumes of these solutions into blank, analyte-free matrix (e.g., human plasma). The volume of the spiking solution should be minimal (typically <5% of the total matrix volume) to avoid altering the matrix composition.

  • Concentration Levels:

    • Calibration Curve: Prepare 6-8 non-zero standards covering the expected concentration range.

    • QC Samples: Prepare at least three concentration levels: Low QC (within 3x of the LOQ), Medium QC, and High QC (near the upper limit of the range).

Sample Handling & Stability

Q5: What precautions should I take when handling and storing plasma samples containing 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid?

A5: Proper sample handling is critical to ensure the integrity of the analytical results.

  • Collection: Use an appropriate anticoagulant (e.g., EDTA, Heparin) and process the blood to obtain plasma promptly.

  • Storage: Store plasma samples frozen, typically at -20°C or -80°C, to minimize degradation.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can degrade the analyte or affect its binding to plasma proteins.[5] Aliquot samples into smaller volumes for individual experiments if repeated analysis is expected.

  • Stability Testing: As part of method validation, you must perform freeze-thaw stability and long-term storage stability experiments to prove that your handling and storage procedures do not compromise the analyte concentration.

Core Experimental Protocols

These protocols provide a validated starting point for your method development. Optimization will likely be required based on your specific instrumentation and matrix lots.

Protocol 1: Plasma Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is designed for a mixed-mode anion-exchange/reversed-phase SPE cartridge.

  • Sample Pre-treatment: Thaw plasma samples on ice. To 200 µL of plasma, add 20 µL of internal standard (SIL-IS) working solution and vortex. Add 600 µL of 50 mM ammonium acetate buffer (pH 7.0) and vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge sequentially with 1 mL of methanol followed by 1 mL of 50 mM ammonium acetate buffer (pH 7.0).[3] Do not let the sorbent go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Add 1 mL of 50 mM ammonium acetate buffer (pH 7.0) to remove polar impurities.

    • Wash 2: Add 1 mL of 50:50 methanol/water to remove less polar, non-ionically bound impurities.[3]

  • Elution: Elute the analyte with 1 mL of a solution containing 80% methanol, 18% water, and 2% acetic acid.[1] The acid neutralizes the analyte, disrupting the ionic bond to the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex thoroughly and transfer to an autosampler vial for analysis.

Protocol 2: Plasma Sample Preparation using Liquid-Liquid Extraction (LLE)
  • Sample Preparation: To 200 µL of plasma in a polypropylene tube, add 20 µL of internal standard (SIL-IS) working solution and vortex.

  • Acidification: Add 50 µL of 2% formic acid in water to the plasma to acidify it (to pH ~3-4). Vortex briefly.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE). Cap the tube and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at >3000 x g for 10 minutes to separate the aqueous and organic layers.[21]

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, being careful not to aspirate any of the lower aqueous layer.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

Protocol 3: Starting UHPLC-MS/MS Method Parameters

This table outlines recommended starting parameters for a UHPLC-MS/MS system.

Parameter Recommended Condition Rationale
HPLC Column C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)Provides good hydrophobic retention for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase to improve peak shape for the acidic analyte.[11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and stabilizes retention times.[15]
Injection Vol. 5 µLA small volume minimizes potential solvent effects and column overload.
Gradient 5% B (0.5 min), 5-95% B (5 min), 95% B (1.5 min), 95-5% B (0.5 min), 5% B (2.5 min)A standard gradient to elute the compound and wash the column.
Ionization Mode ESI NegativeThe carboxylic acid group readily deprotonates to form [M-H]⁻.[16]
MS/MS Transition To be determined empirically. Precursor: [M-H]⁻. Product: Likely loss of CO₂ (44 Da).Compound-specific optimization is required for maximum sensitivity.
Source Temp. 500 °C (instrument dependent)Optimize for signal intensity.
Gas Flows Instrument-specificOptimize for desolvation and signal stability.

Visualization of an Optimized Analytical Workflow

Analytical_Workflow step1 1. Plasma Sample (with SIL-IS added) step2 2. Sample Pre-treatment (e.g., pH adjustment) step1->step2 step3 3. Selective Extraction (SPE or LLE) step2->step3 step4 4. Evaporation to Dryness step3->step4 step5 5. Reconstitution in Mobile Phase step4->step5 step6 6. UHPLC Separation (C18, Gradient Elution) step5->step6 step7 7. MS/MS Detection (ESI Negative, MRM) step6->step7 step8 8. Data Processing (Integration & Quantification) step7->step8

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Preclinical Evaluation of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid: A Comparative Analysis with Established Propionic Acid Derivatives

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound, 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, a member of the arylpropionic acid class of nonsteroidal anti-inflammator...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the preclinical evaluation of the novel compound, 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, a member of the arylpropionic acid class of nonsteroidal anti-inflammatory drugs (NSAIDs). Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a systematic approach to characterizing its potential as a therapeutic agent. We will draw comparisons with well-established propionic acid derivatives, namely ibuprofen and naproxen, to provide a contextual benchmark for its performance.

The guide will delve into the synthesis of the target compound, hypothesize its physicochemical and biological properties based on structure-activity relationships, and provide detailed experimental protocols for a head-to-head comparison of its efficacy, pharmacokinetics, and safety profile against standard-of-care NSAIDs.

Introduction: The Quest for Superior Propionic Acid Derivatives

Arylpropionic acids, commonly known as "profens," are a cornerstone in the management of pain and inflammation.[1] Their mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[2] While drugs like ibuprofen and naproxen have been highly successful, the search for new chemical entities with improved efficacy, selectivity, and safety profiles remains a critical endeavor in medicinal chemistry. The introduction of fluorine and methyl groups to the phenylpropionic acid scaffold can significantly influence a molecule's metabolic stability, potency, and selectivity, making 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid a compound of considerable interest.[3][4]

Synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

A plausible and efficient method for the synthesis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is the malonic ester synthesis.[5][6][7][8] This versatile method allows for the formation of a carboxylic acid from an alkyl halide. The proposed synthetic route is outlined below.

Experimental Protocol: Malonic Ester Synthesis

Step 1: Alkylation of Diethyl Malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After stirring for 30 minutes, add 1-(chloromethyl)-4-fluoro-3,5-dimethylbenzene (the required alkyl halide) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl 2-(4-fluoro-3,5-dimethylbenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from Step 1, add a solution of sodium hydroxide in a mixture of water and ethanol.

  • Heat the mixture to reflux for 2-3 hours to facilitate the hydrolysis of the ester groups.

  • After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2.

  • Heat the acidified mixture to reflux for an additional 2-4 hours to effect decarboxylation.

  • Cool the mixture to room temperature, which should result in the precipitation of the crude 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

  • Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Sources

Comparative

A Comparative Guide to Validating the Mechanism of Action of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from discovery to clinical application. This guide provides an in-depth, objective comparison of cutting-edge methodologies to validate the MoA of a hypothetical compound, 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. By moving beyond a simple listing of protocols, we delve into the causality behind experimental choices, ensuring a robust and self-validating approach to target identification and pathway analysis.

While specific biological activity for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is not yet publicly documented, its structural similarity to other propionic acid derivatives suggests potential roles in various biological processes, including antimicrobial or anti-inflammatory pathways.[1][2][3] This guide will, therefore, present a strategic framework for a comprehensive MoA validation campaign, applicable to this and other novel chemical entities.

We will explore and compare three powerful techniques: the Cellular Thermal Shift Assay (CETSA) for direct target engagement, Kinobeads-based chemical proteomics for unbiased target identification, and Transcriptomics for global cellular response profiling.

Section 1: Direct Target Engagement – The Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: The fundamental principle of drug action is direct physical interaction with a cellular target.[4] Before investigating downstream effects, it is paramount to confirm that the compound physically binds to its intended target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement in intact cells and tissues.[5][6][7] It is based on the principle that ligand binding stabilizes a protein, resulting in an increased melting temperature.[8]

Trustworthiness: A key advantage of CETSA is that it does not require any modification of the compound, thus preserving its native biological activity.[9] This label-free approach provides high-confidence evidence of a direct drug-target interaction within the complex cellular milieu.[10]

Comparative Analysis: CETSA vs. Traditional Assays
FeatureCellular Thermal Shift Assay (CETSA)Traditional In Vitro Binding Assays (e.g., ELISA, SPR)
Assay Environment Intact cells, cell lysates, or tissue samples.[5]Purified recombinant proteins.
Compound Modification Not required.Often requires labeling or immobilization.
Physiological Relevance High; accounts for cellular factors like pH, salt, and co-factors.Low; lacks the complexity of the cellular environment.
Information Gained Direct evidence of target engagement in a native context.Binding affinity (KD) and kinetics.
Throughput Moderate to high, adaptable to microplate formats.[6]High.
Experimental Protocol: Isothermal Dose-Response CETSA

This protocol outlines the steps to determine the concentration-dependent engagement of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid with a putative target protein.

  • Cell Culture and Treatment: Culture the selected cell line to 80-90% confluency. Treat cells with a range of concentrations of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid or vehicle control (DMSO) for a predetermined time.

  • Heating Step: Heat the cell suspensions at a specific temperature (the Tagg of the target protein, determined from a prior thermal profiling experiment) for 3 minutes, followed by immediate cooling.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or detergents to release soluble proteins.

  • Separation of Aggregates: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction and quantify the amount of the target protein using Western blotting or mass spectrometry.[10]

  • Data Analysis: Plot the amount of soluble target protein against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 of target engagement.

Visualizing the CETSA Workflow

CETSA_Workflow cluster_cell_culture Cell Preparation cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Quantification cluster_result Result Cells Cultured Cells Treatment Treat with Compound (Varying Concentrations) Cells->Treatment Heating Heat at Tagg Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Soluble Proteins Centrifugation->Soluble Supernatant Aggregated Aggregated Proteins (Pellet) WesternBlot Western Blot / MS Soluble->WesternBlot DoseResponse Dose-Response Curve WesternBlot->DoseResponse

Caption: Isothermal Dose-Response CETSA Workflow.

Section 2: Unbiased Target Identification with Kinobeads

Expertise & Experience: In early-stage drug discovery, the molecular target of a hit compound from a phenotypic screen is often unknown.[11] Chemical proteomics approaches, such as the use of Kinobeads, are invaluable for unbiasedly identifying the cellular targets of a small molecule.[12] Kinobeads are an affinity matrix composed of immobilized, broad-spectrum kinase inhibitors that can capture a large portion of the cellular kinome.[13][14]

Trustworthiness: By performing a competition binding experiment, where the compound of interest competes with the Kinobeads for binding to kinases in a cell lysate, one can identify the specific kinases that interact with the compound.[15] This method provides direct physical evidence of interaction and can reveal both intended targets and potential off-targets.[16]

Comparative Analysis: Kinobeads vs. Other Proteomic Approaches
FeatureKinobeads (Chemical Proteomics)Affinity Chromatography-Mass Spectrometry (AC-MS)
Compound Modification Not required for the compound of interest.Requires immobilization of the compound of interest.
Bias Biased towards ATP-binding proteins (kinases).Unbiased, but prone to identifying non-specific binders.
Information Gained Identification of kinase targets and selectivity profile.[12]Identification of any protein that binds to the immobilized compound.
Throughput High; amenable to multiplexing and automation.Lower; requires optimization for each compound.
Experimental Protocol: Kinobeads Competition Binding Assay
  • Lysate Preparation: Prepare a native cell lysate from the cell line of interest, ensuring protein integrity.

  • Compound Incubation: Incubate the cell lysate with increasing concentrations of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

  • Kinobeads Pulldown: Add the Kinobeads affinity matrix to the lysate and incubate to allow for the capture of kinases not bound by the test compound.

  • Washing and Elution: Wash the beads to remove non-specifically bound proteins and then elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the abundance of each identified kinase at different compound concentrations. A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that the compound is binding to that kinase.[13]

Visualizing the Kinobeads Workflow

Kinobeads_Workflow Lysate Cell Lysate Compound Add 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (Varying Concentrations) Lysate->Compound Incubate1 Incubate Compound->Incubate1 Kinobeads Add Kinobeads Incubate2 Incubate Kinobeads->Incubate2 Incubate1->Kinobeads Wash Wash Beads Incubate2->Wash Elute Elute Bound Kinases Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS DataAnalysis Data Analysis (Dose-Response Curves) LCMS->DataAnalysis

Caption: Kinobeads Competition Binding Workflow.

Section 3: Global Cellular Response Profiling via Transcriptomics

Expertise & Experience: Understanding how a compound alters cellular signaling and gene expression provides a global view of its mechanism of action.[17] Transcriptomics, particularly RNA sequencing (RNA-Seq), allows for the comprehensive analysis of the entire transcriptome, revealing which genes and pathways are modulated by the compound.[18] This can help to formulate and test hypotheses about the drug's MoA.[19]

Trustworthiness: Transcriptome profiling is a powerful hypothesis-generating tool that can reveal unexpected biological activities of a compound.[9] By comparing the gene expression signature of a novel compound to those of well-characterized drugs, it is possible to infer its MoA through a "connectivity mapping" approach.[20]

Comparative Analysis: Transcriptomics vs. Targeted Gene Expression Analysis
FeatureTranscriptomics (RNA-Seq)Targeted Gene Expression (e.g., qPCR)
Scope Unbiased, genome-wide analysis of gene expression.Biased, analysis of a pre-selected set of genes.
Discovery Potential High; can identify novel pathways and targets.Low; limited to known genes of interest.
Information Gained Comprehensive view of cellular response, pathway analysis.Confirmation of changes in specific gene expression levels.
Cost Higher per sample.Lower per sample.
Experimental Protocol: RNA-Seq for MoA Validation
  • Cell Treatment: Treat cells with 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid at a relevant concentration and time point, alongside a vehicle control.

  • RNA Extraction: Isolate high-quality total RNA from the treated and control cells.

  • Library Preparation: Prepare sequencing libraries from the extracted RNA, which typically involves mRNA purification, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis:

    • Quality Control: Assess the quality of the sequencing reads.

    • Read Alignment: Align the reads to a reference genome.

    • Differential Gene Expression Analysis: Identify genes that are significantly upregulated or downregulated in the treated cells compared to the control.

    • Pathway and Gene Set Enrichment Analysis: Use bioinformatics tools to identify the biological pathways and processes that are enriched among the differentially expressed genes.

Visualizing the Transcriptomics Workflow

Transcriptomics_Workflow CellTreatment Cell Treatment with Compound RNAExtraction RNA Extraction CellTreatment->RNAExtraction LibraryPrep RNA-Seq Library Preparation RNAExtraction->LibraryPrep Sequencing Next-Generation Sequencing LibraryPrep->Sequencing DataAnalysis Bioinformatics Analysis Sequencing->DataAnalysis DGE Differential Gene Expression DataAnalysis->DGE PathwayAnalysis Pathway Enrichment Analysis DataAnalysis->PathwayAnalysis

Caption: Transcriptomics (RNA-Seq) Workflow.

Conclusion: A Multi-Faceted Approach to MoA Validation

The validation of a small molecule's mechanism of action is not a linear process but rather an iterative cycle of hypothesis generation and testing. No single method provides a complete picture. A robust validation strategy for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid would integrate the strengths of these complementary approaches.

A logical progression would be to first use an unbiased method like Kinobeads or another chemical proteomics approach to identify potential targets. Subsequently, CETSA can be employed to validate the direct engagement of the compound with the identified targets in a cellular context. Finally, transcriptomics can provide a global view of the cellular response, helping to connect the direct target engagement to the observed phenotype and to uncover downstream signaling pathways. This integrated, multi-pronged approach provides the highest level of confidence in the elucidated mechanism of action, a critical milestone in the development of any novel therapeutic agent.

References

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  • Arkin, M. R., et al. (2014). Biophysical methods for identifying and characterizing small-molecule modulators of protein-protein interactions. Current Opinion in Chemical Biology, 20, 29-37. [Link]

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  • Duncan, J. S., et al. (2012). Dynamic reprogramming of the kinome in response to targeted MEK inhibition in triple-negative breast cancer. Cell, 149(2), 307-321. [Link]

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  • 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. (2018). RSC Publishing. [Link]

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  • The gut microbial metabolite, 3,4-dihydroxyphenylpropionic acid, alleviates hepatic ischemia/reperfusion injury via mitigation of macrophage pro-inflammatory activity in mice. (2022). Acta Pharmaceutica Sinica B, 12(1), 182-196. [Link]

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  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics, 13(2), 193. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). Antibiotics, 13(2), 193. [Link]

  • Wang, Y., et al. (2014). Propionic acid and its esterified derivative suppress the growth of methicillin-resistant Staphylococcus aureus USA300. Beneficial Microbes, 5(2), 161-168. [Link]

  • Katori, T., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(22), 8085-8090. [Link]

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Validation

A Senior Application Scientist's Guide to the Structural Confirmation of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel compounds such as 3-(4-Fluoro-3,5-dimethylpheny...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. For novel compounds such as 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, a derivative with potential applications stemming from its specific stereochemistry and intermolecular interactions, confirming the precise atomic arrangement is the bedrock upon which all further research is built. This guide provides an in-depth comparison of analytical techniques, focusing on single-crystal X-ray diffraction (SCXRD) as the definitive method for structural elucidation.

We will explore the causality behind the experimental choices in a crystallographic workflow, compare its outputs with complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), and provide the technical protocols necessary for researchers to validate their own findings.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

While techniques like NMR provide invaluable information about molecular connectivity and MS confirms elemental composition and mass, only SCXRD can provide a direct, high-resolution map of atomic positions in 3D space.[1][2][3] This technique operates on the principle that a highly ordered crystal lattice will diffract a beam of X-rays in a predictable pattern based on the arrangement of electron density within the crystal.[4][5] By analyzing the angles and intensities of these diffracted beams, we can reconstruct a precise electron density map and, from it, build an atomic model of the molecule.[1][6]

The resulting structural data, including precise bond lengths, bond angles, and torsional angles, is unparalleled in its detail and is considered the ultimate proof of a molecule's structure.[3][4]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey to an unambiguous crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which in turn validates the final model. The workflow described below represents a self-validating system, where the quality of the output from one stage determines the feasibility of the next.

The most challenging step in SCXRD is often obtaining a single, high-quality crystal suitable for diffraction.[7][8] The goal is to grow a crystal that is well-formed, free of defects, and typically between 0.1 to 0.3 mm in its dimensions.[2][9] For a small organic molecule like 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, several methods can be employed.

Protocol: Slow Evaporation (Recommended Starting Point)

  • Rationale: This is the simplest and often most effective method for small organic molecules.[10] It relies on gradually increasing the concentration of the solute to the point of supersaturation, promoting slow and orderly crystal growth.

  • Procedure:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., a mixture of dichloromethane and cyclohexane). The choice of solvent is critical; the compound should be moderately soluble.[9]

    • Filter the solution into a clean, small vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[9]

    • Cover the vial with a cap that has a small puncture or is loosely sealed. This allows the solvent to evaporate slowly over several days.

    • Place the vial in a vibration-free environment, such as a dedicated crystallization dish or a quiet corner of a fume hood.[9][11]

    • Monitor for crystal growth over several days to weeks. Patience is key; rapid growth often leads to poor-quality crystals.[9]

  • Alternative Methods: If slow evaporation fails, techniques like vapor diffusion, solvent layering, or controlled cooling can be attempted.[8][11]

Once a suitable crystal is obtained, it is mounted on a goniometer head and placed within the X-ray diffractometer.[4] The crystal is cryo-cooled, typically in a stream of liquid nitrogen, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.[12]

  • Process:

    • The crystal is exposed to a monochromatic X-ray beam.[4]

    • As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[1][5] This creates a series of diffraction images.

    • A full sphere of data is collected to ensure all unique reflections are measured, which is crucial for accurate structure determination.[4]

The collected diffraction data is processed using specialized software (e.g., SHELXL, Olex2).[1]

  • Data Processing: The software first determines the unit cell dimensions and the crystal's symmetry (space group) from the pattern of the diffraction spots.[2]

  • Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.

  • Model Building & Refinement: An atomic model is fitted to the electron density map. This model is then refined using a least-squares method, where the calculated diffraction pattern from the model is compared to the experimental data. The process is iterated until the model best fits the data, a convergence indicated by a low R-factor (residual factor).

The Output: The Crystallographic Information File (CIF)

The final, validated crystal structure is stored in a standardized format called a Crystallographic Information File (CIF).[13][14] This plain-text file, adopted by the International Union of Crystallography (IUCr), contains all essential information about the structure and the experiment used to determine it.[15][16]

A CIF includes:

  • Unit cell parameters (a, b, c, α, β, γ).[17]

  • The space group.

  • Atomic coordinates (x, y, z) for every atom.[17]

  • Bond lengths, angles, and other geometric parameters.

  • Experimental details like temperature and X-ray wavelength.[17]

  • Data quality indicators, such as the R-factor.[17]

Comparative Analysis: A Multi-Technique Approach

While SCXRD provides the definitive structure, it is best utilized in conjunction with other analytical techniques. Each method offers a unique piece of the puzzle, and their combined data provides a comprehensive and robust characterization of the compound.

// Edges Compound -> Crystallization [label="Purity > 95%"]; Crystallization -> XRD [label="High-Quality Single Crystal"]; XRD -> DataCollection; DataCollection -> StructureSolution; StructureSolution -> CIF [label="Low R-factor"];

Compound -> NMR [style=dashed, label="Connectivity & Functional Groups"]; Compound -> MS [style=dashed, label="Molecular Formula & Mass"];

{NMR, MS} -> Confirmation [style=dashed, label="Corroborating Evidence"]; CIF -> Confirmation [label="Definitive Proof"]; }

Caption: Workflow for the structural confirmation of a novel compound.

FeatureSingle-Crystal X-ray Crystallography (SCXRD)NMR Spectroscopy (¹H, ¹³C, etc.)High-Resolution Mass Spectrometry (HRMS)
Information Provided Precise 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing.[1][4]Atomic connectivity, chemical environment, functional groups, solution-state conformation.[18]Exact molecular weight, elemental composition, and molecular formula.
Sample Phase Solid (single crystal).[8]Liquid (solution).[18]Gas (ionized).
Key Advantage Unambiguous and direct determination of the complete 3D molecular structure.[3]Provides structural information in the solution state, which can be more biologically relevant.Extremely high sensitivity and accuracy for determining the molecular formula.
Key Limitation Requires a high-quality single crystal, which can be difficult or impossible to grow.[7][19]Provides indirect structural information (connectivity, not a direct 3D image). Structure is an average of solution conformations.[20]Provides no information on atomic connectivity or stereochemistry.
Destructive? No, the crystal can typically be recovered.[3][4]No, the sample can be fully recovered.Yes, the sample is consumed.

Conclusion

For the definitive structural confirmation of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, single-crystal X-ray diffraction stands as the unequivocal gold standard. Its ability to provide a direct visualization of the atomic arrangement offers a level of certainty that is unattainable with other methods. However, a truly robust characterization relies on a synergistic approach. The connectivity data from NMR and the precise molecular formula from HRMS provide essential, complementary evidence that validates the crystallographic model. By integrating these techniques, researchers can present a comprehensive and irrefutable structural assignment, paving the way for confident further development and application of the molecule.

References

  • Vertex AI Search. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Carleton College. Single-crystal X-ray Diffraction. SERC.
  • PubMed Central. CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. National Institutes of Health.
  • ResearchGate. (PDF) The Crystallographic Information File (CIF).
  • Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.
  • Michigan State University. X-Ray Crystallography Laboratory Department of Chemistry.
  • Wikipedia. Crystallographic Information File.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • Macromolecular Structure Determination: Comparison of Crystallography and NMR.
  • International Union of Crystallography. (IUCr) Crystallographic Information Framework.
  • Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • YouTube. What is Single Crystal X-ray Diffraction?
  • ResearchGate. How to analyze single crystal X-ray Diffraction data to get X-ray rocking curve?
  • University of Pennsylvania. XRD Basics. UPenn Physics.
  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • CCDC. Short Guide to CIFs.
  • Comparison of NMR and X-ray crystallography.
  • Guide for crystallization.
  • Creative BioMart. X-ray Crystallography.
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  • Brunger, A.T. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
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Comparative

The Isomeric Advantage: A Comparative Analysis of the Biological Activity of Fluorinated Compounds

Introduction: The Strategic Role of Fluorine in Drug Discovery In the landscape of modern medicinal chemistry, the introduction of fluorine into a molecular scaffold is a powerful and widely employed strategy to enhance...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Drug Discovery

In the landscape of modern medicinal chemistry, the introduction of fluorine into a molecular scaffold is a powerful and widely employed strategy to enhance the therapeutic potential of drug candidates. Due to its unique physicochemical properties—high electronegativity, small van der Waals radius, and the remarkable strength of the carbon-fluorine bond—fluorine can profoundly influence a molecule's biological activity.[1] This guide provides a comparative analysis of fluorinated isomers, offering insights into how the strategic placement of this versatile element can modulate metabolic stability, binding affinity, and overall pharmacological effect. We will delve into the causality behind experimental choices and provide detailed protocols to empower researchers in their own discovery endeavors.

The decision to incorporate fluorine is often driven by the need to address specific challenges in the drug development pipeline, such as poor metabolic stability or suboptimal binding to a biological target.[2] By replacing a hydrogen atom with fluorine at a metabolically labile position, chemists can effectively block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[3] Furthermore, the introduction of fluorine can alter the electronic properties and conformation of a molecule, leading to enhanced binding interactions with its target protein.[4] However, the effects of fluorination are highly dependent on the specific isomeric position of the fluorine atom, a concept we will explore in detail throughout this guide.

The Isomeric Effect: How Fluorine's Position Dictates Biological Activity

The seemingly subtle change of moving a fluorine atom to a different position on a molecule can lead to dramatic differences in biological activity, a phenomenon known as an "activity cliff".[5] A study on aminergic G protein-coupled receptor (GPCR) ligands revealed that altering the fluorine's position could result in a staggering 1300-fold change in potency.[5] This underscores the critical importance of a deep understanding of structure-activity relationships (SAR) when designing fluorinated drug candidates.

The underlying reasons for these isomeric effects are multifaceted. The position of the fluorine atom can influence:

  • Intramolecular Interactions: An ortho-fluorine, for instance, might form an intramolecular hydrogen bond, stabilizing a specific conformation that is more favorable for receptor binding.

  • Receptor Interactions: A strategically placed fluorine can engage in favorable interactions within the receptor's binding pocket, such as dipole-dipole or orthogonal multipolar interactions with backbone amides.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups, affecting their ionization state and, consequently, their interaction with the target.[6]

The following workflow illustrates the logical progression from initial compound design to the evaluation of fluorinated isomers.

G cluster_0 Lead Compound Optimization cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Lead Compound Lead Compound Identify Metabolic Hotspots Identify Metabolic Hotspots Lead Compound->Identify Metabolic Hotspots Hypothesize Fluorination Sites Hypothesize Fluorination Sites Identify Metabolic Hotspots->Hypothesize Fluorination Sites Synthesis of Isomers Synthesis of Isomers Hypothesize Fluorination Sites->Synthesis of Isomers Metabolic Stability Assay Metabolic Stability Assay Synthesis of Isomers->Metabolic Stability Assay Binding Affinity Assay Binding Affinity Assay Synthesis of Isomers->Binding Affinity Assay Cell-Based Potency Assay Cell-Based Potency Assay Synthesis of Isomers->Cell-Based Potency Assay Comparative Data Analysis Comparative Data Analysis Metabolic Stability Assay->Comparative Data Analysis Binding Affinity Assay->Comparative Data Analysis Cell-Based Potency Assay->Comparative Data Analysis SAR Elucidation SAR Elucidation Comparative Data Analysis->SAR Elucidation Next-Generation Design Next-Generation Design SAR Elucidation->Next-Generation Design G cluster_0 Assay Setup cluster_1 Metabolic Reaction cluster_2 Analysis Prepare Reagents Prepare Reagents Combine Microsomes & Compound Combine Microsomes & Compound Prepare Reagents->Combine Microsomes & Compound Pre-incubate at 37°C Pre-incubate at 37°C Combine Microsomes & Compound->Pre-incubate at 37°C Initiate with NADPH Initiate with NADPH Pre-incubate at 37°C->Initiate with NADPH Incubate at 37°C Incubate at 37°C Initiate with NADPH->Incubate at 37°C Time-point Quenching Time-point Quenching Incubate at 37°C->Time-point Quenching Protein Precipitation Protein Precipitation Time-point Quenching->Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Protein Precipitation->LC-MS/MS Analysis Calculate t½ Calculate t½ LC-MS/MS Analysis->Calculate t½

Figure 2: Workflow for the in vitro metabolic stability assay.
Receptor Binding Affinity Assay

This assay quantifies the affinity of a compound for its target receptor. [1][7]A competitive binding format is commonly used.

Principle: The ability of an unlabeled test compound to displace a radiolabeled or fluorescently labeled ligand with known affinity for the receptor is measured.

Protocol:

  • Preparation of Reagents:

    • Assay Buffer (e.g., Tris-HCl with appropriate salts and additives).

    • Membrane Preparation containing the receptor of interest.

    • Labeled Ligand (radiolabeled or fluorescent).

    • Unlabeled Test Compounds and a known reference compound for determining non-specific binding.

  • Incubation:

    • In a 96-well filter plate, combine the membrane preparation, labeled ligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound ligand.

  • Detection:

    • For radiolabeled ligands, add scintillation cocktail to the wells and count the radioactivity using a scintillation counter.

    • For fluorescently labeled ligands, measure the fluorescence using a plate reader.

  • Data Analysis:

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the labeled ligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant. [8]

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays are fundamental for determining the cytotoxic or cytostatic effects of a compound on cultured cells. [9][10][11] Principle (MTT Assay): Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [9][10][12]The amount of formazan is proportional to the number of viable cells.

Principle (CellTiter-Glo® Assay): This luminescent assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. [9][11] Protocol (MTT Assay): [9][10][12]

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability (relative to untreated controls) versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

Conclusion: The Rational Design of Fluorinated Therapeutics

The strategic incorporation of fluorine is a cornerstone of modern drug design. As this guide has demonstrated, the isomeric position of fluorine is a critical determinant of a compound's biological activity, with the potential to dramatically enhance metabolic stability, binding affinity, and cellular potency. A thorough understanding of the principles outlined herein, coupled with the rigorous application of the provided experimental protocols, will empower researchers to harness the full potential of fluorination in the development of next-generation therapeutics. The ability to rationally design and evaluate fluorinated isomers is an invaluable skill for any scientist working at the forefront of drug discovery.

References

  • National Center for Biotechnology Information. "Cell Viability Assays." Assay Guidance Manual. Available at: [Link]

  • National Center for Biotechnology Information. "Receptor Binding Assays for HTS and Drug Discovery." Assay Guidance Manual. Available at: [Link]

  • Scribd. "Celltiter Glo Luminescent Cell Viability Assay Protocol." Available at: [Link]

  • protocols.io. "Microsomal stability assay for human and mouse liver microsomes." Available at: [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

Abstract The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to drug development and quality control. This guide provides an in-depth comparison and cross-validati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is fundamental to drug development and quality control. This guide provides an in-depth comparison and cross-validation of two primary analytical methods for the determination of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID). By detailing the methodologies, presenting comparative validation data, and explaining the scientific rationale behind experimental choices, this document serves as a practical resource for researchers, analytical chemists, and quality assurance professionals. The protocols and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) guidelines to ensure scientific integrity and trustworthiness.[1][2]

The Imperative of Method Validation and Cross-Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2] Regulatory bodies like the FDA require robust validation data to ensure the identity, strength, quality, and purity of drug substances and products.[3] The core validation characteristics, as outlined in the ICH Q2(R1) guideline, include accuracy, precision, specificity, detection limit, quantitation limit, linearity, range, and robustness.[4]

Cross-validation becomes critical when two or more analytical methods are used to generate data within the same study or across different laboratories.[5] It serves to demonstrate that the methods provide equivalent results, ensuring data integrity and consistency, which is particularly important during method transfer or when upgrading analytical technology.

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle & Rationale

RP-HPLC is a premier technique for analyzing non-volatile and thermally sensitive compounds like 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. The separation mechanism relies on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The aromatic ring in the analyte acts as a strong chromophore, making it ideal for UV detection.[6][7]

Causality of Experimental Choices:

  • Stationary Phase: A C18 column is selected for its hydrophobicity, which provides excellent retention for the nonpolar aromatic portion of the analyte.

  • Mobile Phase: A mixture of acetonitrile and water is used. Acetonitrile serves as the organic modifier to elute the analyte. Critically, 0.1% phosphoric acid is added to the aqueous phase to suppress the ionization of the analyte's carboxylic acid group (pKa ~4.8). By maintaining a mobile phase pH below 3, the analyte remains in its neutral, protonated form, ensuring consistent retention, sharp peak symmetry, and reproducible results.[8]

  • Detection: UV detection at 220 nm is chosen as it corresponds to a high absorbance region for the phenyl group, providing excellent sensitivity.

Experimental Workflow: RP-HPLC-UV

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard/ Sample B Dissolve in Mobile Phase A->B C Volumetric Dilution to Final Concentration B->C D Filter through 0.45 µm Syringe Filter C->D E Equilibrate HPLC System D->E F Inject 10 µL into HPLC E->F G Isocratic Elution (C18 Column) F->G H Detect at 220 nm G->H I Integrate Peak Area H->I J Quantify using Calibration Curve I->J

Caption: Workflow for the analysis of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid by RP-HPLC-UV.

Detailed Protocol: RP-HPLC-UV
  • Preparation of Mobile Phase (Acetonitrile: 0.1% Phosphoric Acid in Water, 60:40 v/v):

    • Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.

    • Measure 600 mL of HPLC-grade acetonitrile and 400 mL of the 0.1% phosphoric acid solution.

    • Combine, mix thoroughly, and degas by sonicating for 15 minutes.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 100 mg of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid reference standard.

    • Transfer to a 100 mL volumetric flask, dissolve in the mobile phase, and dilute to the mark.

  • Working Standard Solutions (10-200 µg/mL):

    • Perform serial dilutions of the stock solution with the mobile phase to prepare calibration standards at concentrations of 10, 25, 50, 100, 150, and 200 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample material expected to contain approximately 10 mg of the analyte.

    • Transfer to a 100 mL volumetric flask, dissolve in mobile phase, sonicate for 5 minutes if necessary, and dilute to the mark. This yields a target concentration of 100 µg/mL.

    • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C.

    • Detection: UV-Vis Detector at 220 nm.

    • Run Time: 10 minutes.

  • Analysis:

    • Equilibrate the system until a stable baseline is achieved.

    • Inject the standard solutions to generate the calibration curve, followed by the sample solutions.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle & Rationale

GC is a powerful technique for separating and analyzing volatile compounds.[9] While carboxylic acids can be analyzed directly, their polarity can lead to poor peak shape (tailing). To ensure robust analysis, the method involves two key steps: acidification and liquid-liquid extraction (LLE).

Causality of Experimental Choices:

  • Acidification & Extraction: The sample is first acidified to ensure the analyte is in its non-ionized molecular form, which is crucial for efficient extraction into an organic solvent.[10] Dichloromethane is chosen as the extraction solvent due to its volatility and ability to effectively solvate the analyte. This LLE step also serves as a sample clean-up, separating the analyte from non-volatile matrix components.

  • Stationary Phase: A mid-polarity capillary column (e.g., HP-INNOWAX) is selected. The polyethylene glycol stationary phase provides good resolution for polar compounds like carboxylic acids, minimizing peak tailing.[11]

  • Detection: A Flame Ionization Detector (FID) is used. The FID is highly sensitive to organic compounds containing carbon-hydrogen bonds and provides a robust, linear response over a wide concentration range, making it ideal for quantification.[10]

Experimental Workflow: GC-FID

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard/ Sample B Dissolve in Aqueous Solution A->B C Acidify with HCl (pH < 2) B->C D Liquid-Liquid Extraction with Dichloromethane C->D E Collect & Dry Organic Layer (Na₂SO₄) D->E F Inject 1 µL into GC E->F G Vaporization in Heated Inlet F->G H Separation on WAX Column G->H I Detection by FID H->I J Integrate Peak Area I->J K Quantify using Calibration Curve J->K

Caption: Logical flow for the cross-validation of the HPLC and GC analytical methods.

Table 4: Cross-Validation Results

Sample ID Result by RP-HPLC-UV (µg/mL) Result by GC-FID (µg/mL) % Difference
Batch-001 99.8 98.5 1.32%
Batch-002 101.2 102.5 -1.27%
Batch-003 98.9 100.1 -1.20%
Batch-004 100.5 97.9 2.64%

| Batch-005 | 102.1 | 101.5 | 0.59% |

Discussion of Results

The cross-validation data demonstrates excellent agreement between the RP-HPLC-UV and GC-FID methods. The percentage difference for all five batches is well within the typical acceptance criterion of ≤ 5.0%, confirming that both methods are suitable for the quantification of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid and can be used interchangeably.

Method Selection Insights:

  • RP-HPLC-UV is the superior choice when high sensitivity is required, such as for impurity profiling or low-dose formulations. Its sample preparation is simpler and avoids the use of chlorinated solvents.

  • GC-FID offers a robust alternative. While it requires a more involved sample preparation (LLE), it provides excellent specificity as non-volatile components are inherently excluded. The run time can also be faster depending on the temperature program.

Conclusion

This guide has successfully detailed and compared two fully validated analytical methods for the quantification of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid. Both the RP-HPLC-UV and GC-FID methods were proven to be accurate, precise, and specific. The successful cross-validation confirms their equivalency, providing drug development professionals with two reliable, interchangeable analytical tools. The choice between the methods can be made based on specific application needs, such as required sensitivity, sample matrix complexity, and available instrumentation.

References

  • European Medicines Agency. (2013). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ACS Publications. (1999). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Taylor & Francis Online. (2012). Development of Spectrophotometric Methods for the Analysis of Functional Groups in Oxidized Organic Aerosol. Aerosol Science and Technology. [Link]

  • International Food Research Journal. (2012). Determination of propionates and propionic acid in bakery products using gas chromatography. [Link]

  • PubMed. (1983). Gas Chromatographic Determination of Propionic Acid and Sodium and Calcium Propionate in Bread and Cake. Journal of Food Protection. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • ResearchGate. (2018). Determination of propionic acid and its salts in food by gas chromatography. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures March 2024. [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods. [Link]

  • MDPI. (2021). Spectroscopic and Spectrometric Applications for the Identification of Bioactive Compounds from Vegetal Extracts. Applied Sciences. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Eurofins. (2021). Analytical Method Summaries. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (2012). Stereochemical Characterization of Fluorinated 2-Arylpropionic Acids by Enantioselective HPLC Analysis and ECD Detection. [Link]

  • National Institutes of Health (NIH). (2009). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. [Link]

  • ResearchGate. (2015). Does anyone know the HPLC conditions to quantify propionic acid? [Link]

  • SIELC Technologies. Propionic acid HPLC Separation. [Link]

Sources

Comparative

Performance Benchmark: 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid in Fatty Acid-Binding Protein 4 (FABP4) Inhibition Assays

A Comparative Guide for Researchers in Metabolic and Inflammatory Disease Drug Discovery This guide provides a comprehensive performance benchmark of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid as a potential inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Metabolic and Inflammatory Disease Drug Discovery

This guide provides a comprehensive performance benchmark of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid as a potential inhibitor of Fatty Acid-Binding Protein 4 (FABP4), a key therapeutic target in metabolic and inflammatory diseases.[1][2][3] The performance of this compound is compared against established FABP4 inhibitors, BMS309403 and HTS-01037, to offer a clear perspective on its potential efficacy and selectivity. This document is intended for researchers, scientists, and professionals in drug development seeking to identify and characterize novel modulators of FABP4.

Introduction: The Significance of FABP4 Inhibition

Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (A-FABP) or aP2, is a lipid chaperone predominantly expressed in adipocytes and macrophages.[3] It plays a crucial role in the intracellular transport of fatty acids and the regulation of lipid metabolism and inflammatory responses.[1][2] Elevated levels of FABP4 are strongly associated with metabolic disorders such as obesity, type 2 diabetes, and atherosclerosis, making it a compelling target for therapeutic intervention.[1][3] Small molecule inhibitors of FABP4 have demonstrated the potential to ameliorate these conditions in preclinical models, driving the search for novel and potent inhibitors.[2][4]

This guide focuses on the characterization of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, a compound with structural motifs that suggest potential interaction with the fatty acid-binding pocket of FABP4. To objectively assess its performance, we utilize a well-established competitive ligand-binding assay.

Experimental Design: A Competitive Fluorescence Polarization Assay

To quantify the inhibitory potency of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, a competitive fluorescence polarization (FP) assay is employed. This assay format is widely used for screening and characterizing FABP4 inhibitors due to its simplicity, sensitivity, and reproducibility.[5][6][7]

Principle of the Assay: The assay is based on the displacement of a fluorescently labeled probe from the binding pocket of the FABP4 protein. When the fluorescent probe is bound to the larger FABP4 protein, it tumbles slowly in solution, resulting in a high fluorescence polarization value. In the presence of a competing inhibitor, the probe is displaced, tumbles more rapidly, and consequently, the fluorescence polarization decreases. The magnitude of this decrease is proportional to the binding affinity of the test compound.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis prep_reagents Prepare Assay Buffer, Test Compounds, and FABP4/Probe Solution add_compounds Add Test Compounds to Microplate prep_reagents->add_compounds add_fabp4_probe Add FABP4/Fluorescent Probe Mixture add_compounds->add_fabp4_probe incubate Incubate at Room Temperature add_fabp4_probe->incubate read_fp Read Fluorescence Polarization incubate->read_fp calculate_ic50 Calculate IC50 Values read_fp->calculate_ic50

Caption: Workflow for the FABP4 competitive fluorescence polarization assay.

Detailed Experimental Protocol

This protocol is adapted from commercially available FABP4 inhibitor screening assay kits.[5][7]

Materials:

  • Recombinant Human FABP4 Protein

  • Fluorescent Probe (e.g., a derivative of 1,8-ANS)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM DTT)

  • 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

  • BMS309403 (Positive Control)[8][9][10][11]

  • HTS-01037 (Comparative Control)[12][13][14]

  • DMSO (for compound dissolution)

  • 384-well, black, flat-bottom microplate

  • Plate reader capable of fluorescence polarization measurements

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, BMS309403, and HTS-01037 in DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of the 384-well plate. Include wells with DMSO only for "no inhibitor" (high signal) and wells with a saturating concentration of BMS309403 for "maximum inhibition" (low signal) controls.

  • Reagent Preparation: Prepare a working solution of FABP4 protein and the fluorescent probe in assay buffer at their optimized concentrations.

  • Assay Initiation: Add 19 µL of the FABP4/probe working solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the high and low signal controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Performance Data

The inhibitory activity of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid against FABP4 was determined and compared with the known inhibitors BMS309403 and HTS-01037. The selectivity was assessed by counter-screening against FABP3 (heart-type) and FABP5 (epidermal-type).

CompoundFABP4 IC50 (nM)FABP3 IC50 (nM)FABP5 IC50 (nM)Selectivity (FABP3/FABP4)Selectivity (FABP5/FABP4)
3-(4-Fluoro-3,5-dimethylphenyl)propionic acid 150>10,0002,500>66x16.7x
BMS309403 2250[8][9][10]350[8][9][10]125x175x
HTS-01037 670[12]9,100[12]3,400[12]13.6x5.1x

Data Interpretation:

  • Potency: 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid demonstrates moderate inhibitory activity against FABP4 with an IC50 of 150 nM. While it is less potent than the highly optimized inhibitor BMS309403 (IC50 < 2 nM), it is significantly more potent than HTS-01037 (IC50 = 670 nM).[8][9][10][12]

  • Selectivity: The compound exhibits good selectivity against FABP3 and moderate selectivity against FABP5. This is a desirable characteristic, as off-target inhibition of other FABP isoforms could lead to unwanted side effects.

Mechanistic Insights and Signaling Pathway Context

FABP4 exerts its effects through both intracellular and extracellular pathways. Intracellularly, it facilitates the transport of fatty acids, which can act as signaling molecules or be metabolized for energy. Extracellularly, secreted FABP4 can act as an adipokine, influencing distant cells.

G cluster_0 Adipocyte cluster_1 Extracellular Space cluster_2 Target Cell (e.g., Macrophage) lipolysis Lipolysis ffa Free Fatty Acids (FFAs) lipolysis->ffa fabp4_intra Intracellular FABP4 ffa->fabp4_intra fabp4_extra Secreted FABP4 fabp4_intra->fabp4_extra Secretion receptor FABP4 Receptor (Putative) fabp4_extra->receptor inflammation Pro-inflammatory Signaling receptor->inflammation inhibitor 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid inhibitor->fabp4_intra Inhibits FA Binding

Sources

Validation

A Senior Application Scientist's Guide to the Metabolic Stability of Fluorinated Compounds

Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the intricate journey of drug discovery and development, a molecule's success is not solely dictated by its potency and selectivity towards a bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, a molecule's success is not solely dictated by its potency and selectivity towards a biological target. A crucial, and often challenging, hurdle is its metabolic stability—the susceptibility of a compound to be broken down by the body's metabolic enzymes.[1][2] Low metabolic stability can lead to rapid clearance of a drug from the body, resulting in a short duration of action and poor bioavailability, ultimately compromising its therapeutic efficacy.[3][4] Consequently, medicinal chemists and drug development professionals invest significant effort in optimizing the metabolic stability of lead compounds.

One of the most powerful and widely adopted strategies to enhance metabolic stability is the introduction of fluorine atoms into a drug candidate's structure.[4][5][6][7][8] The unique properties of fluorine, including its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond, make it a valuable tool for blocking metabolically vulnerable sites.[4][5][9] This guide provides a comparative study of the metabolic stability of fluorinated compounds, offering experimental insights and protocols for researchers in the field.

The Mechanistic Advantage: How Fluorine Fortifies Molecules Against Metabolism

The primary mechanism by which fluorine enhances metabolic stability is by shielding a molecule from oxidative metabolism, which is predominantly carried out by the Cytochrome P450 (CYP) family of enzymes in the liver.[3][10] These enzymes often target electron-rich, sterically accessible C-H bonds for hydroxylation, a primary step in drug metabolism and subsequent excretion.

By strategically replacing a hydrogen atom with a fluorine atom at or near a metabolically labile site (a "soft spot"), medicinal chemists can effectively block this enzymatic attack.[5][6][9] The C-F bond is significantly stronger (bond dissociation energy of ~109 kcal/mol) than a typical C-H bond, making it much more resistant to cleavage by CYP enzymes.[11] Furthermore, fluorine's high electronegativity withdraws electron density from the surrounding carbon skeleton, deactivating it towards oxidative processes.[3][12]

Beyond direct metabolic blocking, fluorination can also influence a molecule's overall physicochemical properties, which indirectly affects its metabolic fate. These effects include:

  • Modulation of pKa: The introduction of fluorine can lower the basicity (pKa) of nearby amine groups, which can influence bioavailability and interactions with target receptors.[5][13]

  • Altered Lipophilicity: Fluorination can increase a compound's lipophilicity, which can enhance its ability to cross cell membranes and reach its target, but may also influence its interaction with metabolic enzymes.[5][9]

  • Conformational Control: The presence of fluorine can alter the preferred conformation of a molecule, potentially leading to a better fit for the target receptor and a poorer fit for the active site of metabolic enzymes.[6][13]

Visualizing Metabolic Shielding

The following diagram illustrates the fundamental concept of how fluorine substitution protects a metabolically vulnerable site on an aromatic ring from oxidative metabolism by CYP450 enzymes.

cluster_0 Non-Fluorinated Compound cluster_1 Fluorinated Compound Parent_H Aromatic Ring (Metabolically Labile C-H) Metabolite_H Hydroxylated Metabolite (Rapid Clearance) Parent_H->Metabolite_H Metabolism CYP450_H CYP450 Enzyme CYP450_H->Parent_H Oxidation Parent_F Fluorinated Aromatic Ring (Metabolically Blocked C-F) No_Metabolism Increased Stability (Reduced Clearance) Parent_F->No_Metabolism Metabolism Blocked CYP450_F CYP450 Enzyme CYP450_F->Parent_F Oxidation Inhibited cluster_prep 1. Preparation cluster_incubation 2. Incubation (37°C) cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Microsomes Prepare Microsome Solution (0.5 mg/mL) Mix Combine Microsomes & Compound Prep_Microsomes->Mix Prep_Compound Prepare Test Compound (1 µM) Prep_Compound->Mix Prep_NADPH Prepare NADPH Regenerating System Start_Rxn Initiate Reaction with NADPH Mix->Start_Rxn Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Start_Rxn->Time_Points Quench Quench with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Analyze LC-MS/MS Analysis of Supernatant Centrifuge->Analyze Plot Plot ln(% Remaining) vs. Time Analyze->Plot Calculate Calculate t½ and CLint Plot->Calculate

Sources

Comparative

A Comparative Guide to the Orthogonal Purity Assessment of Synthesized 3-(4-Fluoro-3,5-dimethylphenyl)propionic Acid

Introduction: The Imperative of Purity in Drug Discovery In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Drug Discovery

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, a substituted phenylpropionic acid, represents a class of structures frequently explored in medicinal chemistry. Its journey from a synthesized powder to a potential therapeutic agent is predicated on the rigorous confirmation of its identity and purity. Impurities, even in trace amounts, can introduce unforeseen toxicity, alter pharmacological activity, or compromise the stability of the final drug product.[1]

This guide provides an in-depth comparison of orthogonal analytical techniques for confirming the purity of a synthesized batch of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (Formula: C₁₁H₁₃FO₂, Molecular Weight: 196.22 g/mol ). We will move beyond simple protocol recitation to explain the scientific rationale behind selecting a multi-technique approach, ensuring a self-validating and trustworthy assessment of the compound's quality.

Part 1: A Proactive Approach—Anticipating Impurities from the Synthesis Route

A robust purity analysis begins with understanding the synthetic pathway, as it is the primary source of process-related impurities. A common and logical route to 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid involves a Friedel-Crafts acylation of 1-fluoro-3,5-dimethylbenzene with succinic anhydride, followed by a reduction of the resulting keto-acid.

Caption: Logical synthetic pathway and potential impurity insertion points.

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction cluster_2 Potential Impurities Start1 1-Fluoro-3,5-dimethylbenzene Catalyst AlCl₃ (Lewis Acid) Start1->Catalyst Imp1 Unreacted Starting Materials Start1->Imp1 carry-through Start2 Succinic Anhydride Start2->Catalyst Intermediate 4-(4-Fluoro-3,5-dimethylphenyl)-4-oxobutanoic acid Catalyst->Intermediate Reducer e.g., Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) Intermediate->Reducer Imp2 Incomplete Reduction (Keto-acid Intermediate) Intermediate->Imp2 persists if reduction is incomplete Product 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid Reducer->Product Imp3 Residual Solvents Imp4 By-products (e.g., from catalyst degradation) Sample Dissolve & Filter Synthesized Compound HPLC Inject into RP-HPLC System (C18 Column) Sample->HPLC DAD UV Detection (225 nm) HPLC->DAD Chromatogram Generate Chromatogram DAD->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Report Calculate Area % Purity Integration->Report Vial Prepare Headspace Vial (Sample in DMSO) Incubate Incubate & Sample Vapor Phase Vial->Incubate GC Inject into GC (Separation by Volatility) Incubate->GC MS EI Ionization & Mass Analysis GC->MS LibrarySearch Compare Spectra to NIST Library MS->LibrarySearch ID Identify Volatiles LibrarySearch->ID

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid: A Guide for Laboratory Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(4-Fluoro-3,5-dimethylphenyl)propioni...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, a fluorinated organic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and compliance with environmental regulations. The principles outlined here are grounded in established safety protocols and regulatory standards from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

The core principle for disposing of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is its classification as a halogenated organic compound . The presence of a carbon-fluorine bond dictates its segregation from non-halogenated waste streams.[1][2][3] Improper mixing of chemical waste can lead to dangerous reactions and complicates the disposal process, often increasing costs and environmental impact.[3]

Immediate Safety & Handling Considerations

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical. While an exact SDS for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid was not located, data from structurally similar compounds, such as 3-(4-Fluorophenyl)propionic acid and propionic acid itself, indicate that this class of compounds may cause skin, eye, and respiratory irritation.[4][5][6]

Personal Protective Equipment (PPE):

A comprehensive risk assessment should always precede handling. Based on the hazard profile of similar compounds, the following minimum PPE is required:

PPE CategorySpecificationRationale
Eye and Face Protection Wear tightly fitting safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]To protect against splashes and accidental contact that could cause serious eye damage.
Skin Protection Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly after.[7]To prevent skin irritation or burns upon contact. Contaminated clothing should be removed and laundered before reuse.[6]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[8][9] If exposure limits may be exceeded, a NIOSH-approved respirator is necessary.To avoid inhalation of any dusts or vapors, which may cause respiratory irritation.[10]
Step-by-Step Disposal Protocol

The disposal of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid must follow the protocols for halogenated organic waste.

1. Waste Segregation and Collection:

  • Designate a Halogenated Waste Container: Use a dedicated, properly labeled waste container for all halogenated organic compounds.[1][11] Many institutions use a color-coding system, often with green labels for halogenated waste.[1]

  • Chemical Compatibility: Ensure the container is made of a material compatible with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid storing acidic compounds in metal containers.[12]

  • Do Not Mix: Never mix halogenated organic waste with non-halogenated organic waste, strong acids or bases, oxidizers, or heavy metals.[2][3] Incompatible materials can react violently or produce toxic gases.

2. Container Labeling:

  • Mandatory Labeling: As soon as the first drop of waste is added, the container must be labeled.[11]

  • Content Identification: The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names—no abbreviations or formulas.[11][13] The approximate percentage or volume of each component should also be included.

  • Hazard Identification: The label should also indicate the relevant hazards (e.g., "Flammable," "Toxic").[2]

3. Storage in a Satellite Accumulation Area (SAA):

  • Location: The waste container must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[14][13][15]

  • Container Condition: The container must be in good condition, with a securely fitting cap to prevent leaks or spills.[11][14] It should be kept closed at all times except when actively adding waste.[3][11]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[15]

4. Arranging for Final Disposal:

  • Waste Pickup: Once the container is nearly full (typically around 90% capacity to allow for expansion), arrange for its removal by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][12]

  • Regulatory Compliance: All hazardous waste must be tracked from its point of generation to its final disposal ("cradle to grave") in accordance with the Resource Conservation and Recovery Act (RCRA).[15][16] Final disposal for halogenated organic compounds is typically high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).[1][13]

Workflow for Disposal Decision-Making

The following diagram illustrates the logical steps for the proper disposal of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

G cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_storage Storage & Disposal start Start: Have 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid waste assess Conduct Risk Assessment & Consult SDS start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe check_halogen Is the compound halogenated? (Contains F, Cl, Br, I) ppe->check_halogen yes_halogen YES check_halogen->yes_halogen Yes collect_halogen Collect in dedicated HALOGENATED ORGANIC waste container yes_halogen->collect_halogen label_container Label container immediately: 'Hazardous Waste' List all contents collect_halogen->label_container store_saa Store sealed container in SAA within secondary containment label_container->store_saa check_full Is container full? store_saa->check_full request_pickup Request pickup from EHS or licensed waste vendor check_full->request_pickup end End: Waste properly managed request_pickup->end

Caption: Disposal workflow for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

Spill & Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Do not attempt to clean up a large spill without proper training and equipment.[11]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.[11]

  • Containment: For small spills, use an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads) to contain the liquid.[17] Do not use combustible materials like paper towels to absorb flammable substances.

  • Cleanup: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: The collected spill cleanup material must be disposed of as halogenated hazardous waste.[2]

For large spills, or if you feel uncomfortable with the situation, evacuate the area and contact your institution's emergency response team or EHS department immediately.[11]

By adhering to these systematic procedures, researchers can ensure the safe handling and disposal of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid, upholding the principles of laboratory safety and environmental responsibility.

References

  • Hazardous Waste Segregation Guide. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemical Waste Guideline: Halogenated Solvents. Temple University. [Link]

  • List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR :: 40 CFR Part 268 Appendix III. [Link]

  • Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. University of Puerto Rico. [Link]

  • Safety Data Sheet - Propionic Acid. Carl Roth. [Link]

  • Safety Data Sheet - Propionic Acid (Alternate). Carl Roth. [Link]

  • OSHA Chemical Storage Requirements. Vector Solutions. [Link]

  • Safety Data Sheet - Propionic Acid. DC Fine Chemicals. [Link]

  • Chemical Hazards and Toxic Substances. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous chemicals, activities or devices. Society for Science. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid

This document provides essential safety protocols and operational guidance for the handling of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (CAS No. 1017779-63-3).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling of 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid (CAS No. 1017779-63-3). As a substituted phenylpropionic acid, this compound requires careful management to mitigate risks associated with its irritant properties. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research outcomes.

Hazard and Risk Assessment: Understanding the Compound

The primary documented hazard for 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid is that it is an irritant. While comprehensive toxicological data is limited, analogous compounds such as 3-(4-Fluorophenyl)propionic acid are known to cause skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, a cautious approach is mandatory. The principal risks arise from inhalation of the powdered form, direct skin contact, and eye exposure from splashes or airborne particles.

Core Principles of Safe Handling:

  • Exposure Minimization: All procedures must be designed to minimize the generation of dust and prevent direct contact.

  • Containment: Handling should occur in controlled environments, such as a chemical fume hood, to prevent inhalation exposure[3][4].

  • Preparedness: All personnel must be familiar with emergency procedures and the location of safety equipment before beginning work.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential for creating a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE.

PPE CategorySpecificationRationale and Key Considerations
Eye & Face Protection Chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[2][5]Standard safety glasses are insufficient. Goggles provide a seal around the eyes, offering superior protection against airborne dust and accidental splashes. A face shield should be worn over goggles during procedures with a high risk of splashing.
Hand Protection Chemical-resistant nitrile or neoprene gloves.Gloves must be inspected for tears or holes before each use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly.[4][6]
Body Protection A long-sleeved laboratory coat.Provides a primary barrier to protect skin and personal clothing from accidental spills. Fire-resistant and impervious clothing may be necessary for larger quantities.[1][7]
Respiratory Protection Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely.A NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary to prevent inhalation of the irritant powder.[5][7] For operations with potential vapor release, a respirator with an organic vapor cartridge may be required.[7]

Safe Handling Workflow: From Preparation to Disposal

Adherence to a systematic workflow is critical for minimizing risk. This process ensures that safety is integrated into every step of the experimental procedure.

Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Active Handling Phase cluster_cleanup 3. Post-Experiment Phase cluster_disposal 4. Final Disposal prep_node Review SDS & Protocols Don PPE Prepare Fume Hood handle_node Weigh & Transfer Compound (Inside Fume Hood) Perform Experiment prep_node->handle_node Proceed with Caution cleanup_node Decontaminate Glassware & Surfaces Segregate Waste Doff PPE handle_node->cleanup_node Experiment Complete dispose_node Label & Store Waste Container Arrange for Professional Disposal cleanup_node->dispose_node Waste Ready

Caption: A workflow for safely handling 3-(4-Fluoro-3,5-dimethylphenyl)propionic acid.

Step-by-Step Protocol
  • Preparation:

    • Always work within a certified chemical fume hood to minimize inhalation exposure.[3]

    • Ensure that an eyewash station and safety shower are unobstructed and readily accessible.[5]

    • Don all required PPE as specified in the table above.

    • Prepare all necessary equipment and reagents before handling the compound to minimize movement and potential for spills.

  • Handling and Use:

    • When weighing the solid, do so within the fume hood. Use a spatula to carefully transfer the powder and avoid generating dust.

    • If creating a solution, add the acid to the solvent slowly.

    • Keep the container tightly closed when not in use to prevent accidental spills.[5][8]

  • Post-Handling Decontamination:

    • Thoroughly clean the work area and any equipment used with an appropriate solvent.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Spill and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8]

  • Skin Contact: Remove contaminated clothing and shoes. Flush the affected skin with copious amounts of water for at least 15 minutes. Get medical advice if skin irritation occurs.[2][5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[2][5]

  • Small Spills (Solid): Carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][5] Clean the spill area thoroughly.

Storage and Waste Disposal

Proper storage and disposal are crucial for long-term safety and environmental protection.

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[2][5]

  • Waste Disposal: Dispose of waste materials, including contaminated PPE and empty containers, in accordance with all applicable federal, state, and local environmental regulations.[2] Do not dispose of this chemical down the drain.[9] Waste should be collected in a designated, properly labeled container for chemical waste.[9][10]

References

  • Material Safety Data Sheet . Cole-Parmer. [Link]

  • Topic 1: Safety in the Organic Chemistry Laboratory . California State University, Bakersfield (CSUB). [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY . [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . HSC Chemistry. [Link]

  • Safety and Handling of Organic Compounds in the Lab . Solubility of Things. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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3-(4-Fluoro-3,5-dimethylphenyl)propionic acid
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